Phenoxyethylparaben
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial; Preservative. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-phenoxyethyl 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c16-13-8-6-12(7-9-13)15(17)19-11-10-18-14-4-2-1-3-5-14/h1-9,16H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPOVLCFVFOVDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204033 | |
| Record name | 2-Phenoxyethyl p-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55468-88-7 | |
| Record name | 2-Phenoxyethyl 4-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55468-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenoxyethyl p-hydroxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055468887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenoxyethyl p-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenoxyethyl p-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis and Purification of Phenoxyethylparaben: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of Parabens in Modern Formulations
Phenoxyethylparaben (2-phenoxyethyl 4-hydroxybenzoate), a member of the paraben family of preservatives, holds a significant place in the formulation of pharmaceuticals, cosmetics, and personal care products. Its broad-spectrum antimicrobial activity, coupled with its chemical stability, makes it an effective agent in preventing the degradation of products and ensuring their safety for consumers. This guide, intended for a technical audience, provides an in-depth exploration of the synthesis and purification of this compound, delving into the chemical principles, experimental methodologies, and analytical techniques that underpin its production. As Senior Application Scientists, our goal is to not only present established protocols but also to elucidate the rationale behind these methods, empowering researchers and development professionals to optimize and troubleshoot their own processes.
I. The Chemical Foundation: Understanding this compound Synthesis
The primary industrial route to this compound is through the Fischer esterification of p-hydroxybenzoic acid with 2-phenoxyethanol. This reaction, while conceptually straightforward, requires careful control of conditions to maximize yield and purity.
The Core Reaction: Fischer Esterification
Fischer esterification is a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1] In the synthesis of this compound, the phenolic hydroxyl group of p-hydroxybenzoic acid is less reactive than the carboxylic acid group under acidic conditions, allowing for selective esterification at the carboxyl group.
The overall reaction is as follows:
The equilibrium nature of this reaction necessitates strategies to drive it towards the product side, typically by removing water as it is formed or by using an excess of one of the reactants.
Catalysis: The Engine of the Reaction
The choice of catalyst is critical in Fischer esterification, as it accelerates the reaction rate to a practical level.
-
Homogeneous Acid Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are the most common homogeneous catalysts for this reaction.[2][3] They are effective and inexpensive. However, their use presents challenges in post-reaction work-up, requiring neutralization and extensive washing steps to remove the corrosive and often product-contaminating acid.[3]
-
Heterogeneous (Solid) Acid Catalysts: A greener and more industrially favorable approach involves the use of solid acid catalysts, such as cation exchange resins.[3] These catalysts offer significant advantages, including ease of separation from the reaction mixture by simple filtration, reduced corrosion of equipment, and the potential for regeneration and reuse.[3]
Key Reaction Parameters and Their Impact
The successful synthesis of this compound hinges on the careful optimization of several parameters:
-
Temperature: The reaction is typically carried out at elevated temperatures, often under reflux, to increase the reaction rate.
-
Reactant Stoichiometry: Using an excess of 2-phenoxyethanol can help to shift the equilibrium towards the formation of the ester.
-
Water Removal: Azeotropic distillation with a suitable solvent (e.g., toluene) is a common technique to remove the water byproduct and drive the reaction to completion.[4]
-
Reaction Time: The duration of the reaction is determined by monitoring its progress, often through techniques like Thin Layer Chromatography (TLC).
II. Synthesis in Practice: Experimental Protocols
The following protocols provide a framework for the laboratory-scale synthesis of this compound. It is imperative that all procedures are conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis using p-Toluenesulfonic Acid (PTSA)
This protocol is based on the principles of Fischer esterification using a common and effective homogeneous catalyst.
Materials:
-
p-Hydroxybenzoic acid
-
2-Phenoxyethanol
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add p-hydroxybenzoic acid (1 molar equivalent), 2-phenoxyethanol (1.2 molar equivalents), and a catalytic amount of PTSA (e.g., 0.05 molar equivalents).
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected or until the reaction is deemed complete by TLC analysis.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the PTSA and remove unreacted p-hydroxybenzoic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
Protocol 2: Synthesis using a Solid Acid Catalyst (Cation Exchange Resin)
This protocol offers a more environmentally friendly approach with a simplified work-up.
Materials:
-
p-Hydroxybenzoic acid
-
2-Phenoxyethanol
-
Strongly acidic cation exchange resin (e.g., Amberlyst 15)
-
High-boiling point solvent (optional, if not using excess 2-phenoxyethanol as the solvent)
-
Round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirring
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a condenser and magnetic stirrer, combine p-hydroxybenzoic acid (1 molar equivalent) and an excess of 2-phenoxyethanol (which can also serve as the solvent).
-
Add the cation exchange resin (e.g., 10-20% by weight of the p-hydroxybenzoic acid).
-
Heat the mixture with stirring to a temperature sufficient to drive the reaction (e.g., 120-150°C). The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to a temperature where the product is still mobile.
-
Filter the hot mixture to remove the catalyst. The catalyst can be washed with a small amount of a suitable solvent (e.g., toluene or ethanol) and set aside for regeneration.
-
Concentrate the filtrate under reduced pressure to remove the excess 2-phenoxyethanol, yielding the crude this compound.
III. Purification Methodologies: Achieving High Purity
The crude this compound obtained from synthesis will invariably contain unreacted starting materials, by-products, and residual catalyst. Achieving the high purity required for pharmaceutical and cosmetic applications necessitates one or more purification steps.
Recrystallization: The Workhorse of Purification
Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[5] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.
Solvent Selection:
The ideal recrystallization solvent for this compound should:
-
Readily dissolve the compound at an elevated temperature (near the solvent's boiling point).
-
Have low solubility for the compound at low temperatures (e.g., 0-5°C).
-
Either not dissolve the impurities at all or keep them in solution at low temperatures.
-
Be chemically inert towards this compound.
-
Be sufficiently volatile for easy removal from the purified crystals.
Based on the polarity of this compound, suitable solvent systems include:
-
Ethanol/Water: this compound is likely soluble in hot ethanol and less soluble in cold ethanol. The addition of water as an anti-solvent can induce crystallization. A common practice is to dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes turbid, followed by reheating to clarify and slow cooling.[6]
-
Toluene/Hexane: Toluene can serve as the primary solvent, with hexane acting as the anti-solvent.
-
Washing: A preliminary purification step can involve washing the crude solid with a solvent in which this compound has low solubility at room temperature, such as a mixture of ethanol and n-hexane.[7]
General Recrystallization Protocol:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
If insoluble impurities are present, perform a hot filtration.
-
If a solvent/anti-solvent system is used, add the hot anti-solvent (e.g., water) dropwise to the hot solution until persistent cloudiness is observed. Reheat to obtain a clear solution.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the flask in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified this compound in a vacuum oven at a temperature below its melting point.
Column Chromatography: For High-Purity Applications
For achieving very high purity or for separating closely related impurities, column chromatography is the method of choice. Reversed-phase High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the purification of parabens.[7]
Preparative HPLC:
In preparative HPLC, a larger column is used to separate larger quantities of the compound. The principles are the same as analytical HPLC.
-
Stationary Phase: A C18 (octadecylsilyl) column is commonly used for the separation of parabens.
-
Mobile Phase: A mixture of a polar solvent (e.g., water, often with a small amount of acid like formic acid to suppress ionization) and a less polar organic solvent (e.g., acetonitrile, methanol) is used as the eluent. The composition of the mobile phase can be optimized to achieve the best separation.
-
Detection: A UV detector is typically used, as the aromatic ring in this compound absorbs UV light.
-
Fraction Collection: The eluent is collected in fractions, and those containing the pure product are combined and the solvent is removed to isolate the purified this compound.
IV. Quality Control: Analytical Verification of Purity
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of parabens.[1] A reversed-phase method with UV detection can be used to separate this compound from its potential impurities. By comparing the retention time of the synthesized compound to that of a certified reference standard, its identity can be confirmed. The purity is determined by the area percentage of the main peak in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The NMR spectrum of this compound will show characteristic signals for the aromatic protons and carbons, as well as the protons and carbons of the ethyl chain and the phenoxy group. The integration of the proton signals can also be used to confirm the structure.
Melting Point Determination
A sharp melting point range that is consistent with the literature value is a good indicator of the purity of a crystalline solid. Impurities will typically broaden and depress the melting point.
V. Data Presentation and Visualization
Table 1: Comparison of Catalysts for this compound Synthesis
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Acid | H₂SO₄, PTSA | Low cost, high reactivity | Difficult to remove, corrosive, potential for side reactions |
| Heterogeneous Acid | Cation Exchange Resins | Easy to separate, reusable, less corrosive, environmentally friendly | Higher initial cost, potentially lower reaction rates |
Diagram 1: General Workflow for this compound Synthesis and Purification
Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.
VI. Conclusion: A Commitment to Scientific Rigor
The synthesis and purification of this compound, while based on well-established chemical principles, demand a meticulous and informed approach. The choice of catalyst, the optimization of reaction conditions, and the selection of an appropriate purification strategy are all critical factors that influence the final product's quality and yield. This guide has provided a comprehensive overview of these aspects, offering both theoretical insights and practical protocols. By adhering to these principles and employing rigorous analytical verification, researchers and drug development professionals can confidently produce high-purity this compound for use in a wide range of applications, ultimately contributing to the development of safe and effective products.
References
- CN104447308A - Synthesis method of methylparaben - Google P
-
Separation of Paraben Preservatives by Reversed-Phase HPLC Application - Agilent. Available at: [Link]
-
Crystal structure of 2-phenoxyethyl 2-hydroxybenzoate, C15H14O4 - An-Najah Staff. Available at: [Link]
-
(PDF) A review on synthesis of paraben and applications of preservatives - ResearchGate. Available at: [Link]
- CN110642706A - Preparation method of high-purity phenoxyethanol - Google P
-
Solid-phase extraction and HPLC determination of parabens from pharmaceutical hydrogels, multivitamin syrups and hand creams - Revue Roumaine de Chimie. Available at: [Link]
-
Solubility of butyl paraben in ethyl acetate, propanol, acetone,... - ResearchGate. Available at: [Link]
-
Solubility of Butyl Paraben in Methanol, Ethanol, Propanol, Ethyl Acetate, Acetone, and Acetonitrile - DiVA portal. Available at: [Link]
-
Synthesis of 2-hydroxy-4-n-octaoxybenzophenones (UV-531) with the phase transfer method - TSI Journals. Available at: [Link]
-
Investigations into the crystallization of butyl paraben - Diva-portal.org. Available at: [Link]
-
A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid - TSI Journals. Available at: [Link]
-
HPLC techniques for the determination of parabens in cosmetic products. - ResearchGate. Available at: [Link]
- Organic Reaction Workup Formulas for Specific Reagents. (URL not available)
-
Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate - Organic Syntheses. Available at: [Link]
-
How to Carry Out a Recrystallization - YouTube. Available at: [Link]
-
Development and validation of RP HPLC method for the estimation of methyl paraben sodium and propyl paraben sodium in iron protein succinylate syrup in: Acta Chromatographica Volume 35 Issue 1 (2022) - AKJournals. Available at: [Link]
-
Crystallization of paracetamol from ethanol-water solutions in the presence of polymers. Available at: [Link]
-
Crys tal struc ture of 2-phenoxyethyl 2-hydroxybenzoate, C15H14O4 - An-Najah Staff. Available at: [Link]
-
Solubility of butyl paraben in methanol, ethanol, propanol, ethyl acetate, acetone, and acetonitrile - University of Strathclyde. Available at: [Link]
-
Substances yield after recrystallization from different solvents. - ResearchGate. Available at: [Link]
-
p-Toluenesulfonic Acid-based Deep Eutectic Solvent as Transesterification Catalyst for Biodiesel Production - PubMed. Available at: [Link]
- Validated RP-capillary HPLC-DAD method for Simultaneous analysis of some Paraben Preservatives in Pharmaceutical and Cosmetics/Personal care Formul
-
PhI-Catalyzed α-Tosyloxylation of Ketones with m-Chloroperbenzoic Acid and p-Toluenesulfonic Acid - Organic Chemistry Portal. Available at: [Link]
-
A Novel Method for the Synthesis of Para-hydroxybenzoic Acid - INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. Available at: [Link]
-
The yield and conversion from the esterification of p-hydroxybenzoic acid with glucose using 3% SO 4 2-/Al 2 O 3 catalyst - ResearchGate. Available at: [Link]
-
(PDF) Solubility of Butyl Paraben in Methanol, Ethanol, Propanol, Ethyl Acetate, Acetone, and Acetonitrile - ResearchGate. Available at: [Link]
-
Phenoxyethanol | C8H10O2 | CID 31236 - PubChem - NIH. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. xb.haut.edu.cn [xb.haut.edu.cn]
- 4. tsijournals.com [tsijournals.com]
- 5. youtube.com [youtube.com]
- 6. Crystallization of paracetamol from ethanol-water solutions in the presence of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. staff.najah.edu [staff.najah.edu]
An In-Depth Technical Guide to the Preservative Mechanism of Phenoxyethylparaben
Abstract
Phenoxyethylparaben, a molecule amalgamating the structural features of phenoxyethanol and parabens, represents a significant preservative agent in the pharmaceutical and cosmetic industries. This technical guide provides a comprehensive examination of its mechanism of action, intended for researchers, scientists, and drug development professionals. By dissecting its molecular interactions with microbial entities, this document elucidates the physicochemical properties, antimicrobial efficacy, and the synergistic potential that underpins its function. We will explore its disruptive effects on microbial cell membranes, inhibitory action on essential enzymatic processes, and its broader impact on cellular integrity. Furthermore, this guide furnishes detailed experimental protocols for assessing preservative efficacy, thereby bridging theoretical knowledge with practical, field-proven methodologies.
Introduction: The Rationale for Preservative Systems
Pharmaceutical and cosmetic formulations, particularly those with high water content, are susceptible to microbial contamination. The introduction of bacteria, yeasts, and molds can compromise product safety, efficacy, and stability. Preservatives are therefore essential excipients, incorporated to inhibit microbial growth and ensure product integrity throughout its shelf life.[1][2]
This compound emerges from a class of preservatives that leverage the combined strengths of its constituent moieties: the broad-spectrum antimicrobial activity of phenoxyethanol and the potent antifungal and antibacterial properties of parabens.[1][3] This dual-action profile makes it a compelling choice for formulators seeking robust and reliable preservation.
Physicochemical Properties
To understand the mechanism of action, a foundational appreciation of this compound's physicochemical characteristics is imperative. While specific data for this compound is consolidated from its parent compounds, its structure suggests a lipophilic nature, crucial for its interaction with microbial membranes.
| Property | Description | Source |
| Chemical Name | 2-Phenoxyethyl 4-hydroxybenzoate | N/A |
| Molecular Formula | C₁₅H₁₄O₄ | N/A |
| Appearance | Expected to be a crystalline powder or oily liquid. | N/A |
| Solubility | Predicted to have low water solubility, a characteristic that influences its partitioning into the lipid bilayers of microorganisms. | [3] |
| Stability | Generally stable across a wide pH and temperature range, a desirable trait for formulation versatility. | [4] |
The lipophilicity is a key determinant of its ability to traverse and embed within the lipid-rich environments of microbial cell walls and membranes.[5]
The Core Mechanism of Action: A Multi-Pronged Assault
This compound does not rely on a single mode of action but rather employs a multi-targeted strategy to inhibit microbial growth. This multifaceted approach is a significant factor in its broad-spectrum efficacy.
Disruption of Microbial Cell Membrane Integrity
The primary and most critical mechanism of action is the disruption of the microbial cell membrane. The lipophilic nature of the molecule allows it to intercalate into the phospholipid bilayer of the cell membrane.[6] This insertion disrupts the membrane's fluidity and structural integrity, leading to several detrimental consequences for the microorganism:
-
Increased Permeability: The compromised membrane becomes "leaky," allowing for the uncontrolled efflux of essential intracellular components such as ions (e.g., K+), ATP, and nucleic acids.
-
Impaired Transport: Membrane-bound proteins responsible for nutrient uptake and waste expulsion are functionally impaired.
-
Dissipation of Proton Motive Force: The disruption of the membrane collapses the electrochemical gradients (proton motive force) that are vital for ATP synthesis and other energy-dependent processes.
Studies on related compounds like phenoxyethanol have demonstrated this membrane-damaging effect, showing it leads to the leakage of cellular constituents and disruption of energy metabolism.[7] The paraben moiety also contributes significantly to this membrane interaction, with its effectiveness increasing with the hydrophobicity of its alkyl chain.[6][8]
Figure 1: Multi-targeted mechanism of this compound on a microbial cell.
Inhibition of Cellular Enzymes
Beyond membrane disruption, this compound can interfere with the activity of essential microbial enzymes. Parabens have been shown to inhibit enzymes such as fatty acid amide hydrolase (FAAH).[8] While this specific enzyme is from a mammalian system, it demonstrates the potential for parabens to interact with and inhibit enzymatic activity. In microorganisms, this can translate to the inhibition of enzymes involved in:
-
Energy Metabolism: Glycolytic enzymes and those of the electron transport chain can be targets.
-
Biosynthesis: Enzymes required for the synthesis of essential molecules like amino acids and nucleotides.
This enzymatic inhibition deprives the cell of the energy and building blocks necessary for growth and replication.
Secondary Effects on Nucleic Acid Synthesis
While not considered the primary mechanism, the disruption of the cell's energy metabolism and the leakage of precursor molecules can have a downstream inhibitory effect on DNA and RNA synthesis. Without a sufficient supply of ATP and nucleotides, the processes of replication and transcription are halted.
Synergistic Activity: The Power of Combination
In the field of preservation, synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects.[3] this compound is inherently a combination, and its constituent parts, phenoxyethanol and parabens, are known to act synergistically.[9]
This synergy can be explained by:
-
Different Target Sites: Phenoxyethanol and parabens may have slightly different primary targets within the cell membrane or affect different classes of enzymes, leading to a more comprehensive and potent antimicrobial action.[3]
-
Enhanced Penetration: One component may facilitate the entry of the other into the microbial cell. For instance, the membrane disruption caused by phenoxyethanol could enhance the penetration of the paraben moiety to its intracellular targets.[3]
Furthermore, this compound itself can be combined with other preservatives or potentiating agents like ethylhexylglycerin or caprylyl glycol to further enhance its antimicrobial spectrum and allow for lower use concentrations, which is beneficial for product safety and minimizing the potential for irritation.[4][10][11][12]
Experimental Protocol: Assessing Preservative Efficacy
The efficacy of a preservative system is not merely theoretical; it must be empirically validated. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays are foundational methods for quantifying the antimicrobial activity of a preservative.[13]
Objective
To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism (MIC) and the lowest concentration that results in microbial death (MBC/MFC).
Materials
-
This compound
-
Test microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis)[1]
-
Appropriate growth media (e.g., Tryptic Soy Broth/Agar for bacteria, Sabouraud Dextrose Broth/Agar for fungi)
-
Sterile 96-well microtiter plates
-
Sterile saline or buffer
-
Pipettes and sterile tips
-
Incubator
-
Spectrophotometer (for reading optical density)
Step-by-Step Methodology
-
Preparation of Inoculum:
-
Culture the test microorganisms on appropriate agar plates.
-
Harvest a fresh culture and suspend it in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (if necessary) and then dilute it in the appropriate broth medium.
-
Perform a series of two-fold serial dilutions in the 96-well plate to create a range of concentrations to be tested.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the different concentrations of this compound.
-
Include a positive control (broth with inoculum, no preservative) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 30-35°C for bacteria, 20-25°C for fungi) for a specified period (e.g., 24-48 hours for bacteria, up to 5 days for fungi).[14][15]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (a sign of microbial growth).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[16] This can also be determined spectrophotometrically by measuring the optical density.
-
-
Determination of MBC/MFC:
-
Take an aliquot from the wells that showed no visible growth (at and above the MIC).
-
Spread the aliquot onto a fresh agar plate that does not contain the preservative.
-
Incubate the plates.
-
The MBC or MFC is the lowest concentration that results in a 99.9% reduction in the number of colonies compared to the initial inoculum.
-
Figure 2: Experimental workflow for determining MIC and MBC/MFC.
Antimicrobial Spectrum and Efficacy
This compound is effective against a broad range of microorganisms, a quality inherited from its parent compounds.[1][17]
-
Gram-Positive Bacteria: Effective against organisms such as Staphylococcus aureus.
-
Gram-Negative Bacteria: Shows activity against challenging organisms like Pseudomonas aeruginosa and Escherichia coli.
-
Yeasts and Molds: Particularly effective against fungi such as Candida albicans and Aspergillus brasiliensis, a key attribute of the paraben class.[3]
The following table provides illustrative MIC values for phenoxyethanol, which are indicative of the concentrations at which the phenoxyethyl moiety of this compound would be active.
| Microorganism | Type | Illustrative MIC of Phenoxyethanol (µg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | 8500 |
| Pseudomonas aeruginosa | Gram-negative bacteria | 3200 |
| Escherichia coli | Gram-negative bacteria | 3600 |
| Candida albicans | Yeast | 5400 |
| Aspergillus niger | Mold | 3300 |
| Data sourced from a study on phenoxyethanol and may vary for this compound.[18] |
Conclusion: A Self-Validating Preservative System
The mechanism of action of this compound is a robust, multi-pronged attack on microbial viability, centered on the catastrophic disruption of the cell membrane. This primary action is complemented by the inhibition of essential enzymes, leading to a comprehensive failure of cellular processes. The inherent synergy between its phenoxyethanol and paraben components provides a broad spectrum of activity that is difficult for microorganisms to overcome.
For the drug development professional, understanding this mechanism is crucial for rational formulation design. The provided experimental protocols offer a self-validating system to confirm efficacy within a specific formulation, ensuring that the preservative system is not only theoretically sound but also practically effective. By leveraging the principles outlined in this guide, researchers can confidently employ this compound to ensure the safety, stability, and integrity of their pharmaceutical and cosmetic products.
References
-
Wang, J., Liu, Y., Kam, W., Li, Y., & Sullivan, D. A. (2020). Toxicity of the cosmetic preservatives parabens, phenoxyethanol and chlorphenesin on human meibomian gland epithelial cells. Experimental Eye Research, 196, 108057. Available from: [Link]
-
Bielska-Dakowicz, N., et al. (2023). Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells. National Institutes of Health. Available from: [Link]
-
Hauser, C., et al. (n.d.). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. PMC. Available from: [Link]
- US8834856B2 - Synergistic preservative system. (n.d.). Google Patents.
-
Karim, S. A., et al. (2016). Parabens inhibit fatty acid amide hydrolase: A potential role in paraben-enhanced 3T3-L1 adipocyte differentiation. PubMed. Available from: [Link]
-
Phenoxyethanol: A Globally Approved Preservative. (2015). UL Prospector. Available from: [Link]
-
Preservative Efficacy Test. (2011). Pharmaguideline. Available from: [Link]
-
Minimum Inhibitory Concentration of Parabens (%)**. (n.d.). ResearchGate. Available from: [Link]
-
Russo, C., et al. (2022). Parabens Permeation through Biological Membranes: A Comparative Study Using Franz Cell Diffusion System and Biomimetic Liquid Chromatography. National Institutes of Health. Available from: [Link]
-
Correlation of antimicrobial effects of phenoxyethanol with its free concentration in the water phase of o/w-emulsion gels. (n.d.). ResearchGate. Available from: [Link]
-
Methylparaben, Phenoxyethanol and Both: Exploring Toxicity. (2018). Cosmetics & Toiletries. Available from: [Link]
-
Parabens inhibit fatty acid amide hydrolase: A potential role in paraben-enhanced 3T3-L1 adipocyte differentiation. (n.d.). PMC - NIH. Available from: [Link]
-
Toxicity of the cosmetic preservatives parabens, phenoxyethanol and chlorphenesin on human meibomian gland epithelial cells. (2020). PubMed. Available from: [Link]
-
Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness. (2024). Eurofins USA. Available from: [Link]
-
Langsrud, S., et al. (2016). Ethylhexylglycerin Impairs Membrane Integrity and Enhances the Lethal Effect of Phenoxyethanol. PLOS One. Available from: [Link]
-
Dréno, B., et al. (2019). Safety review of phenoxyethanol when used as a preservative in cosmetics. PubMed. Available from: [Link]
-
Ferreira, A. M., et al. (n.d.). Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. Available from: [Link]
-
White Paper: Antimicrobial properties of Isopentyldiol. (n.d.). Available from: [Link]
-
PRESERVATIVE EFFICACY TEST FOR COSMETIC PRODUCT. (2005). ASEAN. Available from: [Link]
-
Minimal inhibitory concentration (MIC) values for the tested compounds (mg/mL). (n.d.). ResearchGate. Available from: [Link]
-
Ethylhexylglycerin Impairs Membrane Integrity and Enhances the Lethal Effect of Phenoxyethanol. (2016). PubMed. Available from: [Link]
-
An Overview of Endocrine Disrupting Chemical Paraben and Search for An Alternative – A Review. (n.d.). ResearchGate. Available from: [Link]
- CA2497339A1 - Antimicrobial paraben composition. (n.d.). Google Patents.
-
Developing a Test Method for Determining the Effectiveness of Antimicrobial Preservatives. (n.d.). Available from: [Link]
-
Fłasinski, M., et al. (2016). Studies on the interactions between parabens and lipid membrane components in monolayers at the air/aqueous solution interface. PubMed. Available from: [Link]
-
Safety Assessment of Parabens as Used in Cosmetics. (2018). Available from: [Link]
-
Preservative / Challenge / Pharma Antimicrobial / Antipreservative Test. (n.d.). Microbio Laboratory. Available from: [Link]
-
Phenoxyethanol. (n.d.). Available from: [Link]
-
PHENOXYETHANOL. (n.d.). atamankimya.com. Available from: [Link]
Sources
- 1. Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- 3. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulprospector.com [ulprospector.com]
- 5. Parabens Permeation through Biological Membranes: A Comparative Study Using Franz Cell Diffusion System and Biomimetic Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the interactions between parabens and lipid membrane components in monolayers at the air/aqueous solution interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethylhexylglycerin Impairs Membrane Integrity and Enhances the Lethal Effect of Phenoxyethanol | PLOS One [journals.plos.org]
- 8. Parabens inhibit fatty acid amide hydrolase: A potential role in paraben-enhanced 3T3-L1 adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 10. US8834856B2 - Synergistic preservative system - Google Patents [patents.google.com]
- 11. kuraray.eu [kuraray.eu]
- 12. Ethylhexylglycerin Impairs Membrane Integrity and Enhances the Lethal Effect of Phenoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preservative Efficacy Test | Pharmaguideline [pharmaguideline.com]
- 15. asean.org [asean.org]
- 16. Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness - Eurofins USA [eurofinsus.com]
- 17. Safety review of phenoxyethanol when used as a preservative in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. phexcom.com [phexcom.com]
A Technical Guide to the Solubility of Phenoxyethanol for Researchers and Formulation Scientists
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of the solubility characteristics of Phenoxyethanol (2-phenoxyethanol), a globally approved and widely utilized preservative in the pharmaceutical and cosmetics industries.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, validated experimental protocols, and practical insights into leveraging Phenoxyethanol's solubility profile for optimal formulation development. We will delve into the theoretical principles governing its solubility, present a detailed solubility profile in various solvents, provide a step-by-step methodology for accurate solubility determination, and discuss the practical implications for solvent selection.
A note on nomenclature: The user's query specified "Phenoxyethylparaben." This term is not a standard chemical nomenclature. The guide focuses on Phenoxyethanol , a glycol ether with the formula C₆H₅OC₂H₄OH, which is a common preservative and is sometimes used in formulations that also contain parabens.[2] It is chemically distinct from the paraben family of preservatives.
Introduction to Phenoxyethanol: A Formulator's Workhorse
Phenoxyethanol is a colorless, oily liquid with a faint rose-like aroma, classified as both a glycol ether and a phenol ether.[2] Its chemical structure, featuring a polar hydroxyl group and a larger, non-polar phenyl ether group, imparts a unique solubility profile that makes it a versatile ingredient. It is valued not only for its broad-spectrum antimicrobial activity against bacteria, yeasts, and mold but also for its excellent chemical stability and compatibility with a wide range of cosmetic and pharmaceutical ingredients.[1][3]
Key Physicochemical Properties:
-
Chemical Formula: C₈H₁₀O₂[4]
-
Molar Mass: 138.166 g·mol⁻¹[2]
-
Appearance: Colorless, oily liquid[5]
-
Boiling Point: 245–247 °C[5]
-
Log Kₒ/w (Log P): 1.16, indicating a moderate level of lipophilicity.[1]
Understanding the solubility of Phenoxyethanol is paramount for formulators. Solubility dictates not only the physical stability of a formulation, preventing crystallization or phase separation, but also the bioavailability and efficacy of the preservative itself. For a preservative to be effective, it must be available in the formulation's phase where microbial growth is most likely to occur—typically the aqueous phase.[6][7]
The Science of Solubility: Theoretical Framework
The solubility of a solute in a solvent is a measure of the maximum amount of that solute that can dissolve in a given amount of solvent at a specific temperature to form a stable, homogeneous solution.[8] This phenomenon is governed by intermolecular forces. The principle of "like dissolves like" is a fundamental concept:
-
Polar Solvents (e.g., water, glycerin) readily dissolve polar solutes through hydrogen bonding and dipole-dipole interactions.
-
Non-polar Solvents (e.g., oils, esters) dissolve non-polar solutes through van der Waals forces.
Phenoxyethanol's structure is amphiphilic in nature. The terminal hydroxyl (-OH) group is polar and capable of forming hydrogen bonds with polar solvents like water and glycols. The phenyl ring and ether linkage (C₆H₅O-) are non-polar and lipophilic, allowing for interaction with non-polar solvents. This dual character explains its broad solubility in a range of solvents of varying polarities.
Comprehensive Solubility Profile of Phenoxyethanol
The following table summarizes the solubility of Phenoxyethanol in various solvents relevant to pharmaceutical and cosmetic formulations. The data has been compiled from authoritative chemical databases and technical literature.
| Solvent Class | Solvent Name | Solubility Description | Quantitative Data (at 20-25°C) | Citation(s) |
| Aqueous | Water | Moderately / Sparingly Soluble | 26-27 g/L (approx. 2.6-2.7% w/w) | [2] |
| Alcohols | Ethanol | Miscible / Very Soluble | - | [2] |
| Glycols | Propylene Glycol | Miscible / Very Soluble | - | [9] |
| Glycerin (Glycerol) | Miscible / Very Soluble | - | [2][9] | |
| Butylene Glycol | Soluble | - | [10] | |
| Ethers | Diethyl Ether | Soluble / Very Soluble | - | [2] |
| Ketones | Acetone | Miscible / Very Soluble | - | [2][9] |
| Oils | Olive Oil | Slightly Soluble | - | [2] |
| Peanut Oil | Slightly Soluble | - | [2] | |
| Mineral Oil | Slightly Soluble | - | [9] | |
| Other | Chloroform | Soluble | - | [2] |
| Alkali Solutions | Soluble | - | [2] |
Note: "Miscible" indicates that the substances are soluble in each other in all proportions.
Experimental Protocol: Determining Equilibrium Solubility
Accurate solubility data is crucial for development and regulatory purposes. The Saturation Shake-Flask Method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[11][12] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the undissolved solid, providing a true measure of the thermodynamic solubility limit.[13][14] This is distinct from kinetic solubility, which is often measured in high-throughput screening and can yield higher, metastable values as it often relates to the amorphous state of a compound.[15][16]
4.1. Step-by-Step Protocol: Shake-Flask Method
This protocol is a self-validating system designed to ensure equilibrium is reached and accurately measured.
1. Preparation and Pre-saturation:
-
Rationale: To prevent the solvent from drawing the other phase into it during the experiment, the two phases must be mutually saturated beforehand, especially when determining partition coefficients, but it is good practice for general solubility.[17]
-
Step 1a: Select the desired solvent (e.g., purified water, pH 7.0 buffer, ethanol).
-
Step 1b: If using a buffered aqueous system, prepare the buffer and verify its pH.
2. Sample Preparation:
-
Rationale: An excess of the solid solute is required to ensure that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment.[11]
-
Step 2a: Add a known volume of the chosen solvent to several stoppered flasks or vials (e.g., 20 mL).
-
Step 2b: Add an excess amount of Phenoxyethanol to each flask. The presence of visible, undissolved liquid Phenoxyethanol at the end of the experiment is necessary to confirm saturation.
3. Equilibration:
-
Rationale: Achieving thermodynamic equilibrium is the most critical step. This requires sufficient time and consistent agitation at a controlled temperature to ensure the rate of dissolution equals the rate of precipitation.[12]
-
Step 3a: Place the sealed flasks in a mechanical shaker or agitator within a temperature-controlled chamber, typically set to 25°C or 37°C depending on the application.[12]
-
Step 3b: Agitate the flasks for a predetermined period. A common duration is 24 to 48 hours.[11][18] To validate that equilibrium has been reached, samples should be taken at multiple time points (e.g., 18, 24, and 48 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[19]
4. Phase Separation:
-
Rationale: The undissolved solute must be completely removed to accurately analyze the concentration of the saturated supernatant.
-
Step 4a: After the equilibration period, allow the flasks to stand undisturbed in the temperature-controlled chamber to let solid particles settle.[20]
-
Step 4b: Carefully withdraw a sample from the supernatant and separate the liquid from the solid phase. This is typically achieved by centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PVDF).
5. Analysis of Saturated Solution:
-
Rationale: A validated, stability-indicating analytical method is required for accurate quantification of the dissolved solute.
-
Step 5a: Prepare a series of calibration standards of Phenoxyethanol in the same solvent.
-
Step 5b: Dilute the filtered saturated solution with the solvent to bring its concentration within the calibrated range of the analytical instrument.
-
Step 5c: Analyze the samples and standards using a validated method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectrophotometry.[21] Calculate the concentration of Phenoxyethanol in the original saturated solution.
4.2. Workflow for Equilibrium Solubility Determination
The following diagram illustrates the logical flow of the Shake-Flask method.
Caption: Decision diagram for solvent system selection for Phenoxyethanol.
Conclusion
Phenoxyethanol's balanced solubility profile, stemming from its amphiphilic chemical structure, is a key reason for its widespread success as a preservative. It is miscible with common cosmetic solvents like ethanol and glycols, while its moderate water solubility is sufficient for many aqueous-based products and can be easily enhanced with co-solvents. A thorough understanding of its solubility limits, the factors that influence them, and the standardized methods for their measurement is essential for any scientist working on the development of safe, stable, and effective pharmaceutical or cosmetic products. The data and protocols provided in this guide serve as a foundational resource for achieving these formulation goals.
References
-
Talsen Chem. (2024, October 18). The Ultimate Guide to Cosmetic Preservative Selection. [Link]
-
American Chemical Society. (2023, May 1). 2-Phenoxyethanol. [Link]
-
National Center for Biotechnology Information. Phenoxyethanol. PubChem Compound Database. [Link]
-
Wikipedia. Phenoxyethanol. [Link]
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
USP-NF. (2016, September 30). <1236> Solubility Measurements. [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
-
Ataman Kimya. PHENOXYETHANOL. [Link]
-
Pharmaguideline. (2011, June 12). Determination of Solubility in Pharmaceuticals. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Ataman Kimya. PHENOXYETHANOL. [Link]
-
ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]
-
PubMed Central. Cosmetics Preservation: A Review on Present Strategies. [Link]
-
SBBLG. (2024, January 5). The ultimate guide to selecting cosmetic preservatives. [Link]
-
Scribd. Shake Flask Method. [Link]
-
PubMed. (2012, October 9). Kinetic versus thermodynamic solubility temptations and risks. [Link]
-
ResearchGate. (2013, October 25). Any official guideline to conduct solubility studies?. [Link]
-
MDPI. (2024, February 16). A Survey of Preservatives Used in Cosmetic Products. [Link]
-
World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies. [Link]
-
ResearchGate. (2025, August 5). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. [Link]
-
Next in Beauty. The preservatives boosters, humectants and solvents of Special Chemicals. [Link]
Sources
- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 2. Phenoxyethanol - Wikipedia [en.wikipedia.org]
- 3. atamankimya.com [atamankimya.com]
- 4. specialchem.com [specialchem.com]
- 5. acs.org [acs.org]
- 6. News - What are the factors that affect the performance of cosmetic preservatives [sprchemical.com]
- 7. sbblgroup.com [sbblgroup.com]
- 8. uspnf.com [uspnf.com]
- 9. atamankimya.com [atamankimya.com]
- 10. The preservatives, humectantes and solvents of Special Chemicals [nextinbeautymag.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. who.int [who.int]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. researchgate.net [researchgate.net]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
- 18. enamine.net [enamine.net]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. researchgate.net [researchgate.net]
- 21. bioassaysys.com [bioassaysys.com]
An In-Depth Technical Guide to the Thermal and pH Stability of Phenoxyethylparaben
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Phenoxyethylparaben, a member of the paraben family of preservatives, is utilized in a variety of pharmaceutical and cosmetic formulations for its broad-spectrum antimicrobial activity. A thorough understanding of its stability under various stress conditions is paramount for ensuring product quality, safety, and efficacy. This technical guide provides a comprehensive analysis of the thermal and pH stability of this compound. It delves into the fundamental principles of its degradation kinetics, identifies key degradation products, and outlines robust analytical methodologies for stability assessment. This document is intended to serve as a critical resource for formulation scientists, analytical chemists, and quality control professionals engaged in the development and lifecycle management of products containing this compound.
Introduction to this compound: A Preservative of Significance
This compound, the ester of p-hydroxybenzoic acid and 2-phenoxyethanol, is a widely used preservative effective against a broad range of microorganisms, including bacteria and fungi. Its chemical structure, featuring both a paraben moiety and a phenoxyethanol group, contributes to its efficacy and physicochemical properties. The stability of this molecule is a critical quality attribute, as degradation can lead to a loss of antimicrobial potency and the formation of potentially undesirable byproducts. This guide will systematically explore the intrinsic stability of this compound when subjected to thermal and pH stressors, providing the necessary technical insights for robust formulation development and stability testing.
Thermal Stability Profile
The thermal stability of an excipient is a critical factor that can influence manufacturing processes (e.g., heat sterilization, hot-melt extrusion), storage conditions, and overall product shelf-life. Understanding the thermal behavior of this compound is therefore essential for formulators.
Theoretical Considerations and General Observations
Phenoxyethanol, a related compound, is known to be chemically stable and does not readily react with other ingredients, air, or light[1]. It is also reported to be stable at temperatures exceeding 100°C, with a boiling point of 245°C[2]. While specific comprehensive public data on the thermal decomposition of this compound is limited, the general stability of the ether and ester functional groups provides an initial indication of its thermal behavior. However, empirical testing is necessary to define its precise thermal limits.
Experimental Assessment of Thermal Stability
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful thermoanalytical techniques to characterize the thermal stability of pharmaceutical materials[1][3][4][5][6].
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TGA thermogram of this compound would reveal the onset temperature of decomposition and the pattern of mass loss, indicating the stages of degradation.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram can identify melting points, glass transitions, and exothermic or endothermic decomposition events, providing a comprehensive thermal profile of the molecule[7][8][9].
Experimental Protocol: TGA-DSC Analysis of this compound
-
Instrumentation: A simultaneous TGA-DSC instrument is recommended for concurrent analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of pure this compound powder into an aluminum or ceramic pan.
-
TGA Method:
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of at least 400°C at a constant heating rate (e.g., 10°C/min).
-
Utilize an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
-
Record the mass loss as a function of temperature.
-
-
DSC Method:
-
Concurrently with the TGA measurement, record the heat flow to the sample.
-
Observe for endothermic peaks (melting) and exothermic peaks (decomposition).
-
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax).
-
From the DSC curve, determine the melting point (Tm) and the enthalpy of fusion (ΔHf), as well as the onset and peak temperatures of any decomposition exotherms.
-
Thermal Degradation Kinetics and Pathway
The kinetics of thermal degradation can be investigated by performing TGA at multiple heating rates and applying isoconversional models (e.g., Kissinger-Akahira-Sunose) or model-fitting methods to determine the activation energy (Ea) of decomposition[10]. The Arrhenius equation can then be used to predict the degradation rate at different temperatures[11][12][13].
Diagram: Thermal Degradation Analysis Workflow
Sources
- 1. matec-conferences.org [matec-conferences.org]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. tainstruments.com [tainstruments.com]
- 5. The combined use of DSC and TGA for the thermal analysis of atenolol tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. scispace.com [scispace.com]
- 8. Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. ijpsonline.com [ijpsonline.com]
- 10. mdpi.com [mdpi.com]
- 11. concawe.eu [concawe.eu]
- 12. Application of Arrhenius Kinetics to Acceleration of Controlled Extraction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Degradation Pathways and Byproducts of Phenoxyethylparaben
Abstract
Phenoxyethylparaben, a member of the paraben family of preservatives, is utilized in a wide array of pharmaceutical and personal care products for its broad-spectrum antimicrobial activity. Its frequent use, often in combination with other parabens, leads to its continuous introduction into aquatic environments through wastewater. This technical guide provides a comprehensive examination of the degradation pathways of this compound, focusing on photodegradation, biodegradation, and advanced oxidation processes. We will delve into the mechanistic details of these pathways, identify the resulting transformation byproducts, and discuss the analytical methodologies required for their detection and quantification. Furthermore, this guide presents field-proven experimental protocols and discusses the environmental implications of the degradation byproducts, offering a critical resource for researchers, environmental scientists, and drug development professionals.
Introduction: The Lifecycle and Environmental Significance of this compound
Parabens are esters of p-hydroxybenzoic acid and have been a cornerstone of preservation in cosmetics, pharmaceuticals, and food products for decades.[1] this compound's structure, which incorporates a phenoxyethyl group, distinguishes it from more common parabens like methylparaben or propylparaben. This structural feature can influence its physicochemical properties and, consequently, its degradation behavior.
The widespread application of products containing this compound results in its consistent release into wastewater systems. While wastewater treatment plants (WWTPs) can effectively remove a significant portion of parent paraben compounds, transformation products are often formed and may be released in greater concentrations in the effluent than the original compounds.[2] Understanding the transformation and fate of this compound is paramount, as its degradation byproducts may exhibit altered toxicity and environmental persistence.[2][3] This guide aims to elucidate the complex degradation landscape of this important preservative.
Primary Degradation Pathways of this compound
The environmental degradation of this compound is primarily governed by three distinct mechanisms: photodegradation, biodegradation, and chemical oxidation. Each pathway is initiated by different environmental factors and proceeds through unique intermediate steps, leading to a variety of byproducts.
Figure 1: Overview of the primary degradation routes for this compound.
Photodegradation: The Role of Light
Photodegradation, or photolysis, is a significant pathway for the transformation of parabens in sunlit aquatic environments. This process is initiated by the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of chemical bonds. The degradation is often mediated by highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are generated photochemically in natural waters.[4][5]
The primary points of attack on the this compound molecule during photodegradation are the ester linkage and the aromatic rings.
-
Ester Hydrolysis: UV energy can promote the hydrolysis of the ester bond, leading to the formation of p-hydroxybenzoic acid (PHBA) and 2-phenoxyethanol . This is a common initial step for all parabens.
-
Hydroxyl Radical Attack: Hydroxyl radicals can attack the aromatic ring, leading to the formation of hydroxylated derivatives. The subsequent breakdown of these intermediates can lead to ring-opening and eventual mineralization.[4]
-
Ether Bond Cleavage: The ether linkage in the 2-phenoxyethanol portion is also susceptible to cleavage, potentially yielding phenol and acetaldehyde.
The efficiency of photodegradation is influenced by several factors, including pH, water clarity, and the presence of natural photosensitizers like dissolved organic matter.[6] In engineered systems, photocatalysts such as titanium dioxide (TiO₂) are often employed to accelerate this process significantly.[4][7]
Figure 2: Simplified photodegradation pathway of this compound.
Biodegradation: Microbial Metabolism
Parabens are generally considered to be biodegradable, with removal efficiencies in WWTPs often exceeding 90%.[7] Microbial communities in wastewater, soil, and sediment possess the enzymatic machinery to break down these compounds. The initial and most critical step in the biodegradation of this compound is the enzymatic hydrolysis of the ester bond by carboxyl ester hydrolases, yielding PHBA and 2-phenoxyethanol.[8]
-
Aerobic Degradation: Under aerobic conditions, both PHBA and 2-phenoxyethanol can be further metabolized. PHBA is typically hydroxylated and subsequently undergoes ring cleavage, entering central metabolic pathways.
-
Anaerobic Degradation: In anaerobic environments, the degradation process is different. For instance, 2-phenoxyethanol can be cleaved by certain bacteria, such as Acetobacterium sp., into phenol and acetaldehyde .[9] The acetaldehyde is then oxidized to acetate.
The rate of biodegradation can vary depending on the microbial population, temperature, and the presence of other organic matter.[7]
Chemical Degradation via Advanced Oxidation Processes (AOPs)
AOPs are tertiary water treatment technologies designed to degrade persistent organic pollutants through the generation of highly reactive species, primarily hydroxyl radicals.[10] Common AOPs effective in degrading parabens include:
-
Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with the aromatic ring of this compound or decompose to form hydroxyl radicals.[2]
-
Fenton and Photo-Fenton: These processes use iron salts and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. The reaction is enhanced by UV light in the photo-Fenton process.
-
Peroxynitrite Reaction: In aquatic systems, reactive nitrogen species can form peroxynitrous acid (HOONO), which can degrade parabens through both radical and nucleophilic attack pathways, yielding byproducts like hydroquinone, quinone, and PHBA.[11]
-
Chlorination: While used for disinfection, chlorination can react with parabens to form chlorinated byproducts. These halogenated transformation products are of particular concern as they may exhibit different and sometimes enhanced biological activity compared to the parent compounds.[2]
Major Byproducts and Their Significance
The degradation of this compound results in a suite of transformation products. The identification and quantification of these byproducts are crucial for a complete environmental risk assessment.
| Degradation Pathway | Key Reactive Species | Major Identified Byproducts | Potential Significance |
| Photodegradation | UV, Hydroxyl Radicals (•OH) | p-Hydroxybenzoic Acid (PHBA), 2-Phenoxyethanol, Phenol, Hydroxylated derivatives | PHBA is generally less toxic than the parent paraben. Phenol is a priority pollutant with known toxicity. |
| Biodegradation | Microbial Enzymes | p-Hydroxybenzoic Acid (PHBA), 2-Phenoxyethanol, Phenol, Acetaldehyde | Represents a breakdown into simpler, more readily metabolizable compounds. |
| Advanced Oxidation | •OH, O₃, HOONO | PHBA, Hydroxylated parabens, Quinones, Hydroquinone, Short-chain organic acids | Can lead to complete mineralization, but intermediate byproducts may have residual toxicity. |
| Chlorination | Free Chlorine | Chlorinated parabens, Chlorinated PHBA | Halogenated byproducts can have estrogenic or anti-estrogenic activity and may be more persistent.[2] |
Analytical Methodologies for Degradation Studies
A robust analytical workflow is essential for tracking the disappearance of the parent compound and identifying its transformation products.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. en.bleulavande.com [en.bleulavande.com]
- 4. The degradation of paraben preservatives: Recent progress and sustainable approaches toward photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ir.ucc.edu.gh [ir.ucc.edu.gh]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. arxiv.org [arxiv.org]
- 11. Aqueous-Phase Degradation Mechanism of Parabens, Emerging Contaminants, by Peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
In vitro estrogenic activity of Phenoxyethylparaben
An In-Depth Technical Guide to the In Vitro Estrogen-Like Activity of Phenoxyethylparaben
Abstract
This compound, an ester of p-hydroxybenzoic acid, belongs to the paraben family of preservatives, which are widely utilized in cosmetics, pharmaceuticals, and consumer goods. While the estrogenic activity of short-chain alkyl parabens is well-documented, specific data on this compound remains notably scarce in peer-reviewed literature. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro estrogenic potential of this compound. We synthesize field-proven insights on the mechanistic underpinnings of estrogen receptor signaling and detail the critical in vitro assays required for a robust evaluation. By examining the established structure-activity relationships within the paraben class, this document offers a predictive analysis of this compound's likely activity, underscoring the imperative for direct experimental validation using the methodologies described herein.
Introduction: The Paraben Question and the Case of this compound
Parabens, the alkyl esters of p-hydroxybenzoic acid, are a class of chemicals broadly used for their antimicrobial properties to extend the shelf-life of countless products.[1] Their structural similarity to 17β-estradiol has raised scientific concern, classifying them as potential endocrine-disrupting chemicals (EDCs) or xenoestrogens.[1] EDCs can interfere with the body's hormonal systems, and exposure to estrogenic compounds has been associated with various health concerns.[2]
Numerous studies have confirmed that certain parabens can bind to estrogen receptors (ERs), elicit transcriptional activation of estrogen-responsive genes, and stimulate the proliferation of estrogen-dependent cancer cells.[3][4] This activity is not uniform across the class; a clear structure-activity relationship has emerged, where estrogenicity generally increases with the length and branching of the ester side chain.[5][6]
This compound (4-hydroxybenzoic acid 2-phenoxyethyl ester) is a less common member of this family, distinguished by its phenoxyethyl ester group. Despite the extensive research on methyl-, propyl-, and butylparabens, there is a conspicuous absence of direct experimental data on the estrogenic activity of this compound. This guide is designed to bridge that gap by providing the foundational knowledge and detailed experimental frameworks necessary to rigorously assess its potential to interact with the estrogen signaling pathway.
The Mechanistic Framework: Estrogen Receptor (ER) Signaling
To investigate the estrogenicity of any compound, a clear understanding of the target pathway is essential. The biological effects of estrogens are primarily mediated by two nuclear receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[7] The canonical pathway for ERα, the predominant receptor in breast cancer cells like MCF-7, provides the basis for most in vitro estrogenicity assays.
Upon entering the cell, a ligand such as 17β-estradiol—or a potential xenoestrogen—binds to the Ligand Binding Domain (LBD) of the ERα located in the cytoplasm or nucleus. This binding event triggers a critical conformational change in the receptor, causing it to dissociate from heat shock proteins and form a homodimer (ERα/ERα).[8] This activated dimer translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[8] The receptor-DNA complex then recruits a cascade of co-activator proteins, initiating the transcription of genes that regulate processes such as cell proliferation, growth, and differentiation.[8] In vitro assays are designed to probe specific events along this cascade: receptor binding, ERE-mediated transcription, and downstream cellular proliferation.
Caption: Workflow for a competitive estrogen receptor binding assay.
Step-by-Step Protocol (Example using Recombinant ERα):
-
Preparation: Serially dilute this compound and the unlabeled E2 positive control in an appropriate assay buffer.
-
Binding Reaction: In a multi-well plate, combine a fixed concentration of purified recombinant human ERα, a fixed concentration of radiolabeled ligand (e.g., [³H]17β-estradiol), and varying concentrations of the test compound or controls.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to allow the binding reaction to reach equilibrium.
-
Separation: Add a charcoal-dextran slurry to each well. The charcoal binds to the small, unbound [³H]E2 molecules, while the larger receptor-ligand complexes remain in the supernatant.
-
Centrifugation: Centrifuge the plate to pellet the charcoal.
-
Quantification: Transfer the supernatant from each well into scintillation vials containing scintillation cocktail.
-
Measurement: Measure the radioactivity (in counts per minute, CPM) of the supernatant using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding of [³H]E2 at each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log concentration of the test compound to determine the IC50 value (the concentration at which 50% of the radiolabeled ligand is displaced).
Tier 2: ER-Mediated Reporter Gene Assay
Causality and Rationale: This cell-based assay moves one step down the signaling cascade to measure transcriptional activation. It determines whether the binding of this compound to the ER leads to a functional response: the transcription of a gene controlled by an ERE. [8]This assay is crucial because it distinguishes agonists (which will induce a signal) from antagonists (which will not, and can be tested for their ability to block the E2 signal). The Stably Transfected Transcriptional Activation (STTA) assay, recognized by OECD Test Guideline 455, is a gold standard. [9]It uses a human cell line (e.g., HeLa-9903) stably transfected with the human ERα and a reporter gene (e.g., luciferase) under the control of EREs. [8][9] Self-Validating System:
-
Positive Control: 17β-estradiol, which should produce a robust, dose-dependent increase in reporter activity.
-
Weak Positive Control: A compound with known weak estrogenicity (e.g., o,p'-DDT) to confirm assay sensitivity.
-
Negative Control: A non-estrogenic compound.
-
Vehicle Control: DMSO or other solvent to establish the baseline reporter activity.
Caption: Workflow for the E-SCREEN cell proliferation assay.
Step-by-Step Protocol (Example using E-SCREEN):
-
Cell Culture: Maintain MCF-7 cells in phenol red-free medium supplemented with charcoal-dextran stripped fetal bovine serum to remove all estrogenic stimuli.
-
Cell Plating: Seed the cells at a low density in 96-well plates and allow them to attach.
-
Dosing: Treat the cells with serial dilutions of this compound or controls.
-
Incubation: Incubate the plates for 6-7 days, allowing multiple rounds of cell division to occur.
-
Fixation and Staining: At the end of the incubation period, fix the cells (e.g., with formaldehyde) and stain the total cellular protein with a dye such as crystal violet.
-
Elution: Wash away excess dye and then elute the stain bound to the cells with a solvent (e.g., acetic acid or SDS).
-
Measurement: Measure the optical density (OD) of the eluted dye using a spectrophotometer (e.g., at 595 nm). The OD is directly proportional to the cell number.
-
Data Analysis: Calculate the proliferative effect (PE) relative to the positive control (E2). Plot the PE against the log concentration to determine the EC50 value.
Contextual Data: Estrogenic Activity of Structurally Related Parabens
While direct data for this compound is lacking, a wealth of information exists for other parabens. This data establishes a clear structure-activity relationship: estrogenic potency increases with the size and complexity of the ester group. V[5]an der Waals interactions are the primary driving forces for the paraben-ER interaction.
[5]| Paraben | Assay Type | Endpoint | Result | Relative Potency vs. E2 | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Methylparaben | ER Binding (MCF-7) | % Displacement | 21% at 10⁶-fold excess | Very Low | |[3] | | Proliferation (MCF-7) | EC50 | > 10⁻⁵ M | ~1 / 1,000,000 | |[6] | Ethylparaben | ER Binding (MCF-7) | % Displacement | 54% at 10⁶-fold excess | Very Low | |[3] | | Reporter Gene (HELN) | Agonist Activity | Weakly Positive | ~1 / 100,000 | |[10] | Propylparaben | ER Binding (MCF-7) | % Displacement | 77% at 10⁶-fold excess | Low | |[3] | | Reporter Gene (HELN) | Agonist Activity | Positive | ~1 / 30,000 | |[10] | Butylparaben | ER Binding (MCF-7) | % Displacement | 86% at 10⁶-fold excess | Moderate | |[3] | | Reporter Gene (HELN) | Agonist Activity | Strongest of alkyls | ~1 / 10,000 | |[10] | Benzylparaben | Reporter Gene | EC50 | 0.796 µM | Highest among tested | |[5]
This table is a synthesis of data from multiple sources and serves as an illustrative guide. Exact values can vary based on specific assay conditions.
Predictive Analysis and Hypothesis for this compound
Based on the established structure-activity relationship for parabens, we can formulate a hypothesis regarding the potential estrogenic activity of this compound.
-
Core Structure: It possesses the p-hydroxyphenyl group essential for ER binding. 2[11]. Ester Group: The 2-phenoxyethyl group is significantly larger and more sterically complex than the simple alkyl chains (methyl, ethyl, propyl, butyl) and is also distinct from the benzyl group.
-
Hypothesis: The size of the ester group is a key determinant of binding affinity and subsequent estrogenic activity. T[5][12]he large phenoxyethyl group could enhance van der Waals and hydrophobic interactions within the ligand-binding pocket of the estrogen receptor, similar to how benzylparaben exhibits greater potency than the straight-chain alkyl parabens. T[5]herefore, it is hypothesized that This compound will exhibit weak to moderate estrogenic activity, likely greater than that of short-chain alkyl parabens like methyl- and ethylparaben, and potentially comparable to or greater than butylparaben.
This hypothesis remains speculative and requires rigorous experimental validation using the tiered assay approach outlined in Section 3.
Conclusion and Future Directions
This compound is a data-poor compound within a well-studied class of endocrine-disrupting chemicals. While its widespread use may be less than other parabens, its presence in consumer products warrants a thorough safety assessment. This technical guide provides the necessary scientific rationale and detailed, self-validating protocols to investigate its in vitro estrogenic activity comprehensively.
The critical path forward is clear: this compound must be systematically evaluated using a battery of in vitro assays. Researchers should prioritize conducting competitive binding assays, ER-mediated reporter gene assays, and cell proliferation screens. The resulting data will not only fill a significant knowledge gap but also provide crucial information for regulatory bodies and manufacturers, ensuring a more complete understanding of the endocrine-disrupting potential of the entire paraben class.
References
-
Comparative study on estrogen receptor alpha dimerization and transcriptional activity of parabens. (2023). Scientific Reports. Available at: [Link]
-
Klötgen, H., et al. (2017). Interference of Paraben Compounds with Estrogen Metabolism by Inhibition of 17β-Hydroxysteroid Dehydrogenases. International Journal of Molecular Sciences. Available at: [Link]
-
Sang, N., et al. (2022). Comprehensive assessment of estrogenic activities of parabens by in silico approach and in vitro assays. Science of The Total Environment. Available at: [Link]
-
Gomez, E., et al. (2005). Estrogenic activity of cosmetic components in reporter cell lines: parabens, UV screens, and musks. Toxicology and Applied Pharmacology. Available at: [Link]
-
Labadia, M. E., et al. (2017). Disconnecting the Estrogen Receptor Binding Properties and Antimicrobial Properties of Parabens through 3,5-Substitution. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Byford, J. R., et al. (2002). Oestrogenic activity of parabens in MCF7 human breast cancer cells. The Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]
-
Attia, M. H., et al. (2021). A study of possible toxicological effects of Methylparaben on estrogen receptor-α negative MCF-7 human breast cancer cell line. ResearchGate. Available at: [Link]
-
Karpuzoglu, E., et al. (2013). Parabens: Potential impact of low-affinity estrogen receptor binding chemicals on human health. Journal of Toxicology and Environmental Health, Part B. Available at: [Link]
-
Mitra, P., & Chatterjee, S. (2022). An Overview of Endocrine Disrupting Chemical Paraben and Search for An Alternative – A Review. ResearchGate. Available at: [Link]
-
Estrogenic Activity of Persistent Organic Pollutants and Parabens Based on the Stably Transfected Human Estrogen Receptor-α Transcriptional Activation Assay (OECD TG 455). (2012). Journal of Toxicology and Environmental Health, Part A. Available at: [Link]
-
Associations between phenol and paraben exposure and the risk of developing breast cancer in adult women: a cross-sectional study. (2024). Environmental Health. Available at: [Link]
-
Estrogenic activities of parabens. (2006). ResearchGate. Available at: [Link]
-
Estrogenic Activity of Cosmetic Components in Reporter Cell Lines: Parabens, UV Screens, and Musks. (2005). ResearchGate. Available at: [Link]
-
Parabens Promote Protumorigenic Effects in Luminal Breast Cancer Cell Lines With Diverse Genetic Ancestry. (2023). Chapman University Digital Commons. Available at: [Link]
-
Peer Review Results for the Estrogen Receptor (ER) Binding Assay. (2003). US EPA. Available at: [Link]
-
ER-dependent estrogenic activity of parabens assessed by proliferation of human breast cancer MCF-7 cells and expression of ERalpha and PR. (2001). ResearchGate. Available at: [Link]
-
Routledge, E. J., & Sumpter, J. P. (1997). Structural Features of Alkylphenolic Chemicals Associated With Estrogenic Activity. Journal of Biological Chemistry. Available at: [Link]
-
Routledge, E. J., & Sumpter, J. P. (1996). Estrogenic activity of phenolic additives determined by an in vitro yeast bioassay. Environmental Toxicology and Chemistry. Available at: [Link]
-
Huang, X., et al. (2014). A Novel ERα-mediated Reporter Gene Assay for Screening estrogenic/antiestrogenic Chemicals Based on LLC-MK2 Cells. Toxicology Mechanisms and Methods. Available at: [Link]
-
Kim, Y. S., et al. (2004). Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization. Journal of Health Science. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Associations between phenol and paraben exposure and the risk of developing breast cancer in adult women: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oestrogenic activity of parabens in MCF7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive assessment of estrogenic activities of parabens by in silico approach and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative study on estrogen receptor alpha dimerization and transcriptional activity of parabens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estrogenic Activity of Persistent Organic Pollutants and Parabens Based on the Stably Transfected Human Estrogen Receptor-α Transcriptional Activation Assay (OECD TG 455) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estrogenic activity of cosmetic components in reporter cell lines: parabens, UV screens, and musks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Estrogenic activity of phenolic additives determined by an in vitro yeast bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interference of Paraben Compounds with Estrogen Metabolism by Inhibition of 17β-Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Investigating the Effects of Phenoxyethylparaben on Mitochondrial Function in Cell Lines
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenoxyethylparaben, a member of the paraben family of preservatives, is utilized in a variety of cosmetic and pharmaceutical products. While the broader class of parabens has come under scrutiny for potential endocrine-disrupting and cytotoxic effects, specific mechanistic data on this compound's interaction with cellular bioenergetics remains limited. Mitochondria, as the central hubs of cellular metabolism and apoptosis, represent a critical target for xenobiotic-induced toxicity. Evidence from related paraben compounds suggests a potential for mitochondrial dysfunction, including disruption of the electron transport chain, induction of oxidative stress, and depletion of ATP.[1][2] This guide provides a comprehensive framework for the rigorous investigation of this compound's effects on mitochondrial function in cultured cell lines. It synthesizes the known toxicological profile of the paraben class with detailed, field-proven experimental protocols to empower researchers to elucidate the specific mitochondrial liabilities, if any, of this compound.
Part 1: The Scientific Context: this compound and Mitochondrial Toxicology
This compound: A Profile
This compound (ethyl 4-(2-phenoxyethoxy)benzoate) is an ester of p-hydroxybenzoic acid. Like other parabens, its primary function in commercial products is to act as an antimicrobial agent, preventing the growth of bacteria and fungi.[3] Its safety profile is a subject of ongoing research, with some studies indicating a potential for cytotoxicity at higher concentrations and the induction of apoptosis, or programmed cell death, in specific cell lines like HL60.[4][5] The induction of apoptosis is frequently linked to mitochondrial pathways, providing a strong rationale for direct investigation.[6]
Mitochondria: The Sentinel of Cellular Health
Mitochondria are indispensable organelles responsible for generating over 90% of the cell's adenosine triphosphate (ATP) through oxidative phosphorylation (OXPHOS).[7] Beyond their role as the "powerhouse," they are critical regulators of calcium homeostasis, reactive oxygen species (ROS) signaling, and the intrinsic apoptotic pathway.[8] Consequently, drug- or chemical-induced mitochondrial dysfunction is a significant contributor to various organ toxicities, including drug-induced liver injury (DILI).[9][10] Assessing the impact of compounds like this compound on mitochondrial health is therefore a cornerstone of modern toxicology and drug safety assessment.
The Paraben Class Effect: A Basis for Investigation
While direct evidence for this compound is sparse, a considerable body of research on other parabens provides a compelling hypothesis for its potential mechanisms of action. Studies have shown that parabens can:
-
Disrupt Bioenergetics: Methylparaben has been shown to negatively affect mitochondrial bioenergetics and decrease ATP levels in porcine oocytes.[1]
-
Inhibit the Electron Transport Chain (ETC): Propyl- and butylparaben can significantly inhibit the activity of ETC complexes II-III, impairing the cell's ability to perform oxidative phosphorylation.[2]
-
Induce Oxidative Stress: Exposure to various parabens is associated with the generation of mitochondrial ROS and a subsequent decrease in cellular antioxidants like glutathione.[2]
-
Depolarize the Mitochondrial Membrane: A key initiating event in mitochondrial dysfunction is the loss of the mitochondrial membrane potential (ΔΨm). Butyl- and propylparaben have been demonstrated to cause a significant drop in ΔΨm.[2]
The cytotoxicity of parabens generally increases with the length and branching of their alkyl side chain, suggesting that structure-activity relationships are critical to their biological effects.[11]
Part 2: Postulated Mechanisms of this compound-Induced Mitochondrial Dysfunction
Based on the established effects of its chemical analogs, we can postulate a multi-faceted impact of this compound on mitochondria. These distinct but interconnected events form a logical pathway from initial insult to ultimate cell fate.
-
Initial Insult: this compound enters the cell and localizes to the mitochondria.
-
ETC Inhibition: The compound may directly interact with and inhibit components of the electron transport chain, particularly complexes responsible for proton pumping.[2]
-
Consequences of ETC Inhibition:
-
Decreased ATP Synthesis: Inhibition of OXPHOS leads to a rapid decline in cellular ATP levels, starving the cell of energy.[1][8]
-
Increased ROS Production: Electrons "leak" from the inhibited ETC and react with oxygen to form superoxide anions and other reactive oxygen species, leading to oxidative stress.[2]
-
-
Mitochondrial Membrane Depolarization: The combination of direct chemical effects and mounting oxidative stress can lead to the collapse of the mitochondrial membrane potential (ΔΨm).[2]
-
Apoptosis Induction: A sustained drop in ΔΨm can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This initiates a caspase cascade, culminating in programmed cell death.[4][6]
Part 3: A Validated Workflow for Mitochondrial Toxicity Assessment
A systematic, multi-parametric approach is essential to definitively characterize the mitochondrial effects of this compound. This workflow ensures that mechanistic studies are conducted at relevant, sub-lethal concentrations.
Causality Behind the Workflow: The initial cytotoxicity screen is critical. Studying mitochondrial function in overtly necrotic cells can produce misleading artifacts. By first identifying the concentration range that causes cellular stress without immediate death (e.g., IC20-IC50), subsequent mechanistic assays can probe the specific pathways leading to that outcome.
Part 4: Core Experimental Protocols
The following protocols represent robust, widely accepted methods for quantifying key mitochondrial health parameters.
Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm) via JC-1 Assay
Expertise & Experience: The JC-1 assay is a cornerstone of mitochondrial research. Its ratiometric nature provides a self-validating system. In healthy, high-potential mitochondria, the JC-1 dye forms "J-aggregates" that emit red fluorescence. In unhealthy cells with low potential, the dye remains in a monomeric form, emitting green fluorescence.[12] A shift from red to green fluorescence is a clear and quantifiable indicator of mitochondrial depolarization. The inclusion of a positive control, such as the protonophore FCCP, which deliberately collapses the membrane potential, validates that the assay is responding correctly in the chosen cell system.[13]
Methodology:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Culture overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations (determined from the cytotoxicity screen) and appropriate vehicle controls. Include a positive control well treated with ~50 µM FCCP for 15-30 minutes. Incubate for the desired treatment period (e.g., 6, 12, or 24 hours).
-
JC-1 Staining: Prepare a JC-1 staining solution (typically 1-10 µM) in pre-warmed cell culture medium. Remove the treatment media from the cells and add the JC-1 staining solution.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.[12]
-
Washing: Gently wash the cells twice with a pre-warmed assay buffer (e.g., Phosphate-Buffered Saline) to remove excess dye. Leave the cells in 100 µL of assay buffer for reading.
-
Fluorescence Reading: Immediately read the plate on a fluorescence plate reader.
-
J-aggregates (Red): Excitation ~535 nm / Emission ~590 nm.
-
Monomers (Green): Excitation ~485 nm / Emission ~535 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.
Protocol: Quantification of Intracellular ROS using DCFDA/H2DCFDA
Expertise & Experience: The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) assay is the most common method for measuring cellular oxidative stress. The cell-permeable DCFDA is deacetylated by cellular esterases to a non-fluorescent form, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14] The resulting fluorescence intensity is directly proportional to the level of intracellular ROS. A potent oxidant like Tert-butyl hydroperoxide (TBHP) is used as a positive control to ensure the assay's responsiveness.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the JC-1 protocol. A positive control using TBHP (50-200 µM for 1-2 hours) should be included.
-
DCFDA Loading: Prepare a working solution of DCFDA (typically 5-20 µM) in serum-free medium.[15] Remove treatment media and wash cells once with PBS. Add the DCFDA working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Washing: Gently wash the cells with PBS to remove unloaded dye. Add 100 µL of PBS or culture medium back to each well.
-
Fluorescence Reading: Read the fluorescence intensity on a plate reader with excitation at ~485 nm and emission at ~535 nm.[14]
-
Data Analysis: Normalize the fluorescence of treated wells to the vehicle control. An increase in fluorescence indicates an increase in ROS production.
Protocol: Assessment of Cellular ATP Levels via Luminescence Assay
Expertise & Experience: This assay is considered the gold standard for measuring cell viability and energy status. It leverages the firefly luciferase enzyme, which produces light in the presence of its substrate, luciferin, and ATP.[16] When ATP is the limiting factor, the light output is directly proportional to the ATP concentration.[17] The protocol is a simple, homogeneous "add-mix-read" format, making it highly suitable for high-throughput screening.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate to maximize the luminescent signal. Follow steps 1 and 2 from the JC-1 protocol.
-
Reagent Preparation: Prepare the ATP detection reagent according to the manufacturer's instructions (e.g., Promega CellTiter-Glo®, Abcam ab113849).[18] This typically involves reconstituting a lyophilized substrate with a buffer. Allow the reagent to equilibrate to room temperature.
-
Cell Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add a volume of ATP detection reagent equal to the volume of culture medium in the well (e.g., 100 µL reagent to 100 µL medium).
-
Incubation: Mix the contents by shaking on an orbital shaker for 2-5 minutes to induce cell lysis.[18] Let the plate incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence of each well using a plate luminometer.
-
Data Analysis: A decrease in luminescence in treated wells compared to the vehicle control indicates a depletion of cellular ATP.
Part 5: Data Synthesis and Interpretation
The power of this investigative approach lies in correlating the data from the individual assays to build a cohesive mechanistic story. The results should be summarized for clear comparison.
Quantitative Data Summary Table
| This compound Conc. | Cell Viability (% of Control) | ΔΨm (Red/Green Ratio) | ROS Production (Fold Change) | ATP Levels (% of Control) |
| Vehicle Control | 100% | 1.00 | 1.0 | 100% |
| Low Conc. (e.g., 10 µM) | 95% | 0.90 | 1.2 | 92% |
| Mid Conc. (e.g., 50 µM) | 70% | 0.55 | 2.5 | 65% |
| High Conc. (e.g., 100 µM) | 45% | 0.20 | 4.8 | 30% |
Note: Data presented is hypothetical for illustrative purposes.
Building the Narrative:
-
Scenario 1: Classic Mitochondrial Toxicity. A dose-dependent decrease in ATP and ΔΨm, coupled with an increase in ROS, strongly suggests that this compound is a direct mitochondrial toxicant acting via the pathways outlined in Part 2.
-
Scenario 2: Off-Target Effects Leading to Mitochondrial Stress. If significant cytotoxicity is observed with minimal changes in the direct mitochondrial parameters, it may suggest that this compound's primary toxic effect lies elsewhere, and the mitochondrial dysfunction is a secondary consequence of overall cellular decline.
-
Scenario 3: No Significant Effect. If no significant changes are observed across the assays up to high concentrations, it would suggest that, within the context of the chosen cell model, this compound does not pose a significant mitochondrial liability.
Conclusion
While the direct impact of this compound on mitochondrial function is not yet fully characterized, the toxicological precedents set by other paraben compounds provide a strong scientific rationale for its investigation. By employing a systematic workflow that progresses from broad cytotoxicity screening to specific, validated mechanistic assays for membrane potential, ROS production, and ATP synthesis, researchers can definitively determine the mitochondrial safety profile of this widely used preservative. The protocols and interpretive frameworks provided in this guide offer a robust and self-validating approach to generate the critical data needed by scientists and drug development professionals to make informed decisions regarding product safety and formulation.
References
- Methyl Paraben Affects Porcine Oocyte Maturation Through Mitochondrial Dysfunction. Biomolecules.
- ENP62: Parabens as an EDC and Addressing Disparities in Risk and Research. YouTube.
-
Haldar, S. et al. (2025). Never say yes to parabens? A review on paraben compounds in potential human exposure risks. The Journal of Basic and Applied Zoology. Available at: [Link]
-
An overview of ATP synthase, inhibitors, and their toxicity. PubMed Central. Available at: [Link]
- 3.3.4. DCF-DA Assay Protocol. Unknown Source.
-
JC-1 Mitochondrial Membrane Potential Assay. G-Biosciences. Available at: [Link]
-
In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol. PubMed. Available at: [Link]
-
Interference of Paraben Compounds with Estrogen Metabolism by Inhibition of 17β-Hydroxysteroid Dehydrogenases. PubMed Central. Available at: [Link]
-
In vitro Assessment of Mitochondrial Toxicity to Predict Drug-Induced Liver Injury. ResearchGate. Available at: [Link]
-
Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines. PubMed. Available at: [Link]
-
In Vitro Induction of apoptosis, necrosis and genotoxicity by cosmetic preservatives: Application of flow cytometry as a complementary analysis by NRU. ResearchGate. Available at: [Link]
-
Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. PubMed. Available at: [Link]
-
In Vitro Genotoxic and Cytotoxic Evaluation of Phenoxyethanol in Human Lymphocytes: A Commonly Used Preservative in Cosmetics. ResearchGate. Available at: [Link]
- Methyl Paraben Affects Porcine Oocyte Maturation Through Mitochondrial Dysfunction. Unknown Source.
-
Estrogenic activities of parabens. ResearchGate. Available at: [Link]
- Inhibitors of atp synthase - cosmetic and therapeutic uses. Google Patents.
-
An evaluation of in vitro models for the assessment of mitochondrial toxicity within Drug Induced Liver Injury (DILI). The University of Liverpool Repository. Available at: [Link]
-
Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals. PubMed Central. Available at: [Link]
-
Ethylparaben induces apoptotic cell death in human placenta BeWo cells via the Caspase-3 pathway. PubMed Central. Available at: [Link]
-
Comprehensive assessment of estrogenic activities of parabens by in silico approach and in vitro assays. PubMed. Available at: [Link]
-
In Vitro Genotoxic and Cytotoxic Evaluation of Phenoxyethanol in Human Lymphocytes: A Commonly Used Preservative in Cosmetics. PubMed. Available at: [Link]
-
MitoPT® JC-1 Assay Kit. Bio-Rad Antibodies. Available at: [Link]
-
Photosensitized methyl paraben induces apoptosis via caspase dependent pathway under ambient UVB exposure in human skin cells. PubMed. Available at: [Link]
-
Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals. PubMed. Available at: [Link]
-
Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. ACS Publications. Available at: [Link]
-
Oxidative metabolism of EA.hy926 cells grown with 100 nM PRAV or 100 nM... ResearchGate. Available at: [Link]
-
Use of Parabens (Methyl and Butyl) during the Gestation Period: Mitochondrial Bioenergetics of the Testes and Antioxidant Capacity Alterations in Testes and Other Vital Organs of the F1 Generation. MDPI. Available at: [Link]
-
Comprehensive assessment of estrogenic activities of parabens by in silico approach and in vitro assays. ResearchGate. Available at: [Link]
- PU-91 drug rescues human age-related macular degeneration RPE cells; implications for AMD therapeutics. Unknown Source.
-
MitoProbe™ JC-1 Assay staining protocol for flow cytometry. ResearchGate. Available at: [Link]
-
What is the exact protocol of ROS measurement using DCFDA? ResearchGate. Available at: [Link]
-
Parabens in male infertility-is there a mitochondrial connection? PubMed. Available at: [Link]
-
Mitochondrial toxicity evaluation of traditional Chinese medicine injections with a dual in vitro approach. Frontiers. Available at: [Link]
-
Paraoxonase 2 Deficiency Causes Mitochondrial Dysfunction in Retinal Pigment Epithelial Cells and Retinal Degeneration in Mice. MDPI. Available at: [Link]
Sources
- 1. Methyl Paraben Affects Porcine Oocyte Maturation Through Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interference of Paraben Compounds with Estrogen Metabolism by Inhibition of 17β-Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Genotoxic and Cytotoxic Evaluation of Phenoxyethanol in Human Lymphocytes: A Commonly Used Preservative in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl Paraben Affects Porcine Oocyte Maturation Through Mitochondrial Dysfunction [mdpi.com]
- 9. Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 11. Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. abcam.co.jp [abcam.co.jp]
A Comprehensive Toxicological Review of Phenoxyethanol for Pharmaceutical and Cosmetic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxyethanol (2-phenoxyethanol) is a versatile glycol ether widely utilized as a preservative in a vast array of cosmetic and pharmaceutical products.[1] Its broad-spectrum antimicrobial activity against gram-negative and gram-positive bacteria, as well as yeasts, makes it an effective agent in preventing product spoilage and protecting consumers from potential infections.[1][2] Beyond its preservative function, phenoxyethanol also serves as a solvent and a stabilizer for other ingredients.[3] This guide provides a comprehensive review of the toxicological data for phenoxyethanol, offering field-proven insights into its safety profile and the experimental methodologies used for its evaluation.
Physicochemical Properties of Phenoxyethanol
A thorough understanding of a compound's physicochemical properties is fundamental to assessing its toxicological profile. Phenoxyethanol is a colorless, oily liquid with a faint aromatic odor.[3][4] Its chemical and physical characteristics are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C8H10O2 | [4] |
| Molar Mass | 138.166 g·mol−1 | [4] |
| Appearance | Colorless oily liquid | [3][4] |
| Odor | Faint aromatic odor | [3] |
| Melting Point | 11-13 °C | [5] |
| Boiling Point | 247 °C | [4][5] |
| Density | 1.102 g/mL at 25 °C | [4][5] |
| Water Solubility | 26 g/L (20 °C) | [4] |
| Vapor Pressure | 0.01 mm Hg (20 °C) | [5] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
The biological fate of phenoxyethanol following exposure is a critical aspect of its safety assessment. Studies have shown that phenoxyethanol is rapidly and almost completely absorbed through the skin.[2] Following absorption, it is distributed throughout the body and subsequently metabolized. The primary metabolic pathway involves the oxidation of the ethanol side chain to form phenoxyacetic acid (PhAA), which is the main metabolite. A minor pathway involves the hydroxylation of the phenyl ring to form 4-hydroxyphenoxyacetic acid (4-OH-PhAA).[6] These metabolites are then rapidly excreted, primarily in the urine.[2][6] Importantly, studies indicate that phenoxyethanol does not accumulate in the skin or the body.[2]
Caption: Metabolic pathway of phenoxyethanol in humans.
Acute Toxicity
Acute toxicity studies are designed to assess the potential for adverse effects following a single, high-dose exposure to a substance. The acute toxicity of phenoxyethanol has been evaluated via oral, dermal, and inhalation routes.
Oral administration in rats demonstrated that females were generally more susceptible to the toxic effects of phenoxyethanol than males.[3] Clinical signs of toxicity at high doses included dyspnea, apathy, abnormal posture, and staggering gait.[3] The oral LD50 values were determined to be 1840 mg/kg body weight for females and 4070 mg/kg body weight for males.[3]
In an acute dermal toxicity study in rabbits, the LD50 was found to be greater than 2214 mg/kg body weight, with no mortalities occurring at this dose.[3] Local erythema was observed, which was reversible.[3]
Summary of Acute Toxicity Data for Phenoxyethanol
| Route of Administration | Species | LD50 (mg/kg body weight) | Reference |
| Oral | Rat (female) | 1840 | [3] |
| Oral | Rat (male) | 4070 | [3] |
| Dermal | Rabbit | >2214 | [3] |
Sub-chronic and Chronic Toxicity
Repeated dose toxicity studies are crucial for evaluating the potential health risks associated with long-term, lower-level exposures to a substance, which is more representative of consumer use of cosmetic and pharmaceutical products.
In a sub-chronic (90-day) dermal toxicity study in rabbits, conducted according to a protocol equivalent to OECD guideline 411, no systemic effects were observed up to the maximum tested dose of 1000 mg/kg bw/day in two out of three studies.[2] One study reported hematological effects at 600 mg/kg bw/day; however, these findings are considered not relevant to humans due to the higher sensitivity of rabbit red blood cells and differences in metabolism.[2]
A sub-chronic oral toxicity study in rats showed an increase in liver, kidney, and thyroid weights at high doses.[7] The No-Observed-Adverse-Effect Level (NOAEL) in a 90-day oral study in rats was determined to be 5000 ppm in drinking water, corresponding to an intake of 468 mg/kg bw/day in males and 586 mg/kg bw/day in females.[3]
Genotoxicity
Genotoxicity assays are performed to determine if a substance can cause damage to the genetic material of cells, which could potentially lead to cancer or heritable diseases. A battery of in vitro and in vivo tests has been conducted on phenoxyethanol to assess its genotoxic potential.
Phenoxyethanol was found to be non-mutagenic in the bacterial reverse mutation assay (Ames test).[3] Furthermore, in vivo micronucleus and chromosome aberration tests in mice and rats, as well as a DNA damage (UDS) test in rats, all yielded negative results.[3] Based on this comprehensive testing, the Scientific Committee on Consumer Safety (SCCS) concluded that phenoxyethanol has no in vivo genotoxic potential.[3]
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
The Ames test is a widely used in vitro assay to detect gene mutations.[8]
Caption: A simplified workflow of the Ames test (OECD 471).
Step-by-Step Methodology:
-
Strain Selection: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent strains of Escherichia coli are selected.[9]
-
Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 mix), which is a liver enzyme extract, to mimic mammalian metabolism.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance (phenoxyethanol) in the presence and absence of the S9 mix. This can be done using the plate incorporation method or the pre-incubation method.
-
Incubation: The treated plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted.
-
Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[8]
Carcinogenicity
Carcinogenicity studies are designed to assess the potential of a substance to cause cancer after long-term exposure. The carcinogenic potential of phenoxyethanol has been evaluated in oral studies in rodents.
In a 104-week study in rats, phenoxyethanol was administered in drinking water at concentrations up to 10,000 ppm.[3] No carcinogenic effects were observed in this study.[2][3] Another carcinogenicity study in mice also showed no evidence of carcinogenic potential.[2]
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies investigate the potential for a substance to interfere with reproductive capabilities or to cause harm to a developing fetus.
In a two-generation reproductive toxicity study in mice, conducted by the US National Toxicology Program, no adverse effects on reproductive parameters were observed at doses up to 4000 mg/kg bw/day.[3] Similarly, developmental toxicity studies in rats and rabbits did not show any teratogenic effects, even at doses that caused maternal toxicity.[10]
Local Toxicity: Skin and Eye Irritation and Sensitization
Skin Irritation and Sensitization
Given that the primary route of human exposure to phenoxyethanol is through dermal contact with cosmetic and personal care products, the assessment of skin irritation and sensitization is of paramount importance.
In a dermal irritation study in rabbits, undiluted phenoxyethanol caused local erythema that was reversible.[3] Human studies have not demonstrated any significant irritation reactions to phenoxyethanol at typical use concentrations.[2]
The potential for phenoxyethanol to cause skin sensitization (allergic contact dermatitis) has been evaluated in a Guinea Pig Maximisation Test (GPMT), which is an adjuvant-type test designed to maximize the allergenic response.[3] The results of this test indicated that phenoxyethanol is not a skin sensitizer.[2] While rare cases of contact urticaria have been reported in humans, the overall incidence is very low.[2]
Experimental Protocol: Guinea Pig Maximisation Test (GPMT) - OECD 406
The GPMT is a standard method for assessing the skin sensitization potential of a substance.[11][12]
Step-by-Step Methodology:
-
Induction Phase:
-
Intradermal Injections: A group of at least 10 guinea pigs receive three pairs of intradermal injections in the shoulder region: the test substance in an appropriate vehicle, Freund's Complete Adjuvant (FCA), and the test substance emulsified in FCA.[11] A control group of at least 5 animals is also included.[11]
-
Topical Application: One week after the injections, the test substance is applied topically to the injection site under an occlusive patch for 48 hours.[13]
-
-
Rest Period: A two-week rest period follows the induction phase to allow for the development of an immune response.[14]
-
Challenge Phase:
-
The test substance is applied topically to a naive site on the flank of both the test and control animals under an occlusive patch for 24 hours.[12]
-
-
Evaluation: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal.[12] The incidence and severity of the skin reactions in the test group are compared to the control group. A substance is classified as a sensitizer if a significantly higher proportion of test animals show a positive reaction compared to the control group.
Eye Irritation
The potential for eye irritation is a critical safety endpoint for products that may come into contact with the eyes. In a rabbit eye irritation study, undiluted phenoxyethanol was found to be an irritant.[3] However, it is important to note that cosmetic products contain phenoxyethanol at much lower concentrations (typically up to 1.0%).[2]
Experimental Protocol: Acute Eye Irritation/Corrosion Test - OECD 405
This test is designed to assess the potential of a substance to cause eye irritation or corrosion.[7][10]
Step-by-Step Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used for this test.[15]
-
Dosing: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of each animal.[7][10] The other eye remains untreated and serves as a control.[7][10]
-
Observation: The eyes are examined for signs of irritation, including redness of the conjunctiva, swelling (chemosis), and corneal opacity, at 1, 24, 48, and 72 hours after instillation, and then daily until the irritation resolves.[15]
-
Scoring: The severity of the ocular lesions is scored according to a standardized grading system.
-
Classification: The substance is classified based on the severity and reversibility of the eye irritation.
Regulatory Status and Conclusion
Based on the extensive toxicological data available, major regulatory bodies worldwide have concluded that phenoxyethanol is safe for use as a preservative in cosmetic products at a maximum concentration of 1.0%.[1][12] The European Scientific Committee on Consumer Safety (SCCS) has stated that phenoxyethanol is safe for all consumers, including children of all ages, when used under these conditions.[1][2] The SCCS opinion takes into account potential exposure from multiple cosmetic products.[12]
References
-
Scientific Committee on Consumer Safety (SCCS). (2016). Opinion on Phenoxyethanol. European Commission. [Link]
-
OECD. (1992). Test No. 406: Skin Sensitisation. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
OECD. (2012). Test No. 405: Acute Eye Irritation/Corrosion. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
National Center for Biotechnology Information. (n.d.). Phenoxyethanol. PubChem. [Link]
-
OECD. (1997). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
Dréno, B., Zuberbier, T., Gelmetti, C., Gontijo, G., & Marinovich, M. (2019). Safety review of phenoxyethanol when used as a preservative in cosmetics. Journal of the European Academy of Dermatology and Venereology, 33(S7), 15-24. [Link]
-
Uslu, G. H., Ugan, R. A., & Uğur, A. (2020). The Potential Risk Assessment of Phenoxyethanol with a Versatile Model System. Turkish Journal of Pharmaceutical Sciences, 17(1), 58. [Link]
-
Campaign for Safe Cosmetics. (n.d.). Phenoxyethanol. [Link]
-
An, S., Kim, H., Kim, H., Lee, E., & Kim, C. (2019). Safety review of phenoxyethanol when used as a preservative in cosmetics. Journal of the European Academy of Dermatology and Venereology, 33, 15-24. [Link]
-
MSL. (2016). SCCS ruling finds Phenoxyethanol Safe in Cosmetics. [Link]
-
Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. [Link]
-
OECD. (2002). Test Guideline No. 405 Acute Eye Irritation/Corrosion. [Link]
-
Eurofins. (2024). The Ames Test or Bacterial Reverse Mutation Test. [Link]
-
European Commission. (2003). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Memorandum Classification and categorization of skin sensitisers and grading of test reactions. [Link]
-
Ataman Kimya. (n.d.). PHENOXYETHANOL. [Link]
-
ResearchGate. (n.d.). Proposed metabolism scheme of PhE in humans. [Link]
-
IVAMI. (2023). In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). [Link]
-
Slideshare. (n.d.). Skin sensitization test (oecd 406). [Link]
-
Handbook of Pharmaceutical Excipients. (n.d.). Phenoxyethanol. [Link]
-
Wikipedia. (n.d.). Penicillin. [Link]
-
Regulations.gov. (1997). REPORT 97 10 42 412 C ACUTE EYE IRRITATION/CORROSION LA 409. [Link]
-
eCampusOntario Pressbooks. (n.d.). Metabolic Pathways. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ecetoc.org [ecetoc.org]
- 3. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenoxyethanol - Wikipedia [en.wikipedia.org]
- 5. 122-99-6 CAS MSDS (2-Phenoxyethanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. flashpointsrl.com [flashpointsrl.com]
- 8. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 9. enamine.net [enamine.net]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. Skin sensitization test (oecd 406) | PPTX [slideshare.net]
- 14. ec.europa.eu [ec.europa.eu]
- 15. downloads.regulations.gov [downloads.regulations.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Phenoxyethanol from Cosmetics
Foreword: The Analytical Imperative for Preservative Quantification
Phenoxyethanol has emerged as a widely utilized preservative in cosmetic and personal care products, prized for its broad-spectrum antimicrobial efficacy and stability.[1][2] It serves as a crucial component in safeguarding product integrity by inhibiting the growth of bacteria, yeasts, and molds.[1][3] Often used in conjunction with or as an alternative to parabens, its presence and concentration in formulations are critical parameters for both quality control and regulatory compliance.[2][3][4] Regulatory bodies in major markets, including the European Union, permit its use in cosmetics at a maximum concentration of 1.0%.[1][5] This necessitates the availability of robust and validated analytical methodologies for its accurate quantification.
The complexity of cosmetic matrices—ranging from simple aqueous solutions to intricate emulsions like creams and lotions—presents a significant analytical challenge. The successful extraction of phenoxyethanol from these diverse formulations is a pivotal first step that dictates the accuracy and reliability of subsequent quantitative analysis. This document provides a detailed guide to sample preparation techniques for the extraction of phenoxyethanol, with a focus on practical, field-proven protocols.
Navigating the Matrix: A Strategic Approach to Extraction
The choice of an extraction technique is fundamentally governed by the physicochemical properties of the analyte and the nature of the sample matrix. Phenoxyethanol is a moderately polar compound, a characteristic that informs the selection of appropriate solvents and sorbents. Cosmetic matrices, however, are often complex mixtures of oils, waxes, emulsifiers, pigments, and other active ingredients, which can interfere with the extraction process and subsequent analysis. Therefore, a successful extraction protocol must not only efficiently isolate phenoxyethanol but also effectively minimize these matrix effects.
Commonly employed techniques for the extraction of preservatives like phenoxyethanol from cosmetics include:
-
Liquid-Liquid Extraction (LLE): A traditional method based on the differential partitioning of the analyte between two immiscible liquid phases. While straightforward, it can be labor-intensive and may lead to the formation of emulsions with complex cosmetic samples.
-
Ultrasonic-Assisted Extraction (UAE): Utilizes high-frequency sound waves to disrupt the sample matrix and enhance the penetration of the extraction solvent, leading to faster and more efficient extraction.
-
Solid-Phase Extraction (SPE): A chromatographic technique that separates components of a mixture based on their physical and chemical properties. SPE is highly selective and can provide excellent sample cleanup, effectively removing interfering matrix components.[6][7]
-
Solid-Supported Liquid-Liquid Extraction (SLE): An alternative to traditional LLE that utilizes a solid support, such as diatomaceous earth, to disperse the aqueous sample.[8] An immiscible organic solvent is then passed through the support to extract the analyte, avoiding the emulsion issues often encountered in LLE.[8]
This guide will provide detailed protocols for Ultrasonic-Assisted Extraction (UAE) and Solid-Phase Extraction (SPE), two powerful and widely applicable techniques.
Protocol 1: Ultrasonic-Assisted Extraction (UAE) for Phenoxyethanol
Principle: This method leverages the energy of ultrasonic waves to facilitate the extraction of phenoxyethanol from the cosmetic matrix into a suitable organic solvent. The cavitation bubbles produced by ultrasound disrupt the sample structure, increasing the surface area for solvent penetration and accelerating mass transfer. This technique is particularly effective for semi-solid and solid cosmetic samples.
Experimental Workflow for Ultrasonic-Assisted Extraction
Caption: Workflow for Ultrasonic-Assisted Extraction of Phenoxyethanol.
Apparatus and Reagents
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)[9]
-
Phenoxyethanol reference standard
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh approximately 1.0 g of the cosmetic sample into a 15 mL centrifuge tube.
-
Solvent Addition: Add 10 mL of a suitable extraction solvent. Methanol is a common choice due to its polarity and miscibility with many cosmetic bases.[10] Dichloromethane has also been shown to be an effective extraction solvent for parabens and similar compounds.[9]
-
Initial Dispersion: Vortex the mixture vigorously for 1-2 minutes to ensure the sample is well-dispersed in the solvent.
-
Ultrasonication: Place the centrifuge tube in an ultrasonic bath and sonicate for 15-30 minutes.[9] The optimal time may vary depending on the sample matrix and the power of the sonicator.
-
Centrifugation: After sonication, centrifuge the sample at 4000 rpm for 10 minutes to pellet any insoluble excipients.
-
Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial. This step is crucial to remove any fine particulate matter that could damage the HPLC column.
-
Analysis: The sample is now ready for injection into an HPLC system for quantification.
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of methanol or dichloromethane is based on their ability to effectively solubilize phenoxyethanol while precipitating some of the less soluble matrix components.
-
Ultrasonication: This step provides the physical energy needed to break down the complex structure of the cosmetic, allowing the solvent to efficiently access and extract the target analyte.
-
Centrifugation and Filtration: These steps are essential for sample cleanup, ensuring that the final extract is free of particulate matter that could interfere with the chromatographic analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Phenoxyethanol
Principle: SPE is a highly selective sample preparation technique that utilizes a solid sorbent to isolate the analyte of interest from the sample matrix. For phenoxyethanol, a reversed-phase sorbent like C8 or C18 is typically used. The sample is loaded onto the SPE cartridge, interfering substances are washed away, and the purified analyte is then eluted with a small volume of an organic solvent. This method provides excellent cleanup and pre-concentration of the analyte.[6][7]
Experimental Workflow for Solid-Phase Extraction
Caption: Workflow for Solid-Phase Extraction of Phenoxyethanol.
Apparatus and Reagents
-
SPE manifold
-
SPE cartridges (e.g., C8 or C18, 500 mg, 6 mL)
-
Centrifuge
-
Nitrogen evaporator (optional)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC vials
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phenoxyethanol reference standard
Step-by-Step Methodology
-
Sample Pre-treatment: Disperse approximately 1.0 g of the cosmetic sample in 10 mL of a water/methanol mixture (e.g., 50:50 v/v). Vortex and sonicate for 10 minutes to ensure complete dissolution/dispersion. Centrifuge to remove any insoluble material.
-
SPE Cartridge Conditioning: Condition a C8 or C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the sorbent. Do not allow the cartridge to go dry.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar, interfering components.
-
Elution: Elute the retained phenoxyethanol from the cartridge with 5 mL of methanol or acetonitrile into a clean collection tube.
-
Solvent Evaporation and Reconstitution (Optional): If pre-concentration is required, the eluate can be evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a known volume (e.g., 1 mL) of the HPLC mobile phase.
-
Analysis: The purified and concentrated sample is then transferred to an HPLC vial for analysis.
Causality Behind Experimental Choices:
-
Sorbent Choice (C8/C18): These reversed-phase sorbents effectively retain the moderately non-polar phenoxyethanol from the aqueous sample matrix through hydrophobic interactions.
-
Conditioning: This step wets the sorbent and prepares it for interaction with the sample, ensuring reproducible retention.
-
Washing: The washing step is critical for removing hydrophilic matrix components that are not retained on the sorbent, leading to a cleaner final extract and reducing potential interference in the HPLC analysis.
-
Elution: A strong organic solvent like methanol or acetonitrile disrupts the hydrophobic interactions between phenoxyethanol and the sorbent, allowing for its efficient elution.
Data Presentation: Performance Characteristics of Extraction Methods
The following table summarizes typical performance data for the extraction of phenoxyethanol and similar preservatives from cosmetic matrices, as reported in the scientific literature.
| Parameter | Ultrasonic-Assisted Extraction (UAE) | Solid-Phase Extraction (SPE) | Reference(s) |
| Typical Recovery | 96.36% - 110.96% | 92.33% - 101.43% | [7][9] |
| Relative Standard Deviation (RSD) | 0.3% - 6.6% | < 6% | [7][9] |
| Limit of Detection (LOD) | ~0.01 mg/L | ~0.001 - 0.002 µg/mL | [7][9] |
| Key Advantages | Rapid, simple, minimal solvent use | High selectivity, excellent cleanup, pre-concentration capability | |
| Potential Limitations | Less selective, may require further cleanup | More steps involved, higher cost per sample |
Post-Extraction Analysis: A Note on Quantification
Following successful extraction, the quantification of phenoxyethanol is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD).[4][11] A reversed-phase C8 or C18 column is commonly employed with an isocratic or gradient mobile phase consisting of a mixture of water and an organic modifier like acetonitrile or methanol.[2][11] Detection is often carried out at a wavelength of approximately 270 nm, where phenoxyethanol exhibits significant absorbance. The use of a DAD allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra, which can be used to confirm the identity and purity of the analyte peak.[4]
Conclusion: Ensuring Analytical Integrity through Robust Sample Preparation
The accurate determination of phenoxyethanol in cosmetic products is essential for ensuring product quality, safety, and regulatory compliance. The complex and varied nature of cosmetic matrices necessitates the use of effective and validated sample preparation techniques. Both Ultrasonic-Assisted Extraction and Solid-Phase Extraction offer robust and reliable means of isolating phenoxyethanol from these challenging samples.
The choice between these methods will depend on the specific requirements of the analysis, including the nature of the cosmetic matrix, the desired level of sample cleanup, and the available instrumentation. By carefully selecting and optimizing the sample preparation protocol, researchers and analytical scientists can ensure the integrity of their results and contribute to the safety and quality of cosmetic products.
References
-
12 (Source: Google Search)
-
(Source: Chromatography Online)
-
(Source: Revue Roumaine de Chimie)
-
(Source: SCION Instruments)
-
(Source: Atlantis Press)
-
(Source: ASEAN)
-
(Source: National Center for Biotechnology Information)
-
(Source: CORE)
-
(Source: Healthline)
-
(Source: Agilent)
-
(Source: ACG Publications)
-
(Source: National Center for Biotechnology Information)
-
(Source: Campaign for Safe Cosmetics)
-
(Source: Hitachi High-Tech Corporation)
-
(Source: ResearchGate)
-
(Source: L'Oreal Dermatological Beauty)
Sources
- 1. safecosmetics.org [safecosmetics.org]
- 2. hitachi-hightech.com [hitachi-hightech.com]
- 3. Phenoxyethanol in Cosmetics: Is it Safe? [healthline.com]
- 4. Simultaneous Analysis of Phenoxyethanol and Parabens | SCION [scioninstruments.com]
- 5. lorealdermatologicalbeauty.com [lorealdermatologicalbeauty.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Simultaneous Determination of Isothiazolinones and Parabens in Cosmetic Products Using Solid-Phase Extraction and Ultra-High Performance Liquid Chromatography/Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. atlantis-press.com [atlantis-press.com]
- 10. acgpubs.org [acgpubs.org]
- 11. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aseancosmetics.org [aseancosmetics.org]
Application Note: High-Throughput Screening of Phenoxyethylparaben for Estrogenic Activity Using a Yeast Two-Hybrid Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endocrine-disrupting chemicals (EDCs) are exogenous substances that interfere with the normal function of the endocrine system, potentially leading to adverse health effects in both humans and wildlife.[1][2] A significant class of EDCs are xenoestrogens, which mimic the effects of the natural hormone 17β-estradiol.[3] Parabens, widely used as preservatives in cosmetics, pharmaceuticals, and food products, have come under scrutiny for their potential estrogenic activity.[1][4] Their structural similarity to estrogen allows them to interact with estrogen receptors (ERs), potentially triggering estrogen-dependent gene expression and cellular responses.[1][5][6]
Phenoxyethylparaben is a member of the paraben family used in various consumer products. Given the widespread human exposure, it is crucial to characterize its potential for endocrine disruption. The yeast two-hybrid (Y2H) assay is a powerful and well-established molecular biology technique for investigating protein-protein interactions in vivo.[7][8][9] This system has been effectively adapted to screen for chemicals with estrogenic activity by detecting the ligand-dependent interaction between the human estrogen receptor (hER) and a coactivator protein.[10][11][12] This application note provides a detailed protocol for assessing the estrogenic activity of this compound using a Y2H assay, offering a reliable and sensitive method for high-throughput screening.
Principle of the Assay
The yeast two-hybrid system is ingeniously designed to detect the interaction between two proteins by reconstituting a functional transcription factor.[7][9][13] In the context of screening for estrogenic activity, the assay is configured to detect the binding of a test compound, such as this compound, to the human estrogen receptor alpha (hERα), which in turn promotes the interaction of hERα with a nuclear receptor coactivator.
The core components of the system are:
-
Bait Protein: The human estrogen receptor (hERα) is fused to the DNA-binding domain (DBD) of a transcription factor (e.g., Gal4). This fusion protein can bind to the upstream activating sequence (UAS) of a reporter gene but cannot activate transcription on its own.
-
Prey Protein: A nuclear receptor coactivator, such as SRC-1 or TIF-2, is fused to the activation domain (AD) of the same transcription factor.[11] This fusion protein contains the machinery to activate transcription but cannot bind to the DNA.
-
Reporter Gene: A gene that produces a readily detectable product (e.g., β-galactosidase from the lacZ gene) is placed under the control of the UAS.
When an estrogenic compound like this compound is introduced into the yeast cells, it binds to the hERα (bait), inducing a conformational change that promotes the recruitment of the coactivator (prey). This interaction brings the DBD and AD into close proximity, reconstituting the functional transcription factor. The reconstituted transcription factor then binds to the UAS and activates the transcription of the reporter gene, leading to a measurable signal (e.g., a colorimetric change or luminescence). The intensity of this signal is proportional to the estrogenic activity of the test compound.[10][12][14]
Materials and Reagents
| Component | Description |
| Yeast Strain | Saccharomyces cerevisiae strain (e.g., Y190 or a similar strain) auxotrophic for specific nutrients (e.g., leucine, tryptophan) and containing an integrated reporter gene (e.g., lacZ or HIS3). |
| Expression Vectors | - Bait Vector: pGBT9-hERα (expressing GAL4-DBD fused to human estrogen receptor α).- Prey Vector: pGAD424-SRC-1 (expressing GAL4-AD fused to steroid receptor coactivator-1). |
| Growth Media | - YPD Medium: For general yeast growth.- SD/-Trp/-Leu: Synthetic defined medium lacking tryptophan and leucine for plasmid selection.- SD/-Trp/-Leu/-His: Synthetic defined medium also lacking histidine for selection if using a HIS3 reporter.- Agar Plates: For solid media preparation. |
| Reagents | - This compound: High purity (>98%).- 17β-Estradiol (E2): Positive control.- Dimethyl Sulfoxide (DMSO): Vehicle for dissolving test compounds.- Z-buffer: For β-galactosidase assay.- ONPG (o-nitrophenyl-β-D-galactopyranoside): Substrate for β-galactosidase.- Lyticase or Zymolyase: For yeast cell lysis.- Bovine Serum Albumin (BSA): For protein concentration determination.- Bradford Reagent: For protein quantification. |
Experimental Protocol
Yeast Transformation
-
Prepare Competent Yeast Cells: Inoculate a single colony of the yeast strain into 50 mL of YPD medium and grow overnight at 30°C with shaking.
-
Co-transform Plasmids: Introduce both the bait (pGBT9-hERα) and prey (pGAD424-SRC-1) plasmids into the competent yeast cells using a standard lithium acetate transformation protocol.
-
Selection of Transformants: Plate the transformed yeast cells onto SD/-Trp/-Leu agar plates and incubate at 30°C for 2-4 days until colonies appear.
Preparation of Test Solutions
-
Stock Solutions: Prepare a 100 mM stock solution of this compound in DMSO. Prepare a 1 mM stock solution of 17β-estradiol (positive control) in DMSO.
-
Working Solutions: Create a serial dilution of the this compound stock solution in DMSO to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 10⁻¹⁰ M to 10⁻⁴ M). Prepare working solutions for the positive control as well.
Yeast Culture and Exposure
-
Inoculation: Pick several colonies from the SD/-Trp/-Leu plate and inoculate into 5 mL of SD/-Trp/-Leu liquid medium. Grow overnight at 30°C with shaking.
-
Exposure: Dilute the overnight culture to an OD₆₀₀ of 0.1 in fresh SD/-Trp/-Leu medium. Aliquot the yeast culture into a 96-well plate.
-
Compound Addition: Add the prepared working solutions of this compound, 17β-estradiol (positive control), and DMSO (vehicle control) to the respective wells. Ensure the final concentration of DMSO does not exceed 1% (v/v) to avoid toxicity.
-
Incubation: Incubate the 96-well plate at 30°C with shaking for 18-24 hours.
β-Galactosidase Assay (Liquid Culture)
-
Cell Lysis: Pellet the yeast cells by centrifugation. Resuspend the cells in Z-buffer. Lyse the cells by freeze-thaw cycles or by using lyticase/zymolyase.
-
Enzymatic Reaction: Add ONPG solution to each well and incubate at 37°C. The reaction will produce a yellow color.
-
Stop Reaction: Stop the reaction by adding a sodium carbonate solution when a sufficient yellow color has developed in the positive control wells.
-
Measure Absorbance: Read the absorbance at 420 nm using a microplate reader.
-
Protein Quantification: Determine the total protein concentration in each well using the Bradford assay to normalize the β-galactosidase activity.
Data Analysis and Interpretation
The estrogenic activity is quantified by the expression of the reporter gene, measured as β-galactosidase activity.
-
Calculate Miller Units: Normalize the β-galactosidase activity to the cell density and reaction time using the following formula: Miller Units = (1000 × A₄₂₀) / (t × V × OD₆₀₀) Where:
-
A₄₂₀ is the absorbance at 420 nm.
-
t is the reaction time in minutes.
-
V is the volume of the culture used in mL.
-
OD₆₀₀ is the optical density of the culture at 600 nm.
-
-
Dose-Response Curve: Plot the Miller Units against the logarithm of the this compound concentration.
-
EC₅₀ Determination: Calculate the half-maximal effective concentration (EC₅₀), which is the concentration of this compound that induces a response halfway between the baseline and the maximum response. This can be determined using non-linear regression analysis.
Sample Data Presentation:
| Compound | Concentration (M) | Mean β-galactosidase Activity (Miller Units) | Standard Deviation |
| Vehicle (DMSO) | - | 5.2 | 0.8 |
| 17β-Estradiol | 10⁻⁸ | 450.6 | 25.3 |
| This compound | 10⁻⁹ | 8.1 | 1.2 |
| This compound | 10⁻⁸ | 15.4 | 2.5 |
| This compound | 10⁻⁷ | 45.9 | 5.1 |
| This compound | 10⁻⁶ | 120.3 | 11.8 |
| This compound | 10⁻⁵ | 280.7 | 20.4 |
| This compound | 10⁻⁴ | 350.1 | 28.9 |
Interpretation: A dose-dependent increase in β-galactosidase activity upon exposure to this compound indicates a positive estrogenic response. The potency of this compound can be compared to that of the positive control, 17β-estradiol.
Quality Control and Validation
To ensure the trustworthiness and reliability of the results, the following controls are essential:
-
Positive Control: 17β-estradiol should be run in parallel to confirm that the assay system is responsive to a known estrogen.
-
Negative Control: A vehicle control (DMSO) is necessary to establish the baseline reporter gene activity in the absence of an estrogenic compound.
-
Yeast Viability: It is important to assess yeast viability, especially at high concentrations of the test compound, to rule out cytotoxicity-related effects. This can be done by measuring the OD₆₀₀ before and after exposure.
-
Assay Validation: The Y2H assay for estrogenicity has been subject to validation studies, and its use is supported by organizations like the Organisation for Economic Co-operation and Development (OECD) as part of a larger framework for screening endocrine disruptors.[15][16][17] Adherence to established protocols and performance criteria is crucial for generating reproducible and reliable data.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in negative controls | - Auto-activation by the bait or prey construct.- Contamination of media or reagents. | - Test bait and prey constructs individually for auto-activation.- Use fresh, sterile media and reagents. |
| No signal in positive controls | - Inefficient transformation.- Inactive 17β-estradiol solution.- Incorrect assay conditions. | - Verify transformation efficiency.- Prepare fresh positive control solutions.- Optimize incubation times and temperatures. |
| High variability between replicates | - Inconsistent cell densities.- Pipetting errors. | - Ensure uniform cell density at the start of the assay.- Use calibrated pipettes and careful technique. |
| Decreased activity at high concentrations | - Cytotoxicity of the test compound. | - Perform a yeast viability assay in parallel.- Reduce the highest concentrations tested. |
Conclusion
The yeast two-hybrid assay offers a robust, sensitive, and high-throughput method for screening the estrogenic activity of this compound. By detecting the ligand-dependent interaction between the human estrogen receptor and a coactivator, this assay provides valuable insights into the potential endocrine-disrupting properties of this widely used preservative. The detailed protocol and guidelines presented in this application note are designed to enable researchers to reliably assess the estrogenic potential of this compound and other compounds of interest, contributing to a better understanding of their safety profiles.
References
-
Nishikawa, J., et al. (1999). A new screening method for chemicals with hormonal activities using a yeast two-hybrid assay. Toxicology and Applied Pharmacology, 154(1), 76-83. [Link]
-
Fields, S., & Song, O. (1989). A novel genetic system to detect protein-protein interactions. Nature, 340(6230), 245-246. [Link]
-
Mitra, P., et al. (2022). An Overview of Endocrine Disrupting Chemical Paraben and Search for An Alternative – A Review. Journal of Pharmaceutical Negative Results, 13(3), 549-557. [Link]
-
Imai, R., et al. (2003). Yeast Two-Hybrid Detection Systems That Are Highly Sensitive to a Certain Kind of Endocrine Disruptors. Journal of Health Science, 49(2), 131-136. [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Yeast Two Hybrid System. [Link]
-
Kolšek, K., et al. (2017). Interference of Paraben Compounds with Estrogen Metabolism by Inhibition of 17β-Hydroxysteroid Dehydrogenases. International Journal of Molecular Sciences, 18(9), 1996. [Link]
-
Henrik's Lab. (2019, December 10). Yeast-two-hybrid screen (Y2H) [Video]. YouTube. [Link]
-
Wang, H., & Ing, N. H. (1995). Yeast Two-Hybrid System Demonstrates That Estrogen Receptor Dimerization Is Ligand-Dependent in Vivo. Biochemical and Biophysical Research Communications, 215(1), 125-131. [Link]
-
St. Onge, R. P., et al. (2018). Disconnecting the Estrogen Receptor Binding Properties and Antimicrobial Properties of Parabens through 3,5-Substitution. ACS Omega, 3(11), 15980-15988. [Link]
-
Kamata, R., et al. (2016). Screening data for the endocrine disrupting activities of 583 chemicals using the yeast two-hybrid assay. Data in Brief, 8, 859-865. [Link]
-
Sang, N., et al. (2022). Comprehensive assessment of estrogenic activities of parabens by in silico approach and in vitro assays. Science of The Total Environment, 848, 157194. [Link]
-
Hecker, M., et al. (2011). The OECD validation program of the H295R steroidogenesis assay: Phase 3. Final inter-laboratory validation study. Environmental Science and Pollution Research, 18(4), 503-515. [Link]
-
Brand, L. H., & Shainsky-Roitman, J. (2022). A Modified Yeast Two-Hybrid Platform Enables Dynamic Control of Expression Intensities to Unmask Properties of Protein–Protein Interactions. ACS Synthetic Biology, 11(8), 2820-2830. [Link]
-
Ge, W., & Chang, B. (2006). Estrogenic activities of parabens. Ying Yong Yu Huan Jing Sheng Wu Xue Bao= Chinese Journal of Applied & Environmental Biology, 12(1), 115-119. [Link]
-
Nishihara, T., et al. (2000). Estrogenic activities of 517 chemicals by yeast two-hybrid assay. Journal of Health Science, 46(4), 282-298. [Link]
-
U.S. Environmental Protection Agency. (2023). Assay Validation. [Link]
-
Lee, J., et al. (2023). Comparative study on estrogen receptor alpha dimerization and transcriptional activity of parabens. Journal of Toxicology and Environmental Health, Part A, 86(20), 717-730. [Link]
-
Routledge, E. J., & Sumpter, J. P. (1997). Validation of the yeast estrogen and yeast androgen screens for endocrine active substances: Inter-laboratory ring trial. Environmental Toxicology and Chemistry, 16(7), 1524-1531. [Link]
-
Organisation for Economic Co-operation and Development. (2024). Validation report for the Test Guideline 252 on the Rapid Estrogen ACTivity In Vivo (REACTIV) Assay. [Link]
-
Zhang, Z., et al. (2014). Inverse Antagonist Activities of Parabens on Human Oestrogen-related Receptor γ (ERRγ): In Vitro and In Silico Studies. Food Chemistry, 149, 191-197. [Link]
-
Andersen, H. R., et al. (2006). Validation of predicted PPIs by yeast-2-hybrid assay (Y2H). BMC Genomics, 7, 258. [Link]
-
Pan, S., et al. (2016). Parabens and Human Epidermal Growth Factor Receptor Ligand Cross-Talk in Breast Cancer Cells. Environmental Health Perspectives, 124(5), 563-569. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparative study on estrogen receptor alpha dimerization and transcriptional activity of parabens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parabens and Human Epidermal Growth Factor Receptor Ligand Cross-Talk in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Disconnecting the Estrogen Receptor Binding Properties and Antimicrobial Properties of Parabens through 3,5-Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive assessment of estrogenic activities of parabens by in silico approach and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Estrogenic Activities of 517 Chemicals by Yeast Two-Hybrid Assay [jstage.jst.go.jp]
- 11. library.dphen1.com [library.dphen1.com]
- 12. researchgate.net [researchgate.net]
- 13. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 14. Screening data for the endocrine disrupting activities of 583 chemicals using the yeast two-hybrid assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The OECD validation program of the H295R steroidogenesis assay: Phase 3. Final inter-laboratory validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
- 17. oecd.org [oecd.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Phenoxyethylparaben Peak Tailing in Reverse-Phase HPLC
Welcome to our dedicated technical support center for resolving challenges in the chromatographic analysis of phenoxyethylparaben. This guide is designed for researchers, scientists, and drug development professionals who encounter peak tailing issues during reverse-phase high-performance liquid chromatography (RP-HPLC) experiments. Here, we will delve into the root causes of this common problem and provide systematic, field-proven troubleshooting strategies to restore optimal peak symmetry and ensure the integrity of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing in HPLC is observed when a peak's trailing edge is broader than its leading edge, resulting in an asymmetrical shape.[1] This distortion can compromise resolution, especially for closely eluting peaks, and lead to inaccurate quantification. It is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As), where a value greater than 1.2 often indicates significant tailing.[2]
Q2: Why is my this compound peak tailing?
A2: The most common cause of peak tailing for moderately polar compounds like this compound in RP-HPLC is secondary interactions with the stationary phase.[3] These unwanted interactions, primarily with residual silanol groups on the silica-based column packing, create multiple retention mechanisms, leading to a distorted peak shape.[1][2] Other potential causes include issues with the mobile phase, sample solvent, column health, or extra-column dead volume.[4][5]
Q3: Can the mobile phase pH affect the peak shape of this compound?
A3: Yes, the mobile phase pH is a critical parameter.[6] While this compound is an ester and generally considered neutral, the p-hydroxybenzoic acid moiety has a phenolic hydroxyl group. The pKa of the related compound, phenoxyethanol, is approximately 15.1, indicating it is a very weak acid.[2] Operating at a low mobile phase pH (around 2.5-3.0) can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions and improving peak shape for polar analytes.[1][3]
Q4: Is my choice of organic modifier (acetonitrile vs. methanol) important?
A4: Indeed. While both are common organic modifiers in RP-HPLC, methanol can sometimes offer improved peak shapes compared to acetonitrile due to its different solvent properties and potential to better mask residual silanol groups.[4] If you are observing peak tailing with an acetonitrile-based mobile phase, substituting it with or adding methanol could be a viable troubleshooting step.
Q5: How does the sample solvent affect the peak shape?
A5: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion, including tailing or fronting.[5][7] This is because the strong sample solvent carries the analyte band through the beginning of the column too quickly, leading to an uneven distribution.[8] It is always best practice to dissolve the sample in the mobile phase itself or in a solvent that is weaker than or of equal strength to the mobile phase.[9]
In-Depth Troubleshooting Guides
Diagnosing and Mitigating Secondary Silanol Interactions
The primary culprit behind peak tailing for compounds with polar functional groups, such as the hydroxyl and ether groups in this compound, is the interaction with active sites on the stationary phase.[4] On silica-based C8 and C18 columns, unreacted, accessible silanol groups (Si-OH) can act as secondary retention sites, particularly for basic compounds, but also for polar neutral compounds.[2][3]
These secondary interactions are often stronger and have different kinetics than the primary hydrophobic interactions with the bonded phase, leading to a portion of the analyte molecules being retained longer and eluting as a tail.[1]
-
Mobile Phase pH Adjustment: By lowering the pH of the mobile phase to a range of 2.5-3.0, the residual silanol groups become protonated (Si-OH) and are less likely to interact with the analyte through hydrogen bonding or ion-exchange mechanisms.[1][3]
-
Use of Mobile Phase Additives: Incorporating a small concentration of a competing agent, such as triethylamine (TEA) at around 0.05 M, can be effective. TEA, being a small, basic compound, will preferentially interact with the active silanol sites, effectively shielding them from the this compound molecules.[3]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can also help to minimize secondary interactions and improve peak shape.[3]
-
Column Selection: Opt for a modern, high-purity, Type B silica column that is well end-capped. End-capping is a process where the residual silanol groups are chemically bonded with a small, inert compound, significantly reducing their availability for secondary interactions.[1][3]
-
Baseline Experiment: Prepare a mobile phase of acetonitrile and water at a composition that provides adequate retention for this compound.
-
pH Adjustment: Prepare the aqueous portion of the mobile phase with a 25 mM phosphate or acetate buffer and adjust the pH to 3.0 using phosphoric acid. Re-run the analysis and observe the peak shape.
-
Organic Modifier Evaluation: Prepare a mobile phase with methanol at a concentration that gives a similar retention time to the acetonitrile mobile phase and analyze the sample. Compare the peak asymmetry.
-
Additive Introduction (if necessary): If tailing persists, add 0.05% (v/v) triethylamine to the mobile phase, ensuring it is fully dissolved and the mobile phase is well-mixed.
Addressing Column Health and System Issues
A compromised column or issues within the HPLC system can also manifest as peak tailing.
| Issue | Cause | Troubleshooting Steps |
| Column Contamination | Strongly retained sample components or precipitated buffer salts accumulate at the head of the column.[5] | 1. Flush the column with a strong solvent (e.g., isopropanol, then hexane for non-polar contaminants, followed by isopropanol again before returning to the mobile phase).[5] 2. Always use a guard column to protect the analytical column.[4] |
| Column Void | A void or channel forms at the column inlet due to mechanical shock or dissolution of the silica bed at high pH.[3] | 1. Reverse the column and flush with a strong solvent at a low flow rate.[2] 2. If the problem persists, the column may need to be replaced.[9] |
| Blocked Frit | Particulate matter from the sample or mobile phase clogs the inlet frit of the column.[2] | 1. Reverse-flush the column. 2. If the blockage is severe, the frit may need to be replaced (consult the column manufacturer's instructions). |
| Extra-Column Dead Volume | Excessive volume between the injector and detector, often from using tubing with a large internal diameter or improper fittings. | 1. Use tubing with a smaller internal diameter (e.g., 0.005"). 2. Ensure all fittings are correctly installed and minimize the use of unions.[3] |
Optimizing Sample Preparation and Injection
The way the sample is prepared and introduced into the system can have a significant impact on peak shape.
-
Sample Solvent Strength: As previously mentioned, the sample solvent should ideally be the mobile phase or a weaker solvent.[9] If this compound is dissolved in a strong organic solvent like 100% acetonitrile for an analysis with a mobile phase of 40% acetonitrile, peak distortion is likely.[7]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.
-
Diluent Test: Prepare solutions of this compound at the same concentration in three different solvents: the mobile phase, 100% water, and 100% acetonitrile. Inject each and compare the peak shapes.
-
Loading Study: Prepare a series of this compound standards with decreasing concentrations in the optimal diluent. Inject each and observe the peak shape. Identify the concentration at which the peak shape becomes symmetrical.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing.
Caption: A systematic approach to troubleshooting this compound peak tailing.
Understanding Secondary Interactions
The diagram below illustrates the interaction between a polar analyte like this compound and residual silanol groups on a C18 stationary phase, which leads to peak tailing.
Caption: Mechanism of peak tailing due to secondary interactions.
By systematically addressing these potential causes, from mobile phase composition to column health and sample preparation, you can effectively troubleshoot and eliminate peak tailing for this compound, leading to more accurate and reliable chromatographic results.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Sunarić, S., et al. (2015). Solid-phase extraction and HPLC determination of parabens from pharmaceutical hydrogels, multivitamin syrups and hand creams. Revue Roumaine de Chimie, 60(4), 353-362. Retrieved from [Link]
-
pgeneral.com. (2023, September 13). HPLC Separation and Identification of Parabens Homologs. Retrieved from [Link]
-
Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Parabens on Amaze TR Mixed-Mode Column. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Agilent Technologies. (2009, April 29). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Unkown. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]
-
Phenomenex. (2025, November 5). Maintenance and Care of HPLC Columns in Chromatography. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenoxyethanol. PubChem Compound Database. Retrieved from [Link]
-
Agilent Technologies. (2005, August 16). Separation of Paraben Preservatives by Reversed-Phase HPLC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Methyl Paraben, Benzonitrile, Propyl Paraben, and Toluene on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
Ferreira, A. M., et al. (2021). Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. Applied Sciences, 11(5), 2307. Retrieved from [Link]
-
Waters Corporation. (2016, October 13). Tips to maintain your HPLC & UHPLC systems and columns. Retrieved from [Link]
-
Agilent Technologies. (2021, December 16). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]
-
Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenoxyethanol. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Sample Diluent Effects in HPLC. Retrieved from [Link]
-
Macherey-Nagel. (n.d.). General HPLC Column Care. Retrieved from [Link]
-
Shah, J., & Rasul, J. (2014). Development and Validation of a Single RP-HPLC Assay Method for Analysis of Bulk Raw Material Batches of Four Parabens that are Widely Used as Preservatives in Pharmaceutical and Cosmetic Products. International Journal of Pharmaceutical Sciences and Research, 5(8), 3345-3352. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Paraben Preservatives on Newcrom AH Column. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Retrieved from [Link]
-
Mallik, R., & Das, S. (2014). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Journal of Chromatography A, 1358, 129-137. Retrieved from [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Waters Corporation. (n.d.). Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. Retrieved from [Link]
-
Chemass. (n.d.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Retrieved from [Link]
Sources
- 1. Phenoxyethanol - Wikipedia [en.wikipedia.org]
- 2. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. phenoxyethyl paraben, 55468-88-7 [thegoodscentscompany.com]
- 8. echemi.com [echemi.com]
- 9. Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts | MDPI [mdpi.com]
Optimizing Phenoxyethylparaben concentration for broad-spectrum antimicrobial activity
An authoritative guide for researchers, scientists, and drug development professionals on leveraging Phenoxyethylparaben for robust antimicrobial preservation. This technical support center provides in-depth FAQs, troubleshooting guides, and validated experimental protocols to ensure formulation integrity and safety.
Introduction to this compound (PE)
This compound, often referred to as Phenoxyethanol, is a globally approved, broad-spectrum preservative widely used in cosmetics, personal care, and pharmaceutical formulations.[1][2] It is a glycol ether and aromatic alcohol, appearing as a colorless, oily liquid with a faint aromatic odor.[1][2] Its popularity stems from its chemical stability, effectiveness across a wide pH range, and favorable safety profile when used within recommended concentrations.[1][3] According to the European Scientific Committee on Consumer Safety, phenoxyethanol is considered safe for all consumers when used as a preservative in cosmetic products at a maximum concentration of 1%.[4]
Mechanism of Action: Phenoxyethanol exerts its antimicrobial effect through multiple actions. It increases the permeability of the microbial cell membrane to potassium ions, leading to cellular disruption.[5] Additionally, it can uncouple oxidative phosphorylation from respiration and inhibit microbial DNA and RNA synthesis, effectively halting proliferation.[5]
Frequently Asked Questions (FAQs)
Q1: What is the antimicrobial spectrum of this compound?
A1: this compound has broad-spectrum activity against Gram-negative and Gram-positive bacteria, as well as yeasts.[4][5][6] Its efficacy against molds can be weaker, which is why it is often combined with other preservatives for comprehensive protection.[1]
Q2: What is the typical use concentration for this compound?
A2: The typical use level in formulations ranges from 0.5% to 0.8%.[1] Regulatory bodies, such as the European Union, have approved its use as a preservative in cosmetic formulations at a maximum concentration of 1.0%.[2][4][6]
Q3: How does pH affect the efficacy of this compound?
A3: this compound is highly versatile because its efficacy is stable across a broad pH range, typically from 3 to 12.[1][3] This makes it suitable for a wide variety of formulation types without requiring pH adjustments for preservative activity.
Q4: What are the solubility characteristics of this compound?
A4: It has a low water solubility of approximately 2.6%.[1] However, it is miscible with many organic solvents, including alcohols and glycols.[3] In aqueous-based formulations, it may need to be solubilized with the help of co-solvents or by adding it to the oil phase of an emulsion.
Q5: Is this compound considered a paraben?
A5: Despite the "paraben" in its less common chemical name, this compound is structurally and chemically distinct from the paraben family of preservatives (e.g., methylparaben, propylparaben).[7] It is an ether alcohol and is frequently used as a paraben-free alternative.[3]
Troubleshooting Guide
This section addresses common challenges encountered during the formulation and testing of products preserved with this compound.
Issue 1: Product Fails Preservative Efficacy Test (PET) Against Bacteria
Question: My formulation, containing 0.8% this compound, failed the bacterial challenge in a Preservative Efficacy Test (PET). What are the potential causes and solutions?
Answer: A PET failure, despite using a standard concentration of PE, points to formulation-specific factors that reduce its bioavailability or efficacy.
Potential Causes:
-
Inactivation by Formulation Ingredients: High concentrations of non-ionic surfactants or certain polymers can encapsulate the preservative in micelles, reducing the "free" concentration available in the water phase to act against microorganisms.[5] The antimicrobial efficacy is directly correlated with the free concentration of the preservative in the aqueous phase.[8]
-
High Microbial Bioburden: The initial microbial load of the raw materials or from the manufacturing environment may have been too high for the preservative system to handle effectively.
-
Resistant Microbial Strains: While PE has a broad spectrum, some strains of bacteria, particularly Gram-negative bacteria like Pseudomonas aeruginosa, can exhibit higher resistance.[5][9]
-
Incorrect Order of Addition: Adding PE to a cold aqueous phase without sufficient mixing or a solubilizer can lead to poor dispersion and localized concentration, reducing overall efficacy.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for PET failure.
Issue 2: Formulation Becomes Cloudy or Precipitates After Adding PE
Question: My aqueous serum becomes cloudy after I add this compound. How can I resolve this?
Answer: This is a classic solubility issue. PE has limited water solubility (around 2.6 g/100mL).[1]
Solutions:
-
Optimize the Order of Addition: Incorporate PE into the oil phase of an emulsion if one exists. In aqueous systems, pre-dissolve it in a glycol (e.g., Propylene Glycol, Butylene Glycol) before adding it to the water phase.
-
Gentle Heating: Gently warming the water phase (e.g., to 40-50°C) can increase the solubility of PE during manufacturing. Ensure the formulation is stable at this temperature.
-
Use a Solubilizer: If the formulation can accommodate it, a mild solubilizer can be used to incorporate the PE into the aqueous phase.
Issue 3: Inadequate Protection Against Molds and Fungi
Question: My cream is stable against bacteria and yeast, but I'm seeing mold growth (Aspergillus brasiliensis) during stability testing. Is PE not effective against mold?
Answer: PE's activity against molds can be weaker compared to its bactericidal and yeasticidal effects. Aspergillus brasiliensis is known to be a particularly resistant mold in preservative testing.[5][8]
Solutions:
-
Synergistic Combinations: This is the most effective strategy. Combining PE with other preservatives creates a more robust, broad-spectrum system.
-
With Caprylyl Glycol or Ethylhexylglycerin: These materials act as potentiating agents, boosting the antimicrobial activity of PE and improving the overall spectrum of the preservative system.[1]
-
With Parabens: For formulations where parabens are acceptable, combining PE with methylparaben or propylparaben is highly effective, as parabens show strong activity against molds and yeasts.[9][10][11]
-
With Chelating Agents: Adding a chelating agent like Disodium EDTA can enhance preservative activity, particularly against Gram-negative bacteria, by destabilizing the outer membrane.[1]
-
Caption: Synergistic preservative strategies with PE.
Data & Protocols for Optimization
Minimum Inhibitory Concentration (MIC) Data
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This data is crucial for understanding the intrinsic activity of a preservative.
| Microorganism Type | Species | Typical MIC of this compound (%) |
| Gram-Negative Bacteria | Escherichia coli | 0.32 - 0.5 |
| Pseudomonas aeruginosa | 0.32 - 0.6 | |
| Gram-Positive Bacteria | Staphylococcus aureus | 0.25 - 0.5 |
| Yeast | Candida albicans | 0.25 - 0.5 |
| Mold | Aspergillus brasiliensis (niger) | 0.5 - 1.0+ |
Note: Values are approximate and can vary based on the specific strain and test conditions. Data compiled from multiple sources.[1][5]
Experimental Protocol: MIC & MBC/MFC Determination
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound.[12]
Objective: To determine the lowest concentration of PE that inhibits growth (MIC) and the lowest concentration that kills 99.9% of the inoculum (MBC/MFC).
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)
-
Microbial suspensions (adjusted to 0.5 McFarland standard)
-
Sterile diluent (e.g., 0.85% NaCl)
-
Incubator
-
Spectrophotometer (optional, for reading plates)
-
Agar plates for MBC/MFC determination
Procedure:
-
Prepare PE Dilutions: Create a two-fold serial dilution of the PE stock solution directly in the 96-well plates using the appropriate growth medium. Final concentrations should bracket the expected MIC (e.g., from 2.0% down to 0.015%).
-
Prepare Inoculum: Dilute the 0.5 McFarland standard microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculate Plates: Add the prepared microbial suspension to each well containing the PE dilutions. Include a positive control well (medium + inoculum, no PE) and a negative control well (medium only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 30°C for 24-48 hours for fungi).
-
Determine MIC: The MIC is the lowest concentration of PE at which there is no visible growth (or no significant increase in turbidity if using a plate reader).[12]
-
Determine MBC/MFC:
-
From each well that showed no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and spot-plate it onto an appropriate agar medium.
-
Incubate the agar plates under the same conditions as before.
-
The MBC or MFC is the lowest concentration from the microtiter plate that results in no microbial growth on the agar plate, corresponding to a 99.9% reduction in CFU/mL from the initial inoculum.[12][13]
-
Interpretation:
-
Bacteriostatic/Fungistatic: If the MBC/MIC ratio is > 4, the agent is considered static.
-
Bactericidal/Fungicidal: If the MBC/MIC ratio is ≤ 4, the agent is considered cidal.[12]
References
-
Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells - NIH. (2023). Available at: [Link]
-
Safety review of phenoxyethanol when used as a preservative in cosmetics - PubMed. (2019). Available at: [Link]
-
Correlation of antimicrobial effects of phenoxyethanol with its free concentration in the water phase of o/w-emulsion gels - ResearchGate. (n.d.). Available at: [Link]
-
Phenoxyethanol: A Globally Approved Preservative - UL Prospector. (2015). Available at: [Link]
-
Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC. (n.d.). Available at: [Link]
-
Phenoxyethanol | C8H10O2 - PubChem. (n.d.). Available at: [Link]
-
Safety review of phenoxyethanol when used as a preservative in cosmetics - ResearchGate. (2019). Available at: [Link]
-
Parabens in Cosmetics - FDA. (2022). Available at: [Link]
-
Minimum Inhibitory Concentration of Parabens (%)** - ResearchGate. (n.d.). Available at: [Link]
-
The Versatile Role of Phenoxyethanol in Product Formulations - Tristar Intermediates Blog. (2024). Available at: [Link]
-
Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells - PubMed. (2023). Available at: [Link]
-
Simultaneous Analysis of Phenoxyethanol and Parabens - Application Note - SCION Instruments. (n.d.). Available at: [Link]
-
A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC - NIH. (n.d.). Available at: [Link]
-
Parabens in Cosmetics: Safety Insights 2025 - Cosmeservice. (n.d.). Available at: [Link]
-
Opinion on Phenoxyethanol - European Commission. (2016). Available at: [Link]
-
Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. (n.d.). Available at: [Link]
-
Preparation and value assignment of parabens and phenoxyethanol in cosmetic cream certified reference material. (2021). Available at: [Link]
-
Why Phenoxyethanol Is a Preferred Preservative in Modern Cosmetics and Pharmaceuticals. (n.d.). Available at: [Link]
-
OPINION on Methylparaben - European Commission. (2023). Available at: [Link]
-
White Paper: Antimicrobial properties of Isopentyldiol. (n.d.). Available at: [Link]
-
Phenoxyethanol in cosmetics: a safety review - L'Oreal Dermatological Beauty. (n.d.). Available at: [Link]
-
Minimal inhibitory concentrations of preservatives Methylparaben... - ResearchGate. (n.d.). Available at: [Link]
-
REVIEW OF ANALYTICAL METHODS FOR DETERMINATION OF PARABENS IN COSMETIC PRODUCTS - ResearchGate. (2020). Available at: [Link]
-
In Vitro Susceptibility Tests in the Context of Antifungal Resistance - MDPI. (n.d.). Available at: [Link]
Sources
- 1. ulprospector.com [ulprospector.com]
- 2. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Why Phenoxyethanol Is a Preferred Preservative in Modern Cosmetics and Pharmaceuticals [jindunchemical.com]
- 4. Safety review of phenoxyethanol when used as a preservative in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. health.ec.europa.eu [health.ec.europa.eu]
- 7. Parabens in Cosmetics | FDA [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. health.ec.europa.eu [health.ec.europa.eu]
- 12. Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. | MDPI [mdpi.com]
Improving the extraction efficiency of Phenoxyethylparaben from complex matrices
Welcome to the technical support center for analysts working with Phenoxyethylparaben. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights into overcoming the challenges associated with extracting this compound from complex matrices. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a robust extraction strategy.
Q1: What is this compound, and why is its extraction from complex matrices so challenging?
This compound (4-hydroxybenzoic acid 2-phenoxyethyl ester) is a preservative used in cosmetics and pharmaceutical products. Its extraction is challenging due to a combination of its chemical properties and the nature of the matrices it's found in.
-
Molecular Structure & Polarity: Structurally, it possesses the classic paraben ester group but includes a phenoxyethyl chain. This larger, more complex ether-ester structure makes it significantly more lipophilic (less polar) than common parabens like methyl or ethylparaben. This "intermediate" polarity means it can strongly associate with both polar and non-polar components within a sample matrix.
-
Matrix Complexity: In matrices like cosmetic creams or lotions, this compound is embedded in a complex mixture of fats, oils, waxes, emulsifiers, and active ingredients. In pharmaceutical syrups, it's surrounded by sugars and viscosity modifiers. These components can physically trap the analyte or co-extract, leading to significant analytical interference, a phenomenon known as the matrix effect[1][2]. The goal of extraction is to selectively isolate the this compound from these interfering compounds.
Q2: What are the primary extraction techniques for this compound, and when should I use them?
The choice of extraction technique is dictated by the sample matrix, the concentration of the analyte, and the required level of sample cleanup. The three most common approaches are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and modern microextraction techniques.
-
Liquid-Liquid Extraction (LLE): This classic technique relies on the differential solubility of the analyte between two immiscible liquids (typically an aqueous sample and an organic solvent)[3]. LLE is often used for simpler liquid matrices like syrups or aqueous solutions. However, it can be solvent-intensive and is prone to emulsion formation, especially with fatty or surfactant-rich samples[4].
-
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique for cleaning up and concentrating analytes from complex samples[5]. It is the preferred method for complex matrices like creams, gels, and biological fluids because it provides superior removal of interfering components[6][7]. The sample liquid is passed through a cartridge containing a solid sorbent that retains the analyte. Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent.
-
Microextraction Techniques: Methods like Dispersive Liquid-Liquid Microextraction (DLLME) are gaining popularity. These techniques use microliter volumes of extraction solvents, making them rapid, cost-effective, and environmentally friendly[8][9]. They are particularly useful for trace analysis in environmental or biological samples.
Part 2: Troubleshooting Guides
This section is formatted to directly address specific issues you may encounter during your experiments.
Issue: Low Analyte Recovery
Q: My recovery of this compound is consistently below 70%. What are the most common causes and how can I fix this?
A: Low recovery is a multifaceted problem. The key is to systematically evaluate each step of your process. The cause often lies in one of four areas: inefficient sample disruption, suboptimal solvent/sorbent choice, incorrect pH, or analyte loss during post-extraction steps.
-
Inefficient Sample Disruption: this compound can be physically trapped within the viscous, semi-solid structure of creams, lotions, or tissue homogenates.
-
Causality: If the sample is not fully dispersed and homogenized in the initial solvent, the extraction solvent cannot efficiently access the analyte.
-
Solution: For semi-solid samples, ensure vigorous homogenization or vortexing after adding the initial solvent (e.g., methanol or ethanol)[6]. Using techniques like ultrasonication can significantly improve the disruption of the matrix and release of the analyte[10]. For very complex non-liquid cosmetics, Matrix Solid-Phase Dispersion (MSPD) can be an effective, albeit more involved, alternative[11].
-
-
Suboptimal Solvent/Sorbent Selection: The principle of "like dissolves like" is paramount.
-
Causality (LLE): If the organic solvent is too polar, it may not efficiently extract the relatively non-polar this compound. If it's too non-polar, it may not be miscible enough with the initial sample solution. Ethyl acetate is often a good starting point due to its intermediate polarity and ability to extract parabens effectively[3].
-
Causality (SPE): The choice of SPE sorbent is critical. For this compound, a reversed-phase mechanism is used. While standard C18 sorbents can work, their effectiveness can be limited by the complex matrix. Polymeric sorbents, such as those based on styrene-divinylbenzene, often provide higher binding capacity and better retention for a wider range of compounds, including parabens in complex samples[6]. They are also more resilient to drying out than silica-based sorbents.
-
Solution: If using LLE, test solvents with varying polarity (see Table 1). For SPE, if C18 yields low recovery, switch to a polymeric sorbent (see Table 2). Also, ensure your elution solvent is strong enough; 100% methanol or acetonitrile is typically required to elute parabens from a reversed-phase sorbent[12].
-
-
Incorrect pH: The phenolic hydroxyl group on the this compound molecule is weakly acidic.
-
Causality: If the sample pH is too high (alkaline), this hydroxyl group will deprotonate, making the molecule ionic. An ionized molecule is highly water-soluble and will not partition into an organic solvent (in LLE) or be retained by a non-polar SPE sorbent.
-
Solution: Ensure the pH of your sample solution before extraction is neutral or slightly acidic (pH 5-7). This keeps the hydroxyl group protonated and the molecule in its less polar, non-ionized form, maximizing extraction efficiency[6].
-
Troubleshooting Workflow: Low Analyte Recovery
Caption: Troubleshooting decision tree for low analyte recovery.
Issue: High Matrix Effects in LC-MS/MS
Q: My analyte signal is being suppressed or enhanced, leading to poor accuracy. How can I reduce matrix effects?
A: Matrix effects are a primary challenge in LC-MS/MS analysis, caused by co-eluting compounds from the matrix that interfere with the ionization of your target analyte[1][2]. The solution involves either removing these interferences or compensating for their effect.
-
Improve Sample Cleanup: The most effective strategy is to remove the interfering compounds before they reach the mass spectrometer.
-
Causality: Fats, salts, phospholipids, and polymers from the sample matrix can co-extract with this compound. In the ESI source, these compounds compete with the analyte for ionization, typically leading to signal suppression[1].
-
Solution: If you are using LLE, consider adding a post-extraction SPE cleanup step. If you are already using SPE, optimize the "wash" step. A stronger wash solvent (e.g., increasing the percentage of organic solvent in the aqueous wash buffer) can remove more interferences without eluting the strongly-retained this compound. Ensure the wash solvent is not strong enough to elute your analyte of interest by testing it on a standard.
-
-
Optimize Chromatography: Separate the analyte from the interfering matrix components chromatographically.
-
Causality: If matrix components elute from the LC column at the same time as this compound, they will enter the MS source simultaneously, causing interference.
-
Solution: Modify your LC gradient. Try a shallower gradient to increase the separation between peaks. Sometimes, simply diverting the initial flow from the column (containing highly polar, unretained matrix components) to waste for the first minute can significantly clean up the analysis.
-
-
Use Matrix-Matched Calibration: If you cannot eliminate the interference, you must compensate for it.
-
Causality: A calibration curve made in pure solvent will not experience the same ionization suppression as a sample containing matrix components. This discrepancy leads to inaccurate quantification[13].
-
Solution: Prepare your calibration standards in a blank matrix extract. This involves taking a sample of the same matrix type (e.g., a "paraben-free" cream), extracting it using your method, and then spiking your calibration standards into this final, clean extract. This ensures that both your standards and your samples experience the same matrix effect, which is then canceled out during quantification[13].
-
Part 3: Data and Protocols
Data Presentation
Table 1: Physicochemical Properties of this compound and Common Extraction Solvents (Note: Specific experimental data for this compound is limited; properties are estimated based on its structure and comparison with related compounds like Phenoxyethanol and other parabens[14][15].)
| Compound/Solvent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility in Water | Polarity Index |
| This compound | C₁₅H₁₄O₄ | 258.27 | ~350-400 (est.) | Low | ~4.5 (est.) |
| Methanol | CH₄O | 32.04 | 64.7 | Miscible | 5.1 |
| Acetonitrile | C₂H₃N | 41.05 | 81.6 | Miscible | 5.8 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | 8.3 g/100mL | 4.4 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 | 1.3 g/100mL | 3.1 |
| n-Hexane | C₆H₁₄ | 86.18 | 68.5 | 0.001 g/100mL | 0.1 |
Table 2: Guide to SPE Sorbent Selection for Paraben Extraction
| Sorbent Type | Mechanism | Advantages | Best For | Considerations |
| C18 (Octadecyl) | Reversed-Phase | Widely available, good for non-polar analytes. | Cleaner matrices (e.g., water, filtered syrups). | Can suffer from "dewetting" if it runs dry, potentially leading to inconsistent recovery. Lower capacity for complex matrices[6]. |
| Polymeric (Styrene-Divinylbenzene) | Reversed-Phase | High surface area and capacity, stable from pH 1-14, does not dewet.[5] | Complex, fatty, or viscous matrices (creams, lotions, biological fluids).[6] | May have different selectivity compared to C18; method may require re-optimization. |
| Mixed-Mode | Reversed-Phase + Ion Exchange | Orthogonal selectivity can provide superior cleanup. | Matrices with complex mixtures of acidic, basic, and neutral interferences. | More complex method development required to optimize both retention mechanisms. |
Experimental Protocols
Protocol 1: SPE Extraction of this compound from a Cosmetic Cream
This protocol is a robust starting point based on established methods for paraben extraction from complex cosmetic matrices[6][16].
-
Sample Preparation: a. Accurately weigh 0.5 g of the cream sample into a 50 mL polypropylene centrifuge tube. b. Add 10 mL of methanol. c. Vortex vigorously for 2 minutes to completely dissolve/disperse the cream and form an emulsion. d. Place the tube in an ultrasonic bath for 15 minutes to ensure complete analyte dissolution. e. Centrifuge at 4000 rpm for 10 minutes to separate insoluble excipients. f. Carefully transfer 1.0 mL of the supernatant (methanol extract) to a new tube. g. Add 9 mL of purified water to the supernatant to dilute the methanol content, ensuring proper retention on the SPE cartridge. The final solution should be ≤10% organic solvent.
-
Solid-Phase Extraction (Polymeric Sorbent, e.g., Strata-X, 200mg/3mL): a. Conditioning: Pass 3 mL of methanol through the cartridge to wet the sorbent. b. Equilibration: Pass 3 mL of purified water through the cartridge. Do not allow the sorbent to go dry. c. Loading: Load the 10 mL diluted sample extract onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min). d. Washing: Pass 3 mL of a 10:90 methanol:water solution through the cartridge to wash away polar interferences. e. Elution: Place a clean collection tube under the cartridge. Elute the this compound with 4 mL of 100% methanol.
-
Final Steps: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 1.0 mL of mobile phase for LC-MS/MS analysis.
Extraction Method Selection Workflow
Caption: Decision workflow for selecting an appropriate extraction method.
References
-
Sunaric, S., et al. (2018). Solid-phase extraction and HPLC determination of parabens from pharmaceutical hydrogels, multivitamin syrups and hand creams. Revue Roumaine de Chimie. Available at: [Link]
-
Ambarak, M. F. (2019). Determination of methyl paraben in some cosmetics and pharmaceutical by liquid liquid extraction and spectrophotometric technique. ResearchGate. Available at: [Link]
-
Benaissa, M., et al. (2012). OPTIMIZATION OF PHENOLIC COMPOUNDS EXTRACTION CONDITIONS FROM ARTICHOKE (Cynara scolymus L.), ANTIOXIDANT ACTIVITY AND COMPARISO. Analele Universitatii din Oradea, Fascicula Biologie. Available at: [Link]
-
Xing, J., et al. (2020). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis. Available at: [Link]
-
Nowak, K., et al. (2021). Parabens as Chemicals of Emerging Concern in the Environment and Humans: A Review. ResearchGate. Available at: [Link]
-
Azzouz, A., & Ballesteros, E. (2012). Solid-phase extraction and HPLC analysis of methylparaben and propylparaben in a concentrated antibiotic suspension. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Wang, Z., et al. (2024). Decoding Cosmetic Complexities: A Comprehensive Guide to Matrix Composition and Pretreatment Technology. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Phenoxyethanol. Wikipedia. Available at: [Link]
-
Pinto, J. V., et al. (2021). Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. Applied Sciences. Available at: [Link]
-
Rosli, N. S., et al. (2020). Vortex Assisted Extraction for Propylparaben Analysis in Cosmetics. SciSpace. Available at: [Link]
-
Zimmerman, D. C., et al. (2013). Determination of Parabens in Body Wash using Solid-Supported Liquid-Liquid Extraction. Agilent Technologies. Available at: [Link]
-
Al-Khayri, J. M., et al. (2021). Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening. Molecules. Available at: [Link]
-
Kim, T. H., et al. (2015). Simultaneous determination of phenoxyethanol and its major metabolite, phenoxyacetic acid, in rat biological matrices by LC-MS/MS with polarity switching: Application to ADME studies. Talanta. Available at: [Link]
-
Farahani, H., et al. (2014). Analysis of Paraben Preservatives in Cosmetic Samples: Comparison of Three Different Dynamic Hollow Fiber Liquid-Phase Microextraction Methods. Chromatographia. Available at: [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. Available at: [Link]
-
da Silva, C. P. F., et al. (2019). Optimization of solid phase extraction of parabens and benzophenones in water samples using a combination of Plakett-Burman and Box-Behnken designs. ResearchGate. Available at: [Link]
-
Jafari, M. T., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst. Available at: [Link]
-
Shukri, D. S. M., et al. (2017). Extraction of methylparaben in cosmetics using dispersive liquid-liquid microextraction based on solidification of floating organic drop coupled with gas chromatography flame ionization detector. ResearchGate. Available at: [Link]
-
Chedea, V. S., & Jisaka, M. (2021). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? MDPI. Available at: [Link]
-
International Journal of New Reasearch and Development. (2021). AN OVERVIEW ON PARABENS USED AS PRESERVATIVES IN DIFFERENT AREAS AND PARABEN IMPACT ON ENVIRONMENT. IJNRD. Available at: [Link]
-
Malachová, A., et al. (2018). Evaluation of Matrix Effects and Extraction Efficiencies of LC−MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Queen's University Belfast Research Portal. Available at: [Link]
-
Köseoğlu Yilmaz, B., & Kolak, U. (2022). Ultrasound- and Vortex-Assisted Dispersive Liquid-Liquid Microextraction of Parabens from Personal Care Products and Urine, Followed by High-Performance Liquid Chromatography. Journal of Chromatographic Science. Available at: [Link]
-
Pang, G. F., et al. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available at: [Link]
-
Juhnevica-Radenkova, K., et al. (2019). Optimization of Extraction Parameters for Antioxidant and Total Phenolic Content of Ficus carica L. Latex from White Genoa Cultivar. ResearchGate. Available at: [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. Available at: [Link]
-
Scented Leaf. (2023). Beyond the Surface: Unraveling the Environmental Impact of Parabens. Scented Leaf. Available at: [Link]
-
Affinisep. (n.d.). Selective Solid Phase Extraction of Parabens from Cosmetic products using AFFINIMIP® SPE Phenolics. Affinisep. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Phenoxyethanol. PubChem Compound Database. Available at: [Link]
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. phenomenex.com [phenomenex.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Solid-phase extraction and HPLC analysis of methylparaben and propylparaben in a concentrated antibiotic suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uroonkolojibulteni.com [uroonkolojibulteni.com]
- 10. Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? | MDPI [mdpi.com]
- 11. Decoding Cosmetic Complexities: A Comprehensive Guide to Matrix Composition and Pretreatment Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Phenoxyethanol - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. affinisep.com [affinisep.com]
Navigating Phenoxyethylparaben in Cell Culture: A Technical Guide to Mitigating Cytotoxicity
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the cytotoxic effects of Phenoxyethylparaben (PPE) in cell culture experiments. Drawing from established scientific principles and field-proven insights, this guide offers troubleshooting advice, in-depth FAQs, and detailed protocols to ensure the integrity and reproducibility of your in-vitro studies.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems users may encounter when working with this compound in cell culture.
Q1: I'm observing significant, unexpected cell death even at low concentrations of PPE. What could be the cause?
A1: Several factors could be contributing to excessive cytotoxicity. Consider the following:
-
Solvent Toxicity: The solvent used to dissolve PPE can have its own cytotoxic effects. Dimethyl sulfoxide (DMSO) is a common solvent, but concentrations should be kept low, ideally below 0.1% and not exceeding 0.5%, as higher concentrations can be toxic to many cell lines[1]. Always run a vehicle control (media with the same concentration of solvent) to differentiate between solvent-induced and PPE-induced cytotoxicity.
-
High Localized Concentration: Poor dissolution or precipitation of PPE in the culture medium can lead to high localized concentrations, causing acute toxicity to cells in those areas. Ensure complete dissolution of your PPE stock solution before adding it to the medium.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The cell line you are using may be particularly sensitive to PPE. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line.
-
Incorrect PPE Concentration: Double-check your calculations for stock solution preparation and dilutions. A simple calculation error can lead to significantly higher concentrations than intended.
Q2: My results with PPE are not reproducible. What are the potential sources of variability?
A2: Reproducibility issues often stem from inconsistencies in experimental setup and execution. Here are key areas to review:
-
PPE Stock Solution: Prepare a fresh stock solution of PPE for each experiment, or if using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles, which can affect its stability and concentration.
-
Solvent Concentration: Maintain a consistent final concentration of the solvent across all experiments.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, altering their response to chemical treatments.
-
Cell Seeding Density: Ensure consistent cell seeding density across all wells and experiments. Variations in cell number at the start of the experiment will lead to variability in the final readout.
-
Incubation Time: Adhere to a strict and consistent incubation time with PPE.
Q3: I suspect PPE is interfering with my cell-based assay (e.g., MTT, fluorescence-based assays). How can I confirm and correct for this?
A3: Chemical interference is a valid concern. To address this:
-
Run a Cell-Free Control: To test for direct interaction with your assay reagents, run the assay in a cell-free system. Add PPE at the concentrations used in your experiment to the assay medium and measure the signal. A significant signal in the absence of cells indicates interference.
-
Use an Alternative Assay: If interference is confirmed, consider using an alternative assay that relies on a different detection principle. For example, if you suspect interference with the MTT assay's formazan production, you could switch to a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.
Part 2: Frequently Asked Questions (FAQs)
This section provides deeper insights into the mechanisms of PPE cytotoxicity and best practices for its use.
Q4: What is the primary mechanism of this compound cytotoxicity?
A4: While specific research on this compound is limited, the cytotoxic mechanisms of parabens, in general, are primarily attributed to two interconnected pathways:
-
Mitochondrial Dysfunction: Parabens can disrupt mitochondrial function, leading to a decrease in cellular ATP production and an increase in the generation of reactive oxygen species (ROS). This mitochondrial failure can trigger the intrinsic apoptotic pathway.
-
Oxidative Stress: The overproduction of ROS, such as superoxide anions, can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA. This oxidative stress is a key driver of paraben-induced apoptosis.
Q5: How does the structure of a paraben relate to its cytotoxicity?
A5: Generally, the cytotoxicity of parabens increases with the length of their alkyl chain[2]. This is because longer alkyl chains increase the lipophilicity of the molecule, allowing for greater penetration into the cell membrane and disruption of its functions.
Q6: What is the metabolic fate of this compound in cell culture?
A6: The metabolism of this compound in specific cell lines is not well-documented. However, studies on the related compound, phenoxyethanol, show that it is metabolized in the human body to phenoxyacetic acid (PhAA) and 4-hydroxyphenoxyacetic acid (4-OH-PhAA)[3]. It is plausible that PPE undergoes similar metabolic transformations in vitro. The metabolic capabilities of your chosen cell line will influence the rate and extent of this metabolism. For instance, liver-derived cell lines like HepG2 are known to have higher metabolic activity compared to other cell types. The primary enzymes involved in the hydrolysis of ester-containing compounds are carboxylesterases (CES), with CES1 being highly expressed in the liver and CES2 in the intestine[4][5][6][7].
Q7: How can I reduce the cytotoxic effects of PPE in my experiments?
A7: Based on the understanding of PPE's cytotoxic mechanisms, several strategies can be employed:
-
Co-treatment with Antioxidants: Since oxidative stress is a major contributor to paraben toxicity, co-treatment with antioxidants may mitigate these effects. N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, has been shown to protect cells from various cytotoxic agents[8][9][10]. Vitamins C and E are also potent antioxidants that can scavenge free radicals and may offer protection[11][12][13]. It is essential to perform dose-response experiments to determine the optimal, non-toxic concentration of the antioxidant itself.
-
Optimize PPE Concentration and Exposure Time: Use the lowest effective concentration of PPE and the shortest possible exposure time to achieve your experimental goals. A thorough dose-response and time-course study is critical.
-
Choose a Less Sensitive Cell Line: If your experimental design allows, consider using a cell line that is less sensitive to PPE.
-
Use Serum-Free Media with Caution: While some protocols recommend serum-free media during treatment, be aware that serum can sometimes have a protective effect by binding to the compound and reducing its effective concentration.
Q8: What are some less cytotoxic alternatives to this compound for use as a preservative in experimental solutions?
A8: If the preservative properties of PPE are required for your experimental solutions (not for treating the cells themselves), consider these alternatives which have been reported to have lower cytotoxicity in some contexts:
-
Sodium Benzoate and Potassium Sorbate: These are commonly used as food preservatives and have shown lower cytotoxicity compared to other preservatives in some studies[14][15][16][17]. However, their effectiveness is pH-dependent.
-
Caprylyl Glycol and 1,2-Hexanediol: These are often used in cosmetic formulations as "preservative-free" options due to their antimicrobial properties[13][18][19][20]. However, they can also exhibit cytotoxicity at higher concentrations.
For cell culture applications, the ideal approach is to work under sterile conditions and prepare fresh solutions as needed, avoiding the use of preservatives altogether[21][22].
Part 3: Experimental Protocols & Data
This section provides detailed methodologies for key experiments and summarizes important quantitative data.
Data Presentation
Table 1: General Cytotoxicity of Solvents in Cell Culture
| Solvent | Generally Safe Concentration | Notes |
| DMSO | < 0.1% | Can induce cellular differentiation and has other biological effects at higher concentrations. Most cell lines tolerate up to 0.5%[1]. |
| Ethanol | < 0.1% | Can be cytotoxic at higher concentrations. HepG2 cells show sensitivity at 1 mmol[23]. |
Note: The cytotoxic concentrations of this compound (PPE) are highly cell-line dependent and must be determined empirically. As a starting point, based on data for the related compound phenoxyethanol, concentrations in the range of 12.5 to 50 µg/mL have been shown to induce some cytotoxicity in human lymphocytes[24].
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance.
-
Dissolving: In a sterile tube, dissolve the PPE powder in a minimal amount of a suitable solvent, such as DMSO or ethanol. Phenoxyethanol is miscible with ethanol and acetone[12][25].
-
Vortexing: Vortex the solution until the PPE is completely dissolved. Gentle warming may be necessary.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is a standard method to assess cell viability based on the metabolic activity of the cells[5][20][23][26][27][28].
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of PPE and your controls (vehicle control, positive control for cell death).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels[3][21][29].
-
Cell Seeding and Treatment: Seed and treat cells with PPE as described in the MTT assay protocol. Include a positive control for ROS induction (e.g., H₂O₂).
-
DCFH-DA Staining: After the treatment period, remove the medium and wash the cells with warm PBS. Add DCFH-DA solution (typically 10-20 µM in serum-free medium) to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Normalize the fluorescence intensity of the treated samples to the vehicle control.
Protocol 4: Caspase-3 Activity Assay
This protocol provides a method to quantify the activity of caspase-3, a key executioner caspase in apoptosis[16][25][30][31][32].
-
Cell Lysis: After treatment with PPE, harvest the cells and lyse them using a lysis buffer provided in a commercial caspase-3 assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or a fluorogenic substrate).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, or as recommended by the kit manufacturer.
-
Signal Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Calculate the caspase-3 activity relative to the vehicle control.
Part 4: Visualization of Key Pathways and Workflows
Diagram 1: Proposed Cytotoxic Mechanism of this compound
Caption: Proposed mechanism of PPE-induced cytotoxicity and the protective role of antioxidants.
Diagram 2: Experimental Workflow for Mitigating PPE Cytotoxicity
Caption: A typical experimental workflow for investigating and mitigating PPE-induced cytotoxicity.
References
-
N-acetylcysteine prevents cadmium-induced apoptosis in human breast cancer MDA- MB468 cell line Cellular & Molecular Biology. (n.d.). Retrieved from [Link]
-
Di, W., Lv, J., Zhu, S., & Xu, L. (2013). In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors. Drug Metabolism and Disposition, 41(12), 2052-2062. [Link]
-
Dickey, J. S., & Baird, G. S. (2018). N-acetylcysteine transforms necrosis into apoptosis and affords tailored protection from cisplatin cytotoxicity. American Journal of Physiology-Renal Physiology, 315(1), F130-F138. [Link]
-
Güneş, B., & Çelik, A. (2025). In Vitro Genotoxic and Cytotoxic Evaluation of Phenoxyethanol in Human Lymphocytes: A Commonly Used Preservative in Cosmetics. Journal of Biochemical and Molecular Toxicology, e23647. [Link]
-
Li, X., Li, Y., Li, Y., Wang, Y., & Li, X. (2017). N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells. Molecular Medicine Reports, 16(5), 6965-6971. [Link]
-
Song, U., & Kim, J. (2020). Assessment of the potential risk of 1,2-hexanediol using phytotoxicity and cytotoxicity testing. Ecotoxicology and Environmental Safety, 201, 110796. [Link]
-
MTT (Assay protocol). (2023, February 27). protocols.io. [Link]
-
Imai, T. (2006). Human carboxylesterase isozymes: catalytic properties and rational drug design. Drug Metabolism and Pharmacokinetics, 21(3), 173-185. [Link]
-
Rancan, F., Cristofolini, M., Schauder, S., & Böhm, K. (2002). Percutaneous penetration of 2-phenoxyethanol through rat and human skin. Journal of Investigative Dermatology, 118(2), 336-341. [Link]
-
Ball, A. L., Solan, M. E., Franco, M. E., & Lavado, R. (2023). Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines. Drug and Chemical Toxicology, 46(4), 786-794. [Link]
-
Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses. (2020). Cytometry Part A, 97(10), 1055-1062. [Link]
-
Controversy around parabens: Alternative strategies for preservative use in cosmetics and personal care products. (2020). Journal of Applied Toxicology, 40(11), 1437-1455. [Link]
-
Al-Otaibi, W. A., Arafah, M. M., Al-Ghamdi, S. S., & Al-Otaibi, F. A. (2022). The potential implications of estrogenic and antioxidant-dependent activities of high doses of methyl paraben on MCF7 breast cancer cells. Environmental Science and Pollution Research, 29(10), 14457-14467. [Link]
-
Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. [Link]
-
Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2020). Bio-protocol, 10(12), e3653. [Link]
-
Corrêa, G. D. O., Marcato, D. C., Ramos, W. S., Corrêa, M. A., Cicarelli, R. M. B., & Isaac, V. L. B. (2020). In vitro evaluation of the cytotoxicity and eye irritation potential of preservatives widely used in cosmetics. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]
-
de Oliveira, G. A. P., de Faria, F. C., de Souza, A. C. S., & de Oliveira, D. P. (2019). In vitro cytotoxicity of chemical preservatives on human fibroblast cells. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]
-
Umehara, K., Zollinger, M., Kigondu, E., Witschi, M., Juif, C., Huth, F., ... & Camenisch, G. (2016). Esterase phenotyping in human liver in vitro: specificity of carboxylesterase inhibitors. Xenobiotica, 46(4), 305-310. [Link]
-
Kasperczyk, S., Dobrakowski, M., Kasperczyk, A., Ostałowska, A., & Birkner, E. (2014). Effect of vitamin E and C supplementation on oxidative damage and total antioxidant capacity in lead-exposed workers. Environmental Toxicology and Pharmacology, 37(2), 653-660. [Link]
-
Cytotoxicity of millimolar concentrations of ethanol on HepG2 human tumor cell line compared to normal rat hepatocytes in vitro. (2003). In Vitro Cellular & Developmental Biology-Animal, 39(8-9), 357-361. [Link]
-
Zengin, N., Yüzbaşıoğlu, D., Ünal, F., & Aksoy, H. (2018). Food Additive Sodium Benzoate (NaB) Activates NFκB and Induces Apoptosis in HCT116 Cells. Molecules, 23(3), 719. [Link]
-
Use of in vitro metabolism and biokinetics assays to refine predicted in vivo and in vitro internal exposure to the cosmetic ingredient, phenoxyethanol, for use in risk assessment. (2020). Toxicology in Vitro, 68, 104938. [Link]
-
Buday, M., & Gömöry, A. (1993). Effects of sodium nitrite and potassium sorbate on in vitro cultured mammalian cells. Food and Chemical Toxicology, 31(10), 751-755. [Link]
-
Protective effects of isorhamnetin against H2O2-induced oxidative damage in HaCaT cells and comprehensive analysis of key genes. (2023). Scientific Reports, 13(1), 2465. [Link]
-
Interaction between Vitamins C and E When Scavenging the Superoxide Radical Shown by Hydrodynamic Voltammetry and DFT. (2021). Molecules, 26(23), 7173. [Link]
-
Toxicity of the cosmetic preservatives parabens, phenoxyethanol and chlorphenesin on human meibomian gland epithelial cells. (2020). Experimental Eye Research, 194, 108057. [Link]
-
ROS Assay Kit Protocol. (n.d.). OZ Biosciences. [Link]
-
DMSO usage in cell culture. (2023, February 1). LifeTein. [Link]
-
Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Cytogenotoxicity of food preservatives in mammalian cells: A systematic review. (2025). Genetics and Molecular Biology. [Link]
-
Investigating the effect of sodium benzoate on immune cells and microbial populations in the small intestine of murine species. (n.d.). Retrieved from [Link]
-
Eckert, E., Hagedorn, H. W., Schettgen, T., & Göen, T. (2024). Dermal penetration of 2-phenoxyethanol in humans: in vivo metabolism and toxicokinetics. Archives of Toxicology, 1-12. [Link]
-
The in vitro cytotoxic, genotoxic, and oxidative damage potentials of the oral artificial sweetener aspartame on cultured human blood cells. (2020). Turkish Journal of Medical Sciences, 50(4), 1163-1171. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
Laizure, S. C., Herring, V., Qian, J., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210-222. [Link]
-
Parabens and their alternatives: A preservative deep dive. (2017, July 7). UL Prospector. [Link]
-
Kim, Y. J., Kim, J., & Lee, B. M. (2018). Inhibition of di (2-ethylhexyl) phthalate (DEHP)-induced endocrine disruption by co-treatment of vitamins C and E and their mechanism of action. Journal of Toxicology and Environmental Health, Part A, 81(11), 395-406. [Link]
-
Dichloromethane fraction of Moringa oleifera leaf methanolic extract selectively inhibits breast cancer cells (MCF7) by induction of apoptosis via upregulation of Bax, p53 and caspase 8 expressions. (2021). Journal of Ethnopharmacology, 279, 114384. [Link]
-
Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. (2021). Molecules, 26(21), 6438. [Link]
-
PHENOXYETHANOL. (n.d.). Ataman Kimya. [Link]
-
Carboxylesterase (CE) Reaction Phenotyping Assay. (n.d.). Evotec. [Link]
Sources
- 1. Carboxylesterase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Dermal penetration of 2-phenoxyethanol in humans: in vivo metabolism and toxicokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. health.ec.europa.eu [health.ec.europa.eu]
- 5. Carboxylesterases: General detoxifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. phexcom.com [phexcom.com]
- 9. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 10. revistas.usp.br [revistas.usp.br]
- 11. researchgate.net [researchgate.net]
- 12. himedialabs.com [himedialabs.com]
- 13. Toxicity of the cosmetic preservatives parabens, phenoxyethanol and chlorphenesin on human meibomian gland epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. mdpi.com [mdpi.com]
- 16. Effects of sodium nitrite and potassium sorbate on in vitro cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. The protective effect of sodium benzoate on aluminum toxicity in PC12 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Antioxidant Activities and Protective Effects of Dendropachol, a New Bisbibenzyl Compound from Dendrobium pachyglossum, on Hydrogen Peroxide-Induced Oxidative Stress in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. Cytotoxicity of millimolar concentrations of ethanol on HepG2 human tumor cell line compared to normal rat hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In Vitro Genotoxic and Cytotoxic Evaluation of Phenoxyethanol in Human Lymphocytes: A Commonly Used Preservative in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. atamankimya.com [atamankimya.com]
- 26. Phenoxyethanol - Wikipedia [en.wikipedia.org]
- 27. Comparative Toxicity of Preservatives on Immortalized Corneal and Conjunctival Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Troubleshooting and Preventing Phenoxyethylparaben Precipitation in Buffered Solutions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize Phenoxyethylparaben as a preservative in their formulations. Precipitation of this excipient from buffered solutions is a common yet manageable challenge. This document provides in-depth, scientifically grounded answers and protocols to diagnose, troubleshoot, and proactively prevent this issue, ensuring the stability and efficacy of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my this compound precipitating out of my buffered solution?
A1: The Root Cause Analysis
This compound precipitation is fundamentally a solubility issue driven by several key physicochemical factors. Understanding these factors is the first step in troubleshooting.
-
Limited Aqueous Solubility: this compound, an ester of p-hydroxybenzoic acid, has inherently low solubility in water. While it is more soluble than longer-chain parabens, its capacity to remain dissolved in purely aqueous systems, especially at higher concentrations, is limited.[1]
-
The Critical Role of pH: The solubility of parabens is significantly influenced by the pH of the solution. Parabens are weakly acidic, and their stability can be affected by the pH of the formulation.[2][3] In solutions with a pH below their pKa (approximately 8.0-8.5), they exist predominantly in their less soluble, unionized (ester) form. Above the pKa, they can hydrolyze into the more water-soluble phenoxyethanol and p-hydroxybenzoic acid salt. However, the primary challenge in typical formulation pH ranges (4-8) is the low intrinsic solubility of the unionized form, not hydrolysis.[4]
-
"Salting Out" Effect: The presence of high concentrations of electrolytes, such as buffer salts (e.g., phosphates, citrates), can decrease the solubility of non-polar or weakly polar solutes like this compound. The ions from the buffer salts effectively compete for water molecules, reducing the amount of "free" water available to solvate the paraben molecules and forcing them out of the solution as a precipitate.[5]
-
Temperature Dependence: The solubility of most parabens, including this compound, is endothermic, meaning it increases with temperature.[6][7] If a solution is prepared at an elevated temperature to facilitate dissolution and then cooled to room or refrigerated temperatures, it can become supersaturated, leading to precipitation over time.
DIAGRAM 1: Key Factors Influencing this compound Precipitation
Caption: Root causes of this compound precipitation.
Q2: How can I design my formulation to prevent this compound precipitation from the start?
A2: Proactive Prevention Through Smart Formulation Design
The most effective way to manage precipitation is to prevent it from occurring. This involves a multi-faceted approach to formulation design.
-
Mechanism of Action: Co-solvents are water-miscible organic solvents that enhance the solubility of poorly water-soluble compounds by reducing the overall polarity of the solvent system. This "makes the aqueous phase more like the solute," facilitating dissolution.
-
Recommended Co-Solvents: Glycols are particularly effective. Propylene glycol, Butylene glycol, and Glycerin are excellent choices. They are widely used in pharmaceutical and cosmetic formulations and have a proven track record of increasing paraben solubility.[8]
-
Implementation: The co-solvent should be incorporated into the aqueous phase before the this compound is added. This ensures the preservative is introduced into a pre-conditioned, more favorable solvent environment.
TABLE 1: Recommended Co-solvents for this compound Solubilization
| Co-Solvent | Typical Concentration Range (%) | Key Considerations |
| Propylene Glycol | 5 - 20% | Highly effective; can have a "tacky" feel at high concentrations. |
| Glycerin | 2 - 10% | Also a humectant; less effective than propylene glycol but good for sensitive skin formulations. |
| Butylene Glycol | 5 - 15% | Good solvent with a lighter skin feel than propylene glycol. |
| Ethanol | 5 - 15% | Very effective, but can be drying to the skin and may have regulatory implications.[9] |
Data compiled from common formulation practices and excipient guides.[8]
While this compound's solubility isn't as dramatically pH-dependent as some other molecules, operating within a favorable pH range is still a critical stability factor.[2] For most paraben-containing formulations, maintaining a pH between 5.0 and 8.0 is recommended.[3] Avoid highly acidic conditions (pH < 4) where the unionized form is overwhelmingly favored, and very alkaline conditions (pH > 8.5) which can promote hydrolysis.
When selecting a buffer, consider the total ionic strength. If high concentrations of buffer are required for pH stability, you may need to increase the concentration of your co-solvent system to counteract the "salting out" effect.
The manufacturing process itself is a critical control point. Localized high concentrations of the preservative can lead to the formation of nucleation sites for precipitation, even if the final concentration is below the solubility limit.
DIAGRAM 2: Recommended Order of Addition Workflow
Caption: Step-by-step workflow for adding this compound.
Q3: Precipitation has already occurred in my batch. What are my options to resolve it?
A3: Reactive Troubleshooting and Remediation
If you encounter precipitation in a finished or in-process batch, several remediation strategies can be attempted.
-
Gentle Heating and Mixing: As solubility is temperature-dependent, gently warming the solution to 40-60°C with continuous mixing can often redissolve the precipitate.[8] It is crucial to ensure that other components in the formulation are heat-stable. After dissolution, the solution should be cooled slowly to room temperature. Rapid cooling can cause the preservative to crash out of solution again.
-
Post-Formulation pH Adjustment: Verify the pH of the solution. If it has drifted to a lower, less favorable pH, a careful upward adjustment with a suitable base (e.g., Sodium Hydroxide, Triethanolamine) can sometimes improve solubility. Make small, incremental adjustments and monitor for changes.
-
Rescue Solubilization: If heating is not an option or is ineffective, a "rescue" addition of a co-solvent like propylene glycol or a non-ionic surfactant can be attempted. This should be done carefully and with robust mixing to ensure homogeneity. This approach will alter the final formulation composition, which must be documented and considered in the product's quality assessment. Non-ionic surfactants can, in some cases, inactivate parabens, so this should be a last resort and requires efficacy re-testing.[10][11]
Q4: Are there advanced methods for highly challenging formulations?
A4: Advanced Solubilization with Cyclodextrins
For formulations that are particularly prone to precipitation (e.g., high salt content, no tolerance for traditional co-solvents), cyclodextrin complexation is a powerful advanced technique.
-
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate "guest" molecules, like this compound, within their central cavity, forming an "inclusion complex."[13][14] This complex has a much higher aqueous solubility than the preservative molecule alone because the hydrophilic exterior of the cyclodextrin effectively shields the hydrophobic guest from the water.[15]
-
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used in pharmaceutical formulations due to its relatively high water solubility and safety profile.
-
Implementation: The cyclodextrin is first dissolved in the aqueous phase. The this compound is then added and mixed, allowing for the spontaneous formation of the inclusion complex.
DIAGRAM 3: Cyclodextrin Inclusion Complex
Caption: Encapsulation of this compound by a cyclodextrin.
Experimental Protocols
Protocol 1: Method for Evaluating Formulation Stability and Detecting Precipitation
To ensure long-term stability, formulations should be subjected to rigorous testing.
-
Sample Preparation: Prepare the final formulation according to the manufacturing protocol.
-
Initial Analysis: Immediately after preparation, perform baseline measurements.
-
Visual Inspection: Observe the sample against black and white backgrounds for any signs of haze, crystals, or sediment.
-
Turbidity Measurement: Use a turbidimeter to get a quantitative measure of clarity. Record the initial Nephelometric Turbidity Units (NTU).
-
Microscopic Examination: Place a drop of the solution on a slide and examine under a microscope (e.g., at 100x magnification) for any micro-crystals.
-
-
Stability Storage: Store aliquots of the sample under various conditions:
-
Refrigerated (2-8°C)
-
Controlled Room Temperature (20-25°C)
-
Accelerated Conditions (e.g., 40°C)
-
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 12 weeks), pull samples from each storage condition and repeat the analyses from Step 2.
-
Acceptance Criteria: A stable formulation will show no significant change in visual appearance or turbidity over the course of the study. An increase in NTU or the appearance of crystals indicates precipitation.[16] Analytical methods like HPLC can also be used to confirm that the concentration of the dissolved preservative has not decreased.[17]
References
-
ResearchGate. (2025). Physical properties of parabens and their mixtures: Solubility in water, thermal behavior, and crystal structures. Available at: [Link]
-
MDPI. (n.d.). Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. Available at: [Link]
-
ResearchGate. (2017). How to dissolve parabens without getting it precipitated? Available at: [Link]
-
PubMed. (2013). Surfactant and temperature effects on paraben transport through silicone membranes. Available at: [Link]
-
ACS Publications. (n.d.). Characterization of Inclusion Complexation Between Fenoxaprop-P-Ethyl and Cyclodextrin. Available at: [Link]
-
ResearchGate. (2025). pH effect on paraben stability for parenteral drug formulation. Available at: [Link]
-
Wikipedia. (n.d.). Phenoxyethanol. Available at: [Link]
-
MDPI. (n.d.). Thermodynamic Analysis of the Solubility of Propylparaben in Acetonitrile–Water Cosolvent Mixtures. Available at: [Link]
-
Aromantic. (2024). Preservatives in cosmetic formulation: How to use them safely and properly. Available at: [Link]
-
IANIGLA. (n.d.). CO-PRECIPITATION-ASSISTED COACERVATIVE EXTRACTION COUPLED TO HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY: AN APPROACH FOR DETERMINING ORGANOPHOSPHORUS COMPOUNDS IN WATER SAMPLES. Available at: [Link]
-
DergiPark. (n.d.). pH effect on paraben stability for parenteral drug formulation. Available at: [Link]
-
University of Sunderland. (n.d.). The effect of co-solvents on the antibacterial activity of paraben preservatives. Available at: [Link]
-
Leesu. (n.d.). The parabens and individual wastewater treatment system. Available at: [Link]
-
ResearchGate. (n.d.). Removal of Phthalate Esters from Aqueous Solution by Molybdate Impregnated Chitosan Beads. Available at: [Link]
-
ResearchGate. (2025). Thermodynamic Analysis of the Solubility of Propylparaben in Acetonitrile–Water Cosolvent Mixtures. Available at: [Link]
-
Cosmetics & Toiletries. (2010). Optimizing Formula Preservation. Available at: [Link]
-
ResearchGate. (n.d.). co-precipitation-assisted coacervative extraction coupled to high-performance liquid chromatography: an approach for determining organophosphorus compounds in water samples. Available at: [Link]
-
OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Available at: [Link]
-
MakingCosmetics. (n.d.). Basic Principles of Cosmetic Formulas. Available at: [Link]
-
ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available at: [Link]
-
ResearchGate. (2025). Encapsulation of alkylparabens with natural and modified α- And β-cyclodextrins. Available at: [Link]
-
Chemistry LibreTexts. (2022). 8.2: Precipitation Gravimetry. Available at: [Link]
-
PubChem. (n.d.). Methylparaben. Available at: [Link]
-
SciELO. (n.d.). Compatibility and efficiency of preservatives in emulsive cosmetics containing high surfactant content. Available at: [Link]
-
ResearchGate. (2025). Interaction of preservatives with macromolecules II. Correlation of binding data with required preservative concentrations of p-hydroxybenzoates in the presence of Tween 80. Available at: [Link]
-
Ataman Kimya. (n.d.). METHYL PARABEN. Available at: [Link]
-
Agilent. (n.d.). Separation of Paraben Preservatives by Reversed-Phase HPLC Application. Available at: [Link]
-
NIH. (2023). Influence of Complexation with β- and γ-Cyclodextrin on Bioactivity of Whey and Colostrum Peptides. Available at: [Link]
-
PubMed. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. Available at: [Link]
-
MDPI. (2021). Native Cyclodextrins as Complexation Agents for Pterostilbene: Complex Preparation and Characterization in Solution and in the Solid State. Available at: [Link]
-
Illinois State Water Survey. (n.d.). Precipitation Sample Handling, Analysis, and Storage Procedures. Available at: [Link]
Sources
- 1. leesu.fr [leesu.fr]
- 2. researchgate.net [researchgate.net]
- 3. Journal of Research in Pharmacy » Submission » pH effect on paraben stability for parenteral drug formulation [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamic Analysis of the Solubility of Propylparaben in Acetonitrile–Water Cosolvent Mixtures [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. oatext.com [oatext.com]
- 13. Characterization of inclusion complexation between fenoxaprop-p-ethyl and cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of Complexation with β- and γ-Cyclodextrin on Bioactivity of Whey and Colostrum Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. isws.illinois.edu [isws.illinois.edu]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of Phenoxyethylparaben on Diverse Human Cell Lines
This guide provides a comprehensive analysis of the cytotoxic effects of phenoxyethylparaben, a commonly used preservative, on various human cell lines. As researchers, scientists, and drug development professionals, understanding the differential impact of such compounds on cells of different origins is paramount for safety assessment and mechanistic studies. This document will delve into the underlying principles of cytotoxicity assessment, provide detailed experimental protocols, and present comparative data to illuminate the cell type-specific responses to this compound.
Introduction: The Dual Role of this compound
This compound belongs to the paraben family, a group of alkyl esters of p-hydroxybenzoic acid. Parabens are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their effective antimicrobial properties.[1][2] Their primary function is to prevent the growth of bacteria and fungi, thereby extending the shelf life of products.[1] While their preservative efficacy is well-established, concerns have been raised regarding their potential toxicological effects, including endocrine disruption and cytotoxicity.[3][4] The cytotoxic potential of parabens is often linked to their chemical structure, with studies suggesting that cytotoxicity generally increases with the length of the alkyl chain.[5][6]
This compound, with its phenoxyethyl ester group, presents a unique structure within the paraben family. This guide aims to provide a framework for evaluating its cytotoxic profile across a panel of human cell lines representing different tissues:
-
MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line, often used in breast cancer research and to study estrogenic effects.[7][8][9]
-
HaCaT: A spontaneously immortalized human keratinocyte cell line, representing the primary cell type of the epidermis and crucial for dermatological and skin sensitization studies.[10][11]
-
HepG2: A human liver carcinoma cell line that retains many of the metabolic functions of primary hepatocytes, making it a valuable model for hepatotoxicity studies.[12][13][14][15]
By comparing the effects of this compound on these distinct cell lines, we can gain insights into its tissue-specific toxicity and the potential underlying cellular mechanisms.
Assessing Cell Viability: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability and is based on the metabolic activity of living cells.[16][17][18] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16][18] The amount of formazan produced is directly proportional to the number of metabolically active cells.[17]
Scientific Rationale
This assay was chosen as a primary screening tool to determine the dose-dependent effect of this compound on the overall viability of the selected cell lines. A reduction in MTT conversion can indicate either a decrease in cell proliferation or an increase in cell death.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed MCF-7, HaCaT, and HepG2 cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[19]
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Replace the existing medium with the treatment medium. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control (100% viability). Calculate the IC₅₀ (the concentration of this compound that causes 50% inhibition of cell viability).
Comparative Data Summary
| Cell Line | This compound IC₅₀ (µM) after 48h |
| MCF-7 | 150 |
| HaCaT | 250 |
| HepG2 | 100 |
Note: This data is hypothetical and for illustrative purposes.
These results suggest that HepG2 cells are the most sensitive to this compound-induced cytotoxicity, followed by MCF-7 and then HaCaT cells.
Evaluating Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[21][22] The amount of LDH released is proportional to the number of lysed cells.[23]
Scientific Rationale
This assay complements the MTT assay by specifically measuring cell membrane damage, a hallmark of necrosis. An increase in LDH release indicates a loss of membrane integrity and cell death. This helps to distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death).
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and a tetrazolium salt) according to the manufacturer's instructions.[23]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.[23]
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer to achieve maximum LDH release).
Comparative Data Summary
| Cell Line | This compound Concentration (µM) | % LDH Release (Cytotoxicity) after 48h |
| MCF-7 | 150 | 45% |
| HaCaT | 250 | 40% |
| HepG2 | 100 | 55% |
Note: This data is hypothetical and for illustrative purposes.
The LDH assay results corroborate the MTT findings, indicating that HepG2 cells exhibit the most significant membrane damage in response to this compound.
Delving into the Mechanism of Cell Death: Apoptosis vs. Necrosis
To further elucidate the mode of cell death induced by this compound, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is employed.[24]
Scientific Rationale
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[24] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[25] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[25] This dual staining allows for the differentiation of:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Experimental Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at their respective IC₅₀ concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Comparative Data Summary
| Cell Line | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| MCF-7 | 55% | 25% | 15% |
| HaCaT | 60% | 20% | 12% |
| HepG2 | 45% | 35% | 18% |
Note: This data is hypothetical and for illustrative purposes.
These findings suggest that this compound induces apoptosis in all three cell lines, with HepG2 cells showing the highest percentage of apoptotic cells.
Investigating Cell Cycle Arrest
This compound may also exert its cytotoxic effects by interfering with the cell cycle progression. Flow cytometry with propidium iodide staining can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[26][27]
Scientific Rationale
PI stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.[26] This allows for the differentiation of cells in:
-
G0/G1 phase: 2n DNA content
-
S phase: DNA content between 2n and 4n
-
G2/M phase: 4n DNA content
An accumulation of cells in a specific phase of the cell cycle after treatment suggests that the compound is inducing cell cycle arrest at that checkpoint.
Experimental Protocol: Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at their IC₅₀ concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[28][29]
-
Washing and Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.[28] RNase A is included to ensure that only DNA is stained.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer.
Comparative Data Summary
| Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | 65% | 20% | 15% |
| HaCaT | 55% | 30% | 15% |
| HepG2 | 70% | 15% | 15% |
Note: This data is hypothetical and for illustrative purposes.
The data suggests that this compound may induce a G0/G1 phase arrest, particularly in HepG2 and MCF-7 cells, thereby inhibiting their proliferation.
Visualizing the Experimental Workflow and Potential Mechanisms
To provide a clear overview of the experimental design and the potential molecular pathways involved, the following diagrams are presented.
Experimental Workflow
Caption: Potential mechanism of paraben-induced cytotoxicity.
Discussion and Conclusion
This guide outlines a systematic approach to compare the cytotoxicity of this compound on different human cell lines. The hypothetical data presented suggests a differential sensitivity, with the liver cell line (HepG2) being the most susceptible, followed by the breast cancer cell line (MCF-7) and the skin keratinocyte cell line (HaCaT). This differential cytotoxicity could be attributed to variations in metabolic capabilities, membrane composition, and inherent defense mechanisms of the different cell types.
The proposed mechanistic studies, including apoptosis and cell cycle analysis, provide a deeper understanding of how this compound may exert its toxic effects. The induction of apoptosis and cell cycle arrest appear to be key events in this compound-induced cytotoxicity.
It is crucial to acknowledge that these are in vitro findings and further investigations, including studies on additional cell lines and in vivo models, are necessary to fully elucidate the toxicological profile of this compound. This guide serves as a robust framework for researchers to design and execute comprehensive cytotoxicity studies, contributing to a more thorough safety assessment of this widely used preservative.
References
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
MTT (Assay protocol). Protocols.io. [Link]
-
LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Haldar, S., et al. (2025). Never say yes to parabens? A review on paraben compounds in potential human exposure risks. The Journal of Basic and Applied Zoology, 86(13). [Link]
-
Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines. PubMed. [Link]
-
Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells. National Institutes of Health. [Link]
-
In Vitro Genotoxic and Cytotoxic Evaluation of Phenoxyethanol in Human Lymphocytes: A Commonly Used Preservative in Cosmetics. PubMed. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. [Link]
-
Phenolic compounds protect HepG2 cells from oxidative damage: relevance of glutathione levels. PubMed. [Link]
-
Methylparaben stimulates tumor initiating cells in ER+ breast cancer models. National Center for Biotechnology Information. [Link]
-
Effects of Phthalate Esters (PAEs) on Cell Viability and Nrf2 of HepG2 and 3D-QSAR Studies. Semantic Scholar. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Opinion on Phenoxyethanol. Public Health. [Link]
-
Understanding parabens – A literature review. Cosmoderma. [Link]
-
A study of possible toxicological effects of Methylparaben on estrogen receptor-α negative MCF-7 human breast cancer cell line. ResearchGate. [Link]
-
Effect of preservatives on keratinocyte (HaCaT) cells' viability using... ResearchGate. [Link]
-
Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines. ResearchGate. [Link]
-
DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]
-
In vitro cytotoxicity of chemical preservatives on human fibroblast cells. SciELO. [Link]
-
Propidium Iodide Cell Cycle Staining Protocol. University of Cambridge. [Link]
-
Phenolic-enriched maple syrup extract protects human keratinocytes against hydrogen peroxide and methylglyoxal induced cytotoxicity. PubMed. [Link]
-
Oestrogenic activity of parabens in MCF7 human breast cancer cells. PubMed. [Link]
-
In vitro evaluation of the cytotoxicity and eye irritation potential of preservatives widely used in cosmetics. Portal de Revistas da USP. [Link]
-
Paraben Toxicology. American Contact Dermatitis Society. [Link]
-
The Effects Parabens on the Estrogenic Receptors Behavior in Human Breast Adenocarcinoma MCF-7 Cell Line. ResearchGate. [Link]
-
Propylparaben Induces Reproductive Toxicity in Human Extravillous Trophoblast Cells via Apoptosis and Cell Cycle Pathways. ACS Publications. [Link]
-
E-Cigarette Flavoring Chemicals Induce Cytotoxicity in HepG2 Cells. National Center for Biotechnology Information. [Link]
-
Antioxidant Activities and Protective Effects of Dendropachol, a New Bisbibenzyl Compound from Dendrobium pachyglossum, on Hydrogen Peroxide-Induced Oxidative Stress in HaCaT Keratinocytes. MDPI. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]
-
Assessment of hepatotoxicity and dermal toxicity of butyl paraben and methyl paraben using HepG2 and HDFn in vitro models. ResearchGate. [Link]
-
Parabens Promote Protumorigenic Effects in Luminal Breast Cancer Cell Lines With Diverse Genetic Ancestry. Chapman University Digital Commons. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]
-
Propylparaben-induced disruption of energy metabolism in human HepG2 cell line leads to increased synthesis of superoxide anions and apoptosis. ResearchGate. [Link]
-
Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]
Sources
- 1. Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding parabens – A literature review - Cosmoderma [cosmoderma.org]
- 3. researchgate.net [researchgate.net]
- 4. contactderm.org [contactderm.org]
- 5. Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methylparaben stimulates tumor initiating cells in ER+ breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oestrogenic activity of parabens in MCF7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phenolic-enriched maple syrup extract protects human keratinocytes against hydrogen peroxide and methylglyoxal induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenolic compounds protect HepG2 cells from oxidative damage: relevance of glutathione levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. revistas.usp.br [revistas.usp.br]
- 15. E-Cigarette Flavoring Chemicals Induce Cytotoxicity in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. clyte.tech [clyte.tech]
- 18. broadpharm.com [broadpharm.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. tiarisbiosciences.com [tiarisbiosciences.com]
- 22. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Flow cytometry with PI staining | Abcam [abcam.com]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. vet.cornell.edu [vet.cornell.edu]
- 29. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
A Senior Application Scientist's Guide to Assessing the Synergistic Preservative Effect of Phenoxyethylparaben with Other Compounds
Abstract
The imperative to create robust, broad-spectrum, and cost-effective preservative systems is a cornerstone of modern pharmaceutical and cosmetic formulation. While individual preservative agents offer a degree of antimicrobial protection, the strategic combination of compounds can elicit a synergistic effect, yielding efficacy that surpasses the additive sum of the individual components. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the synergistic preservative potential of Phenoxyethylparaben when combined with other antimicrobial agents. We will delve into the mechanistic rationale for synergy, provide detailed, self-validating experimental protocols—from initial screening to final formulation testing—and present a logical framework for data interpretation. This document is designed not as a rigid template, but as an in-depth technical guide grounded in scientific integrity and field-proven insights.
Introduction: The Imperative of Preservative Synergy
Aqueous-based formulations are susceptible to microbial contamination, which can compromise product safety and stability. Antimicrobial preservatives are therefore essential excipients.[1] this compound, a member of the paraben family of p-hydroxybenzoic acid esters, is a well-established preservative used to protect against a wide range of microbial and fungal contaminants.[2] However, reliance on a single preservative can necessitate higher concentrations, potentially leading to formulation instability, increased cost, and heightened regulatory scrutiny.
The principle of preservative synergy offers an elegant solution. By combining preservatives with complementary mechanisms of action, it is possible to:
-
Broaden the Antimicrobial Spectrum: Achieve efficacy against a wider range of bacteria, yeasts, and molds.
-
Reduce Use Concentrations: Lower the concentration of individual preservatives, which can enhance the safety profile of the final product.
-
Overcome Microbial Resistance: Target multiple cellular pathways, making it more difficult for microorganisms to develop resistance.
-
Enhance Cost-Effectiveness: Optimize the preservation system for maximum efficacy at the lowest possible cost.
This guide will systematically explore how to quantify and validate the synergistic potential of this compound with common partners like Phenoxyethanol and preservative "boosters" such as Caprylyl Glycol.
Section 1: The Scientific Rationale for Synergy
Understanding the mechanism of action for each component is fundamental to hypothesizing and testing for synergy.
-
Parabens (including this compound): Parabens are widely used for their activity against fungi and, to a lesser extent, bacteria, particularly Gram-positive strains.[3] Their primary mechanism involves the disruption of microbial membrane transport processes and the inhibition of key enzymes essential for microbial survival. Combining different parabens, such as methylparaben and propylparaben, can itself produce a synergistic effect.[4]
-
Phenoxyethanol: This globally approved preservative is a glycol ether with strong efficacy against a broad spectrum of Gram-negative and Gram-positive bacteria.[5][6] Its mechanism is primarily linked to increasing cell membrane permeability, leading to the leakage of intracellular components. While potent against bacteria, it is notably weaker against fungi and yeast, highlighting a critical efficacy gap that can be addressed through synergistic combination.[7]
-
Preservative Boosters (e.g., Caprylyl Glycol): Compounds like Caprylyl Glycol are not potent preservatives on their own. Instead, they function as potentiators.[8][9] Caprylyl Glycol, a medium-chain glycol, acts on the lipid structure of microbial cell membranes, disrupting their integrity.[10] This disruption creates openings, allowing primary preservatives like parabens and phenoxyethanol to penetrate the cell more easily and reach their target sites at lower concentrations.[9][10]
The hypothetical synergistic action is visualized below. The multi-pronged attack makes the overall system more robust than any single agent.
Caption: A logical workflow for assessing preservative synergy.
Phase 3: Challenge Test (Antimicrobial Effectiveness Test - AET)
The final and most critical phase is to validate the performance of the synergistic combination in the actual product formulation. The USP <51> Antimicrobial Effectiveness Test is the industry standard for this purpose. [11][12] Experimental Protocol: Abbreviated USP <51> Challenge Test
-
Prepare Formulations: Create batches of the final product (e.g., an oil-in-water emulsion). One batch will be the unpreserved control, and others will contain the individual preservatives at a higher concentration and the synergistic blend at the optimized, lower concentrations identified in Phase 2.
-
Inoculation: Separately challenge samples of each formulation with a high concentration (typically 105 to 106 CFU/mL) of the five standard pharmacopeial microorganisms. [13]3. Sampling and Plating: Store the inoculated containers at a specified temperature. At predetermined intervals (e.g., Day 0, Day 7, Day 14, and Day 28), withdraw a sample from each container, perform serial dilutions, and plate on agar to enumerate the surviving microorganisms. [12]4. Interpretation: Compare the log reduction in microbial counts at each time point against the acceptance criteria defined in USP <51> for the specific product category.
Section 3: Comparative Data & Analysis (Illustrative)
The following tables present hypothetical but realistic data that would be generated from the described experimental framework.
Table 1: Minimum Inhibitory Concentration (MIC) of Individual Preservatives against A. brasiliensis
| Preservative | MIC (% w/v) |
| This compound | 0.25 |
| Phenoxyethanol | > 1.0 |
| Caprylyl Glycol | > 1.0 |
Analysis: As expected, this compound shows moderate antifungal activity, while Phenoxyethanol and Caprylyl Glycol are individually weak against A. brasiliensis. [7] Table 2: FIC Indices for this compound Combinations against A. brasiliensis
| Combination (A + B) | MIC of A in Combo (% w/v) | MIC of B in Combo (% w/v) | FIC Index | Interpretation |
| This compound + Phenoxyethanol | 0.0625 | 0.25 | 0.50 | Additive/Synergy Borderline |
| This compound + Caprylyl Glycol | 0.0313 | 0.125 | 0.25 | Synergy |
Analysis: The combination with Phenoxyethanol shows a borderline effect. However, the combination of this compound with Caprylyl Glycol demonstrates clear synergy (FIC Index ≤ 0.5), allowing for a significant reduction in the required concentration of both compounds to achieve an inhibitory effect.
Table 3: Challenge Test Results (Log Reduction) for an O/W Emulsion against A. brasiliensis
| Preservative System | Concentration (% w/v) | Day 7 Log Reduction | Day 14 Log Reduction | Day 28 Log Reduction | Pass/Fail |
| This compound | 0.4 | 0.5 | 0.8 | 1.1 | Fail |
| This compound + Caprylyl Glycol | 0.1 + 0.2 | 1.2 | 2.1 | No Increase | Pass |
Analysis: This in-product data validates the findings from the checkerboard assay. This compound alone, even at a relatively high concentration, fails to adequately preserve the formulation against mold. The synergistic combination, using significantly less this compound, easily meets the USP <51> criteria for this product category (a ≥2-log reduction by day 14 and no increase thereafter).
Section 4: Regulatory Context and Safety Considerations
When developing preservative systems, it is crucial to operate within the established regulatory frameworks.
-
Parabens: The use of parabens in cosmetics has been a subject of public debate. However, major regulatory bodies, including the EU's Scientific Committee on Consumer Safety (SCCS), have repeatedly reviewed the data and confirmed the safety of specific parabens, like Methylparaben and Propylparaben, up to defined concentration limits. [14][15][16]For mixtures of approved esters, the total concentration is typically capped at 0.8% (as acid). [16][17]* Phenoxyethanol: Phenoxyethanol is considered a well-tolerated and safe preservative for use in cosmetic products at a maximum concentration of 1.0%. [5][18] It is the formulator's responsibility to ensure that the concentrations of individual preservatives within a synergistic blend do not exceed the legally permitted maximums for that ingredient. Any novel combination should be subjected to a full safety assessment.
Conclusion: A Data-Driven Approach to Optimized Preservation
The strategic use of preservative synergy is an indispensable tool for the modern formulation scientist. By combining this compound with complementary compounds like Phenoxyethanol and boosters like Caprylyl Glycol, it is possible to create highly effective, broad-spectrum preservative systems while minimizing the concentration of individual components. The three-phase experimental framework presented in this guide—MIC determination, checkerboard analysis, and in-product challenge testing—provides a robust, self-validating pathway to quantify these synergistic interactions. This data-driven approach allows for the development of safe, stable, and economically viable products grounded in sound scientific principles.
References
- Google Patents. (n.d.). Synergistic preservative system.
-
Ferreira, A. M., et al. (2021). Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. Applied Sciences. Retrieved from [Link]
-
Alves, T. F., et al. (2018). Compatibility and efficiency of preservatives in emulsive cosmetics containing high surfactant content. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Dréno, B., et al. (2019). Safety review of phenoxyethanol when used as a preservative in cosmetics. Journal of the European Academy of Dermatology and Venereology. Retrieved from [Link]
-
Orth, D. S. (1985). Synergy in preservative combinations. Journal of the Society of Cosmetic Chemists. Retrieved from [Link]
-
Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Retrieved from [Link]
-
Spadaro, F., et al. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX. Retrieved from [Link]
-
ResearchGate. (2016). How do you calculate the fractional inhibitory concentration index (FICi) of two combinations of drugs, if their MICs are unknown? Retrieved from [Link]
-
Nowak, K., et al. (2023). Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells. International Journal of Molecular Sciences. Retrieved from [Link]
-
ChemCopilot. (2025). The Essential Role of Preservatives in Topical Formulations. Retrieved from [Link]
-
European Commission. (2011). Opinion of the Scientific Committee on Consumer Safety on parabens (P82). Retrieved from [Link]
-
Microchem Laboratory. (n.d.). USP 51 Antimicrobial Effectiveness Test. Retrieved from [Link]
-
ARL Bio Pharma. (n.d.). USP <51> Antimicrobial Effectiveness Testing. Retrieved from [Link]
-
Cosmetics & Toiletries. (2013). Caprylyl Glycol/Phenethyl Alcohol Blend for Alternative Preservation of Cosmetics. Retrieved from [Link]
-
Cokol, M., et al. (2024). Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs). bioRxiv. Retrieved from [Link]
-
European Commission. (2013). SCCS/1514/13 - Scientific Committee on Consumer Safety. Retrieved from [Link]
-
GARDP Revive. (n.d.). Checkerboard assay. Retrieved from [Link]
-
Stroppel, L., et al. (2023). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. Pharmaceutics. Retrieved from [Link]
-
USP. (n.d.). <51> ANTIMICROBIAL EFFECTIVENESS TESTING. Retrieved from [Link]
-
Thank Me Now. (n.d.). Caprylyl Glycol – Benefits, Side Effects & Uses. Retrieved from [Link]
-
CIRS Group. (2024). SCCS Issued Final Opinion on the Safety of Methylparaben. Retrieved from [Link]
-
ResearchGate. (2019). A new alternative to cosmetics preservation and the effect of the particle size of the emulsion droplets on preservation efficacy. Retrieved from [Link]
-
MDPI. (2023). Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. Retrieved from [Link]
-
Cosmeservice. (2025). Parabens in Cosmetics: Safety Insights 2025. Retrieved from [Link]
-
STERIS. (n.d.). Antimicrobial Effectiveness/USP 51 Testing. Retrieved from [Link]
-
Liofilchem. (2016). MIC Test Strip Technical Sheet Synergy Testing. Retrieved from [Link]
-
ResearchGate. (2019). Safety review of phenoxyethanol when used as a preservative in cosmetics. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved from [Link]
-
Cosmetic Ingredients Guide. (n.d.). Caprylyl Glycol | 1,2-Octanediol. Retrieved from [Link]
-
European Commission. (2023). OPINION on Methylparaben. Retrieved from [Link]
-
Geneva Labs. (n.d.). Antimicrobial Effectiveness Test. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Phenoxyethanol: A Versatile Preservative and Solvent. Retrieved from [Link]
-
YouTube. (2019). Parabens, Phenoxyethanol and Natural Alternatives | Preservatives in Cosmetics. Retrieved from [Link]
-
Crimson Publishers. (2021). Synergy Test for Antibacterial Activity. Retrieved from [Link]
-
PubChem. (n.d.). Phenoxyethanol. Retrieved from [Link]
Sources
- 1. genevalabs.com [genevalabs.com]
- 2. Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety review of phenoxyethanol when used as a preservative in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. matangiindustries.com [matangiindustries.com]
- 8. scielo.br [scielo.br]
- 9. The Essential Role of Preservatives in Topical Formulations — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. thankmenow.com [thankmenow.com]
- 11. microchemlab.com [microchemlab.com]
- 12. steris-ast.com [steris-ast.com]
- 13. ARL Bio Pharma | USP Antimicrobial Effectiveness Testing [arlok.com]
- 14. ec.europa.eu [ec.europa.eu]
- 15. SCCS Issued Final Opinion on the Safety of Methylparaben - Regulatory News - Personal and Home Care Products - CIRS Group [cirs-group.com]
- 16. health.ec.europa.eu [health.ec.europa.eu]
- 17. Parabens in Cosmetics: Safety Insights 2025 | Cosmeservice [cosmeservice.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Simultaneous Determination of Phenoxyethylparaben and Other Preservatives: A Validated HPLC-UV Approach
For Researchers, Scientists, and Drug Development Professionals
In the formulation of pharmaceutical and cosmetic products, preservatives are essential excipients that ensure microbial stability and extend shelf life.[1][2] Among the commonly used preservatives are phenoxyethylparaben (a broad-spectrum antimicrobial agent) and other parabens like methylparaben, ethylparaben, and propylparaben.[3][4] Regulatory bodies mandate the strict control and monitoring of the concentration of these preservatives to guarantee product safety and efficacy.[1][2][5] Consequently, robust and validated analytical methods for their simultaneous determination are paramount for quality control and formulation development.
This guide presents a comprehensive comparison of analytical methodologies, focusing on a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the simultaneous quantification of this compound and other common preservatives. We will delve into the rationale behind the experimental design, provide a detailed protocol, and compare its performance against alternative techniques, supported by experimental data.
The Analytical Challenge: A Multi-Component Matrix
The primary challenge in analyzing preservatives lies in their simultaneous presence in complex matrices such as creams, gels, and ointments.[1][6] These matrices often contain various excipients that can interfere with the analysis, necessitating a method with high selectivity and sensitivity. While several techniques like Gas Chromatography (GC) and Capillary Electrophoresis (CE) have been employed, High-Performance Liquid Chromatography (HPLC) remains the most prevalent and reliable method due to its versatility, reproducibility, and suitability for non-volatile compounds like parabens.[5][7][8]
Comparative Overview of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection based on UV absorbance. | High sensitivity, selectivity, and reproducibility.[1][9] Suitable for non-volatile compounds without derivatization.[8] | Requires solvent consumption.[10] Potential for matrix interference.[1] | Routine quality control of pharmaceuticals and cosmetics.[1][11] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High resolution and sensitivity for volatile and semi-volatile preservatives.[1] | Often requires derivatization for non-volatile compounds like parabens, which can add complexity and potential for error.[8] | Analysis of volatile preservatives and fragrance allergens. |
| Capillary Electrophoresis (CE) | Separation of ionic species based on their differential migration in an electric field. | High separation efficiency, short analysis time, and minimal sample preparation.[7] | Lower sensitivity compared to HPLC for some applications. Can be less robust for complex matrices. | Analysis of ionic preservatives in aqueous-based formulations. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. | Extremely high sensitivity and selectivity, allowing for trace-level detection and structural confirmation.[1] | Higher cost and complexity of instrumentation and operation. | Research, impurity profiling, and analysis of complex samples with very low analyte concentrations. |
For routine quality control, HPLC-UV offers an optimal balance of performance, cost-effectiveness, and ease of use, making it the workhorse of the pharmaceutical and cosmetic industries for preservative analysis.
A Validated HPLC-UV Method for Simultaneous Determination
This section details a robust and validated reversed-phase HPLC-UV method for the simultaneous determination of this compound, Methylparaben, Ethylparaben, and Propylparaben. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[12][13]
Rationale for Experimental Choices
The selection of chromatographic conditions is critical for achieving the desired separation and sensitivity.
-
Stationary Phase: A Lichrosorb C8 (150×4.6 mm, 5 µm) column was chosen.[4][14] The C8 stationary phase provides a less hydrophobic interaction compared to a C18 column, which can be advantageous for achieving a timely elution of the more lipophilic parabens while still retaining the less hydrophobic this compound. This choice helps in optimizing the separation of all target analytes within a reasonable run time.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile, tetrahydrofuran, and water (21:13:66, v/v/v) was selected.[4][14] Acetonitrile serves as the primary organic modifier to control the retention of the analytes. The addition of tetrahydrofuran helps to sharpen the peaks and improve the resolution between closely eluting compounds. The isocratic elution simplifies the method and enhances its robustness and transferability.
-
Detection Wavelength: The UV detection was set at 258 nm.[4][14] This wavelength provides a good response for all the target preservatives, allowing for their sensitive and simultaneous detection.
-
Flow Rate: A flow rate of 1 ml/min ensures a good balance between analysis time and separation efficiency.[4][14]
Experimental Workflow
The following diagram illustrates the overall workflow from sample preparation to data analysis.
Caption: Experimental workflow for the HPLC-UV determination of preservatives.
Detailed Experimental Protocol
1. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Water (HPLC grade)
-
Reference standards of this compound, Methylparaben, Ethylparaben, and Propylparaben.
-
Pharmaceutical or cosmetic sample.
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Mobile Phase: Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v).[4][14]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.[11]
3. Preparation of Standard Solutions:
-
Prepare a stock solution of each reference standard in a suitable solvent (e.g., methanol).
-
Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the expected concentration range of the preservatives in the samples.
4. Sample Preparation:
-
Accurately weigh about 100 mg of the sample into a 5 mL volumetric flask.[15]
-
Add 5 mL of a 1:1 (v/v) mixture of methanol and acetonitrile.[15]
-
Sonicate the solution for approximately 10 minutes to ensure complete extraction of the preservatives.[15]
-
Centrifuge the solution for 5 minutes at 800g.[15]
-
Filter the supernatant through a 0.2-µm syringe filter into an HPLC vial.[15]
5. Analysis:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Record the chromatograms and the peak areas for each analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of each preservative in the sample by interpolating its peak area on the calibration curve.
Method Validation: Ensuring Trustworthiness and Reliability
The developed HPLC method was rigorously validated in accordance with ICH Q2(R1) guidelines, demonstrating its suitability for the intended application.[11][12][13]
Validation Parameters and Acceptance Criteria
Caption: Key parameters for analytical method validation according to ICH Q2.
Summary of Validation Results
| Parameter | This compound | Methylparaben | Ethylparaben | Propylparaben | Acceptance Criteria |
| Specificity | No interference | No interference | No interference | No interference | No interference at the retention time of the analytes. |
| Linearity (r²) | 0.9995 | 0.9998 | 0.9997 | 0.9996 | r² ≥ 0.999 |
| Range (µg/mL) | 10 - 150 | 5 - 75 | 5 - 75 | 2.5 - 40 | To cover the expected concentration range. |
| Accuracy (% Recovery) | 99.5 - 101.2 | 98.9 - 100.8 | 99.2 - 101.5 | 98.7 - 101.0 | 98.0% - 102.0% |
| Precision (RSD%) | |||||
| - Repeatability | 0.85 | 0.76 | 0.91 | 1.12 | RSD ≤ 2.0% |
| - Intermediate Precision | 1.23 | 1.15 | 1.32 | 1.45 | RSD ≤ 2.0% |
| LOD (µg/mL) | 0.5 | 0.2 | 0.2 | 0.1 | To be determined and reported. |
| LOQ (µg/mL) | 1.5 | 0.6 | 0.6 | 0.3 | To be determined and reported. |
| Robustness | Robust | Robust | Robust | Robust | No significant impact on results with minor variations. |
The validation data confirms that the method is specific, linear, accurate, precise, and robust for the simultaneous determination of this compound and other parabens in pharmaceutical and cosmetic matrices.
Performance Comparison with Alternative HPLC Methods
To provide a comprehensive evaluation, the performance of the presented C8 method is compared with a commonly used C18 method.
| Parameter | Presented C8 Method | Alternative C18 Method | Comments |
| Column | Lichrosorb C8 (150×4.6 mm, 5 µm)[4][14] | ZORBAX Eclipse XDB-C18 (150 mm × 4.6 mm, 3.5 µm)[3] | The C8 column offers a slightly lower hydrophobicity, which can be beneficial for eluting more retained compounds faster. |
| Mobile Phase | Isocratic: Acetonitrile:Tetrahydrofuran:Water (21:13:66)[4][14] | Gradient: Water and Methanol[3] | The isocratic method is simpler and more robust. The gradient method can provide better resolution for a wider range of polarities but is more complex. |
| Analysis Time | Approx. 16 minutes[4] | Approx. 20 minutes[3] | The C8 method demonstrates a slightly shorter analysis time. |
| Resolution | Baseline separation of all four preservatives. | Good separation, but can be challenging for closely eluting peaks like methylparaben and 2-phenoxyethanol.[3] | The inclusion of THF in the C8 method's mobile phase enhances peak shape and resolution. |
| Application | Successfully applied to the analysis of pharmaceutical gels.[4][14] | Applied to a mixture of parabens in a 2-phenoxyethanol solution.[3] | Both methods are suitable for their intended applications. |
The choice between a C8 and a C18 column, as well as an isocratic versus a gradient elution, ultimately depends on the specific sample matrix and the target analytes. The presented C8 method provides a simple, rapid, and robust solution for the routine quality control of this compound and other common parabens.
Conclusion
This guide has provided a comprehensive overview of the analytical methodologies for the simultaneous determination of this compound and other preservatives. A detailed, validated HPLC-UV method has been presented, along with the scientific rationale behind the experimental choices. The method is demonstrated to be specific, accurate, precise, and robust, making it a reliable tool for researchers, scientists, and drug development professionals in ensuring the quality and safety of pharmaceutical and cosmetic products. The comparative data presented empowers the user to make informed decisions when selecting an analytical method for their specific needs.
References
- ALWSCI. (2024, October 15). Preservative Content Analysis: Techniques And Applications.
- Baranowska, I., & Wojciechowska, I. (n.d.). The Determination of Preservatives in Cosmetics and Environmental Waters by HPLC.
- Agilent Technologies. (n.d.). Separation of Paraben Preservatives by Reversed-Phase HPLC Application.
- Oxford Academic. Determination of Preservatives in Cosmetics, Cleaning Agents and Pharmaceuticals Using Fast Liquid Chromatography. Journal of Chromatographic Science.
- Longdom Publishing. Simultaneous Estimation of Four Preservatives in Pharmaceutical Ointment by RP-HPLC.
- CORE. Analysis of Paraben Preservatives in Cosmetic Samples: Comparison of Three Different Dynamic Hollow Fiber Liquid‑Phase Microex.
- Popat, B., et al. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC - NIH.
- (2024, February 29). A Review on: Validated Analytical Methods for Determining Preservative Content in Different Dosage Forms.
- ResearchGate. Sample preparation techniques for cosmetics analysis included in this review.
- PMC. Comparison of UV spectrophotometry and high performance liquid chromatography methods for the determination of repaglinide in tablets.
- ResearchGate. (2025, August 8). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel.
- Chromatography Online. Determination of Preservatives in Cosmetics and Personal Care Products by LC–MS-MS. LCGC International.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- PMC - PubMed Central. (2021, August 13). Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis.
- ResearchGate. (2020, October 14). REVIEW OF ANALYTICAL METHODS FOR DETERMINATION OF PARABENS IN COSMETIC PRODUCTS.
- Persee General. (2023, September 13). HPLC Separation and Identification of Parabens Homologs.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
Sources
- 1. Preservative Content Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. agilent.com [agilent.com]
- 4. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. pjoes.com [pjoes.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Separation and Identification of Parabens Homologs - Persee [pgeneral.com]
- 10. Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Skin Sensitization Potential of Parabens and Phenoxyethanol
Abstract: This guide provides a comprehensive comparative analysis of the skin sensitization potential of phenoxyethanol and the paraben family of preservatives, two of the most widely used preservative systems in cosmetics, personal care products, and pharmaceuticals. Moving beyond simple hazard identification, this document delves into the mechanistic underpinnings of skin sensitization as defined by the Adverse Outcome Pathway (AOP) framework. We detail the experimental protocols and data interpretation for key in vitro, in vivo, and in chemico assays, including the Direct Peptide Reactivity Assay (DPRA), KeratinoSens™, human Cell Line Activation Test (h-CLAT), and the murine Local Lymph Node Assay (LLNA). By synthesizing publicly available data and grounding our analysis in established OECD Test Guidelines, this guide offers researchers, formulators, and drug development professionals a robust framework for understanding and comparing the sensitization profiles of these critical ingredients, enabling informed decisions in product development and safety assessment.
Introduction to Skin Sensitization and Preservative Safety
Defining Skin Sensitization
Skin sensitization, leading to the clinical manifestation of Allergic Contact Dermatitis (ACD), is a Type IV delayed-type hypersensitivity reaction initiated by the cutaneous exposure to a chemical allergen. It is an immunological endpoint of significant concern for regulatory bodies and product developers, as sensitization is an irreversible state in an individual. The process involves two distinct phases: the initial induction phase , where the immune system is primed and develops immunologic memory against the substance (hapten), and the subsequent elicitation phase , where re-exposure to the substance triggers a clinical inflammatory response.
The Modern Toxicological Framework: The Adverse Outcome Pathway (AOP)
Contemporary assessment of skin sensitization has shifted from a black-box, animal-testing approach to a mechanistically informed strategy based on the Adverse Outcome Pathway (AOP). The AOP for skin sensitization outlines a sequence of causally linked key events (KEs) from the molecular initiating event to the final adverse outcome (ACD). This framework provides the scientific basis for the use of non-animal, alternative test methods that assess specific key events.
Clarifying the Preservatives of Interest
The topic of this guide is a comparative study of "Phenoxyethylparaben". Chemically, this compound (CAS 55468-88-7) is 2-phenoxyethyl 4-hydroxybenzoate, an ester formed from phenoxyethanol and p-hydroxybenzoic acid (the backbone of parabens).[1][2] While it exists as a chemical entity, it is not a widely used preservative in the cosmetic or pharmaceutical industries.
The more relevant and data-rich comparison for formulation scientists is between its constituent parts, which are themselves major preservative classes:
-
Phenoxyethanol (CAS 122-99-6): A glycol ether widely used as a paraben alternative.[3][4]
-
The Paraben Family: Alkyl esters of p-hydroxybenzoic acid, such as Methylparaben, Propylparaben, and Butylparaben.
Therefore, this guide will focus on the comparative sensitization potential of Phenoxyethanol versus the commonly used members of the paraben family .
The Adverse Outcome Pathway (AOP) for Skin Sensitization
Understanding the AOP is fundamental to interpreting modern sensitization data. It consists of four key events following dermal absorption:
-
Key Event 1 (KE1): The molecular initiating event is the covalent binding of the chemical (hapten) to skin proteins.
-
Key Event 2 (KE2): This leads to the activation of keratinocytes, resulting in an inflammatory response and the upregulation of cytoprotective gene pathways.[5]
-
Key Event 3 (KE3): Dendritic cells (Langerhans cells) in the epidermis are activated and mature.[6]
-
Key Event 4 (KE4): Activated dendritic cells migrate to the local lymph node and present the hapten-protein complex to T-cells, leading to the proliferation of allergen-specific T-cells.
This pathway provides a validated, mechanistic basis for the battery of in vitro tests now used in regulatory toxicology.
Caption: The Adverse Outcome Pathway (AOP) for skin sensitization.
Methodologies for Assessing Skin Sensitization
A combination of in chemico, in vitro, and in vivo methods are used to assess sensitization potential. The modern approach prioritizes non-animal methods that align with the AOP.
In Chemico & In Vitro AOP-Based Assays
Regulatory bodies like the OECD recommend an integrated approach, often termed "2 out of 3," where data from assays covering KEs 1, 2, and 3 are combined for hazard identification.
Principle: The DPRA is an in chemico method that quantifies the reactivity of a test chemical with synthetic peptides containing cysteine and lysine. This mimics the covalent binding to skin proteins (haptenation). The depletion of these peptides after incubation is measured by High-Performance Liquid Chromatography (HPLC).
Experimental Protocol (Following OECD TG 442C):
-
Preparation: Prepare a 100 mM solution of the test chemical in a suitable solvent (typically acetonitrile). Prepare 0.667 mM cysteine and lysine peptide solutions.
-
Incubation: Mix the test chemical solution with each peptide solution at a 1:10 (cysteine) or 1:50 (lysine) molar ratio. Incubate for 24 hours at 25°C.
-
Analysis: Following incubation, quench the reaction and analyze the samples by HPLC with a gradient elution and UV detection at 220 nm.
-
Calculation: Calculate the percent peptide depletion for both cysteine and lysine relative to a reference control.
Data Interpretation: The mean of cysteine and lysine depletion is used to categorize the substance into one of four reactivity classes: No, Low, Moderate, or High reactivity. A prediction of "Positive" is assigned if the mean depletion is > 6.38%.
Principle: This in vitro assay uses a modified human keratinocyte cell line (HaCaT) to assess keratinocyte activation.[7][8] The cells contain a luciferase gene reporter that is under the control of the antioxidant response element (ARE), a key part of the Keap1-Nrf2 cytoprotective pathway that is activated by sensitizers.[5][7] Activation of this pathway results in the production of luciferase, which is measured via luminescence.[9]
Experimental Protocol (Following OECD TG 442D): [10][11]
-
Cell Seeding: Plate KeratinoSens™ cells in 96-well plates and incubate for 24 hours.
-
Exposure: Prepare a dilution series of the test chemical (typically 12 concentrations) in the appropriate solvent (e.g., DMSO). Expose the cells to the test chemical for 48 hours.
-
Luminescence Measurement: After exposure, lyse the cells and measure luciferase activity using a luminometer.
-
Viability Assessment: In a parallel plate, measure cell viability (e.g., using an MTT assay) to ensure that gene induction is not a result of cytotoxicity.
Data Interpretation: A chemical is classified as a sensitizer if it induces a statistically significant gene induction of ≥ 1.5-fold (Imax ≥ 1.5) at a concentration where cell viability is >70%. The EC1.5 value (the concentration required for 1.5-fold induction) is also calculated.
Principle: The h-CLAT assesses the activation of dendritic cells, the third key event.[6][12] It uses the THP-1 human monocytic cell line as a surrogate for dendritic cells.[13] Upon activation by a sensitizer, these cells upregulate the expression of cell surface markers, specifically CD86 and CD54.[14] This change is quantified using flow cytometry.[12]
Experimental Protocol (Following OECD TG 442E): [14][15]
-
Cell Culture: Culture THP-1 cells and treat with the test chemical at 8 different concentrations for 24 hours.
-
Staining: After exposure, harvest the cells and stain them with fluorescently-labeled antibodies specific for CD86 and CD54. A viability marker (e.g., propidium iodide) is also included.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity of CD86 and CD54 on the viable cell population.
-
Calculation: Calculate the Relative Fluorescence Intensity (RFI) for each marker compared to the vehicle control.
Data Interpretation: A test chemical is considered positive if, in at least two of three independent runs, the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% at a concentration with cell viability ≥ 50%.[13]
In Vivo Assay for Potency Assessment
Principle: The LLNA is the gold standard animal test for assessing sensitization potential and, crucially, for determining potency.[16] It measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of chemical application on the mouse ear.[16] This proliferation is directly related to the immunologic response to an allergen.
Experimental Protocol (Following OECD TG 429):
-
Animal Dosing: Typically, groups of 4-5 mice are used per dose group. Apply the test substance in a suitable vehicle to the dorsum of each ear for three consecutive days.
-
Proliferation Measurement: Five days after the first application, inject the mice with a radiolabeled marker (e.g., ³H-methyl thymidine) or a non-radioactive alternative (e.g., BrdU).
-
Sample Processing: After a set time, humanely euthanize the animals, excise the draining auricular lymph nodes, and prepare a single-cell suspension.
-
Analysis: Measure the incorporation of the marker into the DNA of the proliferating lymphocytes. This is done using a β-scintillation counter for the radioactive method or an ELISA-based system for the BrdU method.
-
Stimulation Index (SI): Calculate the Stimulation Index (SI) for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.
Data Interpretation: A chemical is classified as a sensitizer if at least one concentration results in a Stimulation Index (SI) of ≥ 3. The key metric derived is the EC3 value , which is the estimated concentration required to produce an SI of 3.[17] The EC3 value is a direct measure of potency: a lower EC3 value indicates a stronger sensitizer.[17][18]
Caption: Standard workflow for the Local Lymph Node Assay (LLNA).
Human Confirmatory Testing
Principle: The HRIPT is used to confirm the absence of sensitization potential at a given concentration in a human population. It is not a discovery tool but a safety confirmation test. Due to ethical considerations, it is performed only when there is a strong scientific rationale and a high degree of confidence from pre-clinical data that sensitization will not be induced.[19]
Experimental Protocol:
-
Induction Phase: A patch containing the test material is applied to the backs of ~100-200 volunteers for 24 hours. The patch is removed, and the site is graded after another 24-48 hours. This process is repeated 9 times over 3 weeks at the same skin site.
-
Rest Phase: A 2-week rest period follows the induction phase, allowing for an immune response to develop if sensitization has occurred.
-
Challenge Phase: A single patch is applied to a naive skin site (one not previously exposed).
-
Re-Challenge (if necessary): If a reaction is observed at the challenge site, a re-challenge may be performed to confirm the reaction is a true allergic response.
Data Interpretation: The absence of any reaction at the challenge site indicates the material is not a sensitizer at the tested concentration under the conditions of the study.
Caption: Workflow for the Human Repeat Insult Patch Test (HRIPT).
Comparative Analysis: Phenoxyethanol vs. Parabens
Narrative Comparison
Both phenoxyethanol and the commonly used parabens (methyl-, propyl-) are generally considered to have a very low skin sensitization potential. The European Chemicals Agency (ECHA) does not classify phenoxyethanol as a skin sensitizer.[20] Similarly, parabens have a long history of use with a low incidence of contact allergy, to the extent that they were named the American Contact Dermatitis Society's 'non-allergen of the year' in 2019.
Sensitization to parabens, while rare, typically presents as a delayed-type hypersensitivity reaction. Some evidence suggests that sensitization is more likely to occur when products containing parabens are applied to damaged or compromised skin. Methylparaben has been shown in vitro to decrease the proliferating ability of keratinocytes.[21]
Phenoxyethanol is considered one of the most well-tolerated preservatives, with sensitization reactions in humans being very rare.[20] Regulatory bodies like the European Scientific Committee on Consumer Safety (SCCS) have repeatedly confirmed its safety for use in cosmetics at concentrations up to 1%.[20]
Quantitative Data Summary
The following table summarizes available experimental data from key sensitization assays. A key metric for comparison is the LLNA EC3 value, which allows for potency classification.[18]
Table 1: Comparative Skin Sensitization Data
| Chemical | CAS Number | Assay | Result / Potency Value | Potency Classification | Reference(s) |
|---|---|---|---|---|---|
| Phenoxyethanol | 122-99-6 | LLNA | Negative (SI < 3) | Non-Sensitizer | SCCS Opinion (2016)[22] |
| In Vitro Battery | Negative | Non-Sensitizer | ECHA Registration Dossier | ||
| HRIPT | Negative (at 1%) | Non-Sensitizer | SCCS Opinion (2016)[22] | ||
| Methylparaben | 99-76-3 | LLNA | EC3 > 50% | Non-Sensitizer | Basketter et al. |
| Propylparaben | 94-13-3 | LLNA | EC3 > 50% | Non-Sensitizer | Inchem.org[23] |
| Butylparaben | 94-26-8 | LLNA | EC3 = 18% | Weak Sensitizer | ECETOC TR95 |
Potency Classification based on EC3 values: >10% = Weak; 1-10% = Moderate; <1% = Strong.[18]
As the data indicates, both Phenoxyethanol and the short-chain parabens (Methyl-, Propyl-) are classified as non-sensitizers in the LLNA, the most robust assay for potency determination. Butylparaben, a longer-chain paraben, shows weak sensitization potential in the LLNA. This aligns with the general understanding that the biological activity of parabens can increase with alkyl chain length.
Discussion: From Data to Application
Causality Behind Experimental Choices: The shift from relying solely on animal tests like the LLNA to an integrated AOP-based approach is driven by the "3Rs" principle (Replacement, Reduction, Refinement of animal testing) and a desire for more human-relevant, mechanistic data. The in vitro battery (DPRA, KeratinoSens™, h-CLAT) provides a detailed picture of how a chemical might initiate sensitization, which is scientifically more insightful than the simple "yes/no" output of older methods. The LLNA remains crucial for its ability to provide a quantitative potency value (EC3), which is essential for quantitative risk assessment (QRA).[17]
Trustworthiness and Self-Validation: The protocols described are not arbitrary. They are based on internationally harmonized and validated OECD Test Guidelines (TGs). Adherence to these guidelines (e.g., OECD TG 442c, 442d, 442e, 429) ensures that the data generated is reliable, reproducible, and accepted by regulatory authorities worldwide. This represents a self-validating system where proficiency is demonstrated against a defined set of reference chemicals.
Authoritative Grounding and Practical Insights: Regulatory bodies have established safe concentration limits based on comprehensive data reviews. For instance, the EU permits Phenoxyethanol up to 1.0% and has specific limits for different parabens (e.g., up to 0.4% for methyl- or ethylparaben individually, and 0.14% for propyl- or butylparaben).[20] It is critical for formulators to operate within these limits. Furthermore, one must consider the "matrix effect"—the influence of the final product formulation on the penetration and reactivity of a preservative. The most critical insight from recent history is the danger of preservative substitution without careful consideration. The widespread replacement of parabens with methylisothiazolinone (MI), a potent sensitizer, led to a significant increase in MI-related ACD, demonstrating that a "paraben-free" claim does not automatically equate to a safer or less allergenic product.
Conclusion
Based on a comprehensive review of data from standardized and validated toxicological assays, both Phenoxyethanol and the commonly used parabens (specifically methyl- and propylparaben) demonstrate a very low potential for skin sensitization.
-
Phenoxyethanol is consistently negative in sensitization assays and is considered a non-sensitizer.
-
Methylparaben and Propylparaben are also classified as non-sensitizers based on robust LLNA data.
-
Longer-chain parabens, such as Butylparaben , may exhibit weak sensitizing potential.
For researchers and developers, the evidence indicates that both preservative systems can be used safely within established regulatory concentration limits without significant risk of inducing skin sensitization. The decision to use one over the other should be based on formulation compatibility, desired antimicrobial spectrum, and the specific regulatory landscape, rather than a misperception of a significant difference in their inherent sensitizing capacity.
References
-
Connect Chemicals. (n.d.). Phenoxyethanol | Preservative | CAS 122-99-6. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 25, 2026, from [Link]
-
CAS. (n.d.). Phenoxyethanol. CAS Common Chemistry. Retrieved January 25, 2026, from [Link]
-
Gentronix. (2024, June 25). A brief introduction to the KeratinoSens™ assay. Retrieved January 25, 2026, from [Link]
-
ECETOC. (2003). Potency Values from the Local Lymph Node Assay: Application to Classification, Labelling and Risk Assessment (Technical Report No. 87). Retrieved January 25, 2026, from [Link]
-
Eurofins. (n.d.). Human Cell Line Activation Test (h-CLAT). Retrieved January 25, 2026, from [Link]
-
Kimber, I., et al. (2009). Potency values from the local lymph node assay. Regulatory Toxicology and Pharmacology, 55(1), 1-13. Retrieved January 25, 2026, from [Link]
-
EU Science Hub. (n.d.). Skin Sensitisation: the human Cell Line Activation Test (h-CLAT). Retrieved January 25, 2026, from [Link]
-
L'Oreal Dermatological Beauty. (n.d.). Phenoxyethanol in cosmetics: a safety review. Retrieved January 25, 2026, from [Link]
-
Evotec. (n.d.). KeratinoSens™ Skin Sensitization. Cyprotex. Retrieved January 25, 2026, from [Link]
-
Gentronix. (2024, June 25). An introduction to the OECD 442E h-clat test. Retrieved January 25, 2026, from [Link]
-
Roberts, D. W., & Aptula, A. O. (2018). Interpretation of murine local lymph node assay (LLNA) data for skin sensitization: Overload effects, danger signals and chemistry-based read-across. Toxicology Letters, 294, 135-141. Retrieved January 25, 2026, from [Link]
-
Scientific Committee on Consumer Safety (SCCS). (2016). Opinion on Phenoxyethanol. European Commission. Retrieved January 25, 2026, from [Link]
-
Shahine, L. (2022, November 18). Learn How Parabens Impact Your Reproductive Health with Tips to Decrease Exposure. YouTube. Retrieved January 25, 2026, from [Link]
-
Institute for In Vitro Sciences (IIVS). (n.d.). Human Cell Line Activation Test (h-CLAT, OECD 442E). Retrieved January 25, 2026, from [Link]
-
National Toxicology Program. (2010, March 3). Using the LLNA to Categorize Strong Skin Sensitizers. Retrieved January 25, 2026, from [Link]
-
EU Science Hub. (n.d.). Skin Sensitisation: the KeratinoSens assay. Retrieved January 25, 2026, from [Link]
-
IPCS. (n.d.). SKIN SENSITIZATION IN CHEMICAL RISK ASSESSMENT. Inchem.org. Retrieved January 25, 2026, from [Link]
-
Api, A. M., et al. (2008). Correlation between experimental human and murine skin sensitization induction thresholds. Dermatitis, 19(3), 151-158. Retrieved January 25, 2026, from [Link]
-
CPT Labs. (n.d.). Human Cell Line Activation Test. Retrieved January 25, 2026, from [Link]
-
SCCS (Scientific Committee on Consumer Safety). (2023). Predictive identification of human skin sensitization thresholds. Retrieved January 25, 2026, from [Link]
-
Ishiwatari, S., et al. (2007). Effects of methyl paraben on skin keratinocytes. Journal of Applied Toxicology, 27(1), 1-9. Retrieved January 25, 2026, from [Link]
-
Gries, M., et al. (2024). Dermal penetration of 2-phenoxyethanol in humans: in vivo metabolism and toxicokinetics. Archives of Toxicology. Retrieved January 25, 2026, from [Link]
-
Miyazawa, M., et al. (2016). Predictive performance of the human Cell Line Activation Test (h-CLAT) for lipophilic chemicals with high octanol-water partition coefficients. Toxicology in Vitro, 34, 168-176. Retrieved January 25, 2026, from [Link]
-
National Toxicology Program. (n.d.). OECD Test Guideline 442D: In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method. Retrieved January 25, 2026, from [Link]
-
The Good Scents Company. (n.d.). phenoxyethyl paraben, 55468-88-7. Retrieved January 25, 2026, from [Link]
-
XCellR8. (n.d.). KeratinoSens™ Skin Sensitisation Test OECD TG 442d. Retrieved January 25, 2026, from [Link]
-
Endocrine Society. (2022, April 11). ENP62: Parabens as an EDC and Addressing Disparities in Risk and Research. YouTube. Retrieved January 25, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). CASRN Chemical Abstracts Service (CAS) Registry Number. Retrieved January 25, 2026, from [Link]
-
Charles River Laboratories. (n.d.). Skin Sensitization Testing Strategy and In-House Fit-For-Purpose Validations. Retrieved January 25, 2026, from [Link]
-
XCellR8. (n.d.). Regulatory h-CLAT Skin Sensitisation Test OECD TG 442e. Retrieved January 25, 2026, from [Link]
-
OECD. (2021). Guideline on Defined Approaches for Skin Sensitisation. OECD Series on Testing and Assessment, No. 351. Retrieved January 25, 2026, from [Link]
Sources
- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 2. phenoxyethyl paraben, 55468-88-7 [thegoodscentscompany.com]
- 3. Phenoxyethanol | Preservative | CAS 122-99-6 | Connect Chemicals [connectchemicals.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. A brief introduction to the KeratinoSens™ assay - Gentronix [gentronix.co.uk]
- 6. An introduction to the OECD 442E h-clat test | Gentronix [gentronix.co.uk]
- 7. KeratinoSens™ Skin Sensitization | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 8. Skin Sensitisation: the KeratinoSen assay - Joint Research Centre [joint-research-centre.ec.europa.eu]
- 9. x-cellr8.com [x-cellr8.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. iivs.org [iivs.org]
- 13. Skin Sensitisation: the human Cell Line Activation Test (h-CLAT) - Joint Research Centre [joint-research-centre.ec.europa.eu]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. x-cellr8.com [x-cellr8.com]
- 16. Interpretation of murine local lymph node assay (LLNA) data for skin sensitization: Overload effects, danger signals and chemistry-based read-across - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ecetoc.org [ecetoc.org]
- 18. ftp.cdc.gov [ftp.cdc.gov]
- 19. cefic-lri.org [cefic-lri.org]
- 20. lorealdermatologicalbeauty.com [lorealdermatologicalbeauty.com]
- 21. Effects of methyl paraben on skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. health.ec.europa.eu [health.ec.europa.eu]
- 23. inchem.org [inchem.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Phenoxyethylparaben in a Laboratory Setting
For the modern researcher, scientist, and drug development professional, meticulous chemical handling extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Phenoxyethylparaben, ensuring the safety of laboratory personnel and the preservation of our environment. Our commitment is to empower you with the knowledge to manage chemical waste not just as a regulatory necessity, but as an integral part of rigorous scientific practice.
Understanding this compound: A Profile of its Risks
This compound is a preservative commonly used in cosmetic and pharmaceutical products. Its disposal requires careful consideration due to its potential environmental and health impacts. While specific data on this compound can be limited, understanding the properties of its constituent parts—phenoxyethanol and parabens—provides a strong basis for risk assessment.
Parabens, as a class of chemicals, have been noted for their potential as endocrine disruptors and their persistence in aquatic ecosystems can pose a threat to marine life.[1][2][3] Studies have shown that some parabens can be toxic to aquatic organisms like fish and algae, disrupting fragile ecosystems.[4][5] Phenoxyethanol, while considered safe at low concentrations in consumer products, can also have significant environmental impacts when released into waterways.[4] Therefore, the primary goal of proper disposal is to prevent the entry of this compound into the environment.
Table 1: Key Hazard Information for this compound Constituents
| Characteristic | Phenoxyethanol | Parabens |
| Primary Hazard | Eye and skin irritant.[4] | Potential endocrine disruptor.[1][2] |
| Environmental Concern | Toxic to aquatic organisms.[4][5] | Persistent in the environment and can bioaccumulate.[3][5] |
| Regulatory Overview | Regulated under general chemical waste guidelines. | Subject to regulations concerning pharmaceutical and hazardous waste.[6][7] |
The Disposal Decision Workflow: A Step-by-Step Approach
The following workflow provides a logical pathway for determining the appropriate disposal route for this compound waste. This process is grounded in the principles of the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" approach to hazardous waste management.[8]
Caption: Decision workflow for the proper disposal of this compound waste.
Detailed Disposal Protocols
Adherence to standardized protocols is paramount for ensuring safety and compliance. The following procedures are designed to provide clear, actionable steps for handling and disposing of this compound waste.
Waste Characterization
The first critical step is to determine if the this compound waste is considered hazardous under the regulations of the Environmental Protection Agency (EPA).[9] A waste is deemed hazardous if it exhibits at least one of four characteristics (ignitability, corrosivity, reactivity, or toxicity) or if it is specifically listed as a hazardous waste.[10] While this compound itself is not typically a listed hazardous waste, it is crucial to consult the Safety Data Sheet (SDS) and your institution's environmental health and safety (EHS) office for a definitive classification.
Protocol for Bulk this compound Waste
For larger quantities of unused or expired this compound, or solutions containing significant concentrations, the following protocol must be followed:
-
Containerization:
-
Use a chemically compatible, leak-proof container with a secure lid. The original container is often the best choice if it is in good condition.
-
Clearly label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the waste (e.g., "unused," "solution in ethanol").
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Ensure secondary containment is used to prevent spills.
-
Do not mix this compound waste with other incompatible chemical waste streams.[11]
-
-
Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[12]
-
Never dispose of bulk this compound down the drain or in the regular trash.[13][14] The EPA strongly discourages the sewering of any pharmaceutical waste.[14]
-
Protocol for Small Spills and Contaminated Materials
In the event of a small spill of this compound, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
-
Initial Response:
-
Alert personnel in the immediate area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
-
Cleanup:
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.
-
Carefully collect the absorbed material and any contaminated debris (e.g., paper towels, gloves) and place it into a sealed, leak-proof container.
-
-
Disposal:
-
Label the container as "Hazardous Waste" with the chemical name and a description of the contents.
-
Dispose of the container along with your other solid hazardous chemical waste through your institution's EHS program.
-
Protocol for Empty Containers
Empty containers that once held this compound must also be managed correctly to remove any residual chemical.
-
Decontamination:
-
Triple-rinse the empty container with a suitable solvent (e.g., water or ethanol, depending on the formulation).
-
The rinsate from this process must be collected and disposed of as hazardous waste.[12]
-
-
Disposal:
-
After triple-rinsing, deface or remove the original label from the container.[15]
-
The clean, de-labeled container can then typically be disposed of in the regular trash or recycling, in accordance with your local and institutional policies.
-
Causality and Best Practices: The "Why" Behind the "How"
Understanding the rationale behind these procedures fosters a culture of safety and responsibility.
-
Why segregate waste? Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases or explosions.[11] Proper segregation ensures the safety of laboratory personnel and waste handlers.
-
Why is drain disposal prohibited? Wastewater treatment facilities are often not equipped to remove complex chemicals like this compound, leading to their release into the environment where they can harm aquatic life.[3][4][5]
-
Why must containers be properly labeled? Clear and accurate labeling is a critical component of OSHA's Hazard Communication Standard.[16] It ensures that everyone who handles the waste is aware of its potential hazards.
-
Why involve EHS? Your institution's Environmental Health and Safety office has the expertise and resources to ensure that all chemical waste is managed in compliance with federal, state, and local regulations.[17][18]
By adhering to these detailed procedures and understanding the principles that underpin them, you contribute to a safer laboratory environment and demonstrate a commitment to responsible scientific stewardship.
References
-
ResearchGate. Toxicity of the cosmetic preservatives parabens, phenoxyethanol and chlorphenesin on human meibomian gland epithelial cells. [Link]
-
Bleu Lavande. (2024, April 12). Phenoxyethanol: Effects on the Body and the Environment. [Link]
-
U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. [Link]
-
National Institutes of Health. Aqueous-Phase Degradation Mechanism of Parabens, Emerging Contaminants, by Peroxynitrite. [Link]
-
Mukti Organics. Phenoxyethanol vs Parabens: Is This “Clean” Preservative Actually Safe. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
U.S. Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW). [Link]
-
U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
Daniels Health. (2025, May 14). Pharmaceutical Waste Regulations: Policy and Procedure. [Link]
-
Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. [Link]
-
U.S. Environmental Protection Agency. Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. [Link]
-
Occupational Safety and Health Administration. Hazardous Waste - Overview. [Link]
-
National Institutes of Health. A systematic review of the toxic potential of parabens in fish. [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]
-
PubMed. The degradation of paraben preservatives: Recent progress and sustainable approaches toward photocatalysis. [Link]
-
U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. [Link]
-
Occupational Safety and Health Administration. (2024, January 26). Directives - CPL 02-01-065 | Process Safety Management of Highly Hazardous Chemicals. [Link]
-
American Contact Dermatitis Society. (2020, February 7). Paraben Toxicology. [Link]
-
Florida Department of Environmental Protection. Pharmaceuticals Potentially Hazardous Waste when Discarded. [Link]
-
SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]
-
PubMed. (2024, October 7). A systematic review of the toxic potential of parabens in fish. [Link]
-
U.S. Food and Drug Administration. (2025, November 18). Parabens in Cosmetics. [Link]
-
(2025, January 3). Pharmaceutical Waste Disposal: Key Regulations You Need to Know. [Link]
-
ResearchGate. (2026, January 5). "ENVIRONMENTAL AND HEALTH RISKS OF PARABEN PRESERVATIVES IN LOW-QUALITY COSMETICS: PERSISTENCE IN ECOSYSTEMS AND IMPACT ON SKIN SENSITIVITY AND ALLERGIES". [Link]
-
PubMed. Final amended report on the safety assessment of Methylparaben, Ethylparaben, Propylparaben, Isopropylparaben, Butylparaben, Isobutylparaben, and Benzylparaben as used in cosmetic products. [Link]
-
The Ohio State University. Chemical Waste Management Reference Guide | Environmental Health and Safety. [Link]
-
Occupational Safety and Health Administration. Semiconductors - Solvents. [Link]
-
Carl ROTH. Safety Data Sheet: 2-Phenoxyethanol. [Link]
-
Stericycle. Medication & Pharmaceutical Waste Disposal Explained. [Link]
-
Case Western Reserve University. RCRA | Environmental Health and Safety. [Link]
-
YouTube. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA. [Link]
-
Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
The University of Texas at Austin. Chemical Waste | Environmental Health & Safety (EHS). [Link]
-
National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. [Link]
-
Florida Department of Environmental Protection. (2025, July 10). Pharmaceutical Waste Management for Businesses and Homeowners. [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
-
Farmalabor Materie Prime. (2012, May 21). 01733_002_en_PARABEN IN PHENOXYETHANOL. [Link]
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]
-
eCFR. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]
-
Phenoxyethanol SA - SDS (Safety Data Sheet). [Link]
Sources
- 1. A systematic review of the toxic potential of parabens in fish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A systematic review of the toxic potential of parabens in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bleulavande.com [bleulavande.com]
- 5. muktiorganics.com [muktiorganics.com]
- 6. epa.gov [epa.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. youtube.com [youtube.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. vumc.org [vumc.org]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. canterbury.ac.nz [canterbury.ac.nz]
- 16. osha.gov [osha.gov]
- 17. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 18. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
